Technical Documentation Center

[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine
  • CAS: 1247242-66-5

Core Science & Biosynthesis

Foundational

in vitro pharmacological profile of [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Methoxyphenamine A Senior Application Scientist's Synthesis of Preclinical Data, Methodologies, and Field-Proven Insights for Drug Development Profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Methoxyphenamine

A Senior Application Scientist's Synthesis of Preclinical Data, Methodologies, and Field-Proven Insights for Drug Development Professionals.

Executive Summary

This guide provides a comprehensive technical overview of the in vitro pharmacological profile of Methoxyphenamine. Historically classified as a bronchodilator, its mechanism extends beyond simple β-adrenergic agonism. This document synthesizes its interactions with primary and secondary targets, details its metabolic fate, and provides robust, field-tested protocols for its characterization. We will explore its primary activity as a β-adrenergic receptor agonist, its comparatively weak engagement with monoamine transporters, and its notable off-target antihistaminic properties. This guide is structured to provide not only declarative data but also the causal reasoning behind experimental design, ensuring a deep, actionable understanding for researchers in pharmacology and drug development.

Compound Identification and Structural Elucidation

1.1. Clarification of Nomenclature

It is critical to establish the precise chemical identity of the subject compound. The topic specified, amine, refers to a molecule with a methoxy group at the para position of the phenyl ring. However, the vast majority of published pharmacological data pertains to the well-established drug Methoxyphenamine , which is the ortho isomer, 1-(2-methoxyphenyl)-N-methylpropan-2-amine. Given the extensive body of research available for the ortho compound and its historical clinical relevance, this guide will focus exclusively on Methoxyphenamine. This distinction is crucial, as the positional isomerism of the methoxy group dramatically influences pharmacological activity.

1.2. Core Chemical Information

  • IUPAC Name: 1-(2-methoxyphenyl)-N-methylpropan-2-amine[1]

  • Common Names: Methoxyphenamine, 2-methoxy-N-methylamphetamine (OMMA)[2]

  • Trade Names: Orthoxine, ASMI, Euspirol

  • CAS Number: 93-30-1[1]

  • Molecular Formula: C₁₁H₁₇NO[1]

  • Molecular Weight: 179.26 g/mol [1]

Methoxyphenamine is a sympathomimetic amine belonging to the amphetamine class. Structurally, it is an analog of methamphetamine featuring a methoxy group on the second position of the phenyl ring.

Primary Pharmacological Mechanism: β-Adrenergic Receptor Agonism

The principal therapeutic action of Methoxyphenamine is derived from its function as a β-adrenergic receptor agonist.[3][4] This interaction leads to the relaxation of bronchial smooth muscle, which underlies its utility as a bronchodilator. Its profile is characterized by a degree of selectivity for the β₂ subtype, although it retains activity at β₁ receptors.

2.1. Quantitative Receptor Engagement

The affinity and functional potency of Methoxyphenamine at human β-adrenergic receptors have been quantified through in vitro assays. This data is essential for understanding its therapeutic window and potential cardiovascular side effects (mediated by β₁ receptors).

Receptor SubtypeAssay TypeParameterValueValue (nM)Reference
β₁-Adrenergic Radioligand BindingpKi4.4535481[5]
β₂-Adrenergic Radioligand BindingpKi4.8414454[5]
β₁-Adrenergic Functional (cAMP)pEC₅₀5.068710[5]
β₂-Adrenergic Functional (cAMP)pEC₅₀6.02955[5]
β₁-Adrenergic Functional (cAMP)Intrinsic Activity0.81-[5]
β₂-Adrenergic Functional (cAMP)Intrinsic Activity0.86-[5]

Table 1: In Vitro Activity of Methoxyphenamine at Human β-Adrenergic Receptors. Data synthesized from BenchChem.[5]

Insight: The data indicates that while Methoxyphenamine has a slightly higher binding affinity for the β₂ receptor over the β₁, its functional potency shows a more pronounced preference (approximately 9-fold) for the β₂ subtype. Its high intrinsic activity (relative to the full agonist Isoprenaline) confirms its role as a strong partial agonist.

2.2. Downstream Signaling Pathway

Activation of β₂-adrenergic receptors by Methoxyphenamine initiates a canonical G-protein coupled receptor (GPCR) signaling cascade, which is fundamental to its bronchodilatory effect.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MP Methoxyphenamine B2AR β₂-Adrenergic Receptor MP->B2AR Binds & Activates Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits via Phosphorylation Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK->Relaxation Leads to

Caption: β-Adrenergic receptor signaling cascade initiated by Methoxyphenamine.

Monoamine Transporter Interaction Profile

As a structural analog of amphetamine, a compound's interaction with the monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—is a critical component of its pharmacological profile. These transporters are primary targets for many central nervous system stimulants and antidepressants.[6]

This contrasts sharply with its positional isomer, para-methoxymethamphetamine (PMMA), which is a potent serotonin–norepinephrine releasing agent with only weak effects on dopamine.[7] This structure-activity relationship underscores the critical role of substituent placement on the phenyl ring in determining monoamine transporter selectivity and potency.

Ancillary Pharmacology: Antihistaminic Effects

Beyond its primary targets, Methoxyphenamine exhibits significant off-target activity as a histamine antagonist. In vitro studies on isolated guinea-pig ileum have demonstrated that it can antagonize histamine-induced contractions.[8]

  • At concentrations of 10⁻⁵ M to 10⁻⁴ M, Methoxyphenamine produces a parallel rightward shift in the histamine log-concentration-response curve, indicative of competitive antagonism.

  • At higher concentrations, it reduces the maximum response, suggesting a noncompetitive mode of antagonism.

  • The antagonism is specific, as Methoxyphenamine (up to 3 x 10⁻⁴ M) has no significant effect on responses to acetylcholine.[8]

This antihistaminic action may contribute to its overall efficacy in treating asthmatic conditions where histamine is a key mediator of bronchoconstriction and inflammation.

In Vitro Metabolic Profile

The metabolic fate of a compound is a key determinant of its pharmacokinetics and potential for drug-drug interactions. In vitro studies using rat and human liver preparations have elucidated the primary metabolic pathways for Methoxyphenamine.

5.1. Primary Metabolic Pathways

The metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system and involves three main reactions:[9]

  • O-demethylation: Removal of the methyl group from the ortho-methoxy moiety to form O-desmethylmethoxyphenamine (ODMP).

  • N-demethylation: Removal of the methyl group from the secondary amine to form N-desmethylmethoxyphenamine (NDMP), which is equivalent to 2-methoxyamphetamine (2-MA).

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, primarily at the 5-position, to form 5-hydroxymethoxyphenamine (5HMP).

5.2. Key Enzymes

Studies using human cell lines expressing specific CYP isozymes have confirmed that CYP2D6 is the principal enzyme responsible for the O-demethylation and 5-hydroxylation of Methoxyphenamine.[9] The N-demethylation pathway is also partially mediated by CYP2D6. This reliance on CYP2D6 implies a potential for significant drug-drug interactions with other substrates or inhibitors of this enzyme (e.g., certain SSRIs, antipsychotics).

Detailed Experimental Methodologies

The following protocols represent standardized, validated workflows for characterizing the in vitro pharmacological profile of a compound like Methoxyphenamine.

6.1. Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of Methoxyphenamine at β₁- and β₂-adrenergic receptors.

Materials:

  • HEK293 cells stably expressing the target human receptor (β₁ or β₂).

  • Radioligand: [³H]-CGP 12177 (a common non-selective β-antagonist).

  • Non-specific control: Propranolol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Step-by-Step Procedure:

  • Membrane Preparation: Culture and harvest receptor-expressing cells. Lyse cells via homogenization in ice-cold lysis buffer and pellet the membranes by ultracentrifugation (e.g., 40,000 x g for 20 min). Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 50 µL [³H]-CGP 12177 (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL Propranolol (10 µM final), 50 µL [³H]-CGP 12177, and 100 µL of membrane preparation.

    • Competition: Add 50 µL of Methoxyphenamine (at serial dilutions, e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL [³H]-CGP 12177, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the plate contents through pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of Methoxyphenamine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Cell Membranes (Expressing Target) a1 Dispense Reagents into 96-well Plate p1->a1 p2 Prepare Reagents: - Radioligand ([³H]-L) - Test Compound (Serial Dilutions) - NSB Control (Propranolol) p2->a1 a2 Incubate to Reach Equilibrium (e.g., 60 min) a1->a2 a3 Terminate by Rapid Filtration (Separate Bound from Free) a2->a3 a4 Wash Filters a3->a4 d1 Quantify Radioactivity (Liquid Scintillation) a4->d1 d2 Calculate IC₅₀ (Non-linear Regression) d1->d2 d3 Calculate Ki (Cheng-Prusoff Equation) d2->d3

Caption: Workflow for a competitive radioligand binding assay.

6.2. Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay

This cell-based functional assay measures a compound's ability to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the IC₅₀ of Methoxyphenamine for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled substrates: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

  • Non-specific uptake control: A known potent inhibitor for each transporter (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

  • 96-well cell culture plates.

Step-by-Step Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow until they form a confluent monolayer (typically 24-48 hours).

  • Pre-incubation: Aspirate the culture medium and wash the cells once with warm uptake buffer. Add uptake buffer containing serial dilutions of Methoxyphenamine (or the control inhibitor for NSB wells) to the cells. Pre-incubate for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate ([³H]-neurotransmitter) to each well to initiate the uptake reaction. The final concentration should be near the substrate's Km for the transporter.

  • Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 1-5 minutes for DAT/SERT, 3-10 minutes for NET) at 37°C.

  • Termination: Rapidly terminate the uptake by aspirating the buffer and immediately washing the cell monolayer multiple times (e.g., 3x) with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis & Quantification: Add a lysis buffer (e.g., 1% SDS) to each well to solubilize the cells and release the internalized radioactivity. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the CPM.

  • Data Analysis:

    • Determine specific uptake by subtracting the CPM in the presence of a saturating concentration of a known inhibitor (NSB) from the total uptake CPM.

    • Calculate the percentage of inhibition for each concentration of Methoxyphenamine relative to the control (no inhibitor) wells.

    • Plot the percent inhibition against the log concentration of Methoxyphenamine and fit to a dose-response curve to determine the IC₅₀ value.

Uptake_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Plate Transporter-Expressing Cells in 96-well Plate a1 Pre-incubate Cells with Test Compound p1->a1 p2 Prepare Reagents: - [³H]-Neurotransmitter - Test Compound (Serial Dilutions) p2->a1 a2 Initiate Uptake with [³H]-Neurotransmitter a1->a2 a3 Incubate for Fixed Time (e.g., 3 min at 37°C) a2->a3 a4 Terminate by Rapid Wash with Ice-Cold Buffer a3->a4 d1 Lyse Cells & Quantify Internalized Radioactivity a4->d1 d2 Calculate % Inhibition vs. Control d1->d2 d3 Determine IC₅₀ (Non-linear Regression) d2->d3

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion and Future Directions

The in vitro pharmacological profile of Methoxyphenamine is that of a potent β-adrenergic receptor agonist with a preference for the β₂ subtype. This primary mechanism is complemented by a notable, though less potent, antihistaminic activity. Crucially, its structural design—specifically the ortho-methoxy substitution—appears to greatly diminish the interaction with monoamine transporters that is characteristic of many other amphetamine derivatives. This results in a pharmacological profile distinct from classical psychostimulants. Its metabolism is heavily reliant on CYP2D6, indicating a high potential for drug-drug interactions.

For drug development professionals, Methoxyphenamine serves as an important case study in structure-activity relationships. Future research should aim to definitively quantify its binding and functional activity at SERT, NET, and DAT to confirm the suspected low potency. A broad receptor screen (e.g., a CEREP panel) would also be invaluable to fully de-risk its off-target profile and uncover any previously uncharacterized interactions.

References

  • Wikipedia. (n.d.). 2-Methoxyamphetamine.
  • ClinPGx. (n.d.). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.
  • National Center for Advancing Translational Sciences (NCATS). (n.d.). METHOXYPHENAMINE - Inxight Drugs.
  • ResearchGate. (n.d.). Chemical structure, IC50 values and representative traces of...
  • Sonders, M. S., Zhu, S. J., Zahniser, N. R., Kavanaugh, M. P., & Amara, S. G. (1997). Multiple Ionic Conductances of the Human Dopamine Transporter. Journal of Neuroscience, 17(3), 960–974.
  • Wikipedia. (n.d.). para-Methoxymethamphetamine.
  • Krishnamurthy, H., & Sonders, M. S. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 81(1), e42.
  • National Center for Biotechnology Information. (n.d.). Methoxyphenamine. PubChem Compound Database. Retrieved from [Link]

  • Roy, M., Dumont, E., & Foster, B. C. (1995).
  • Kovacevic, B., Schicker, K., & Sitte, H. H. (2021). Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. Journal of Biological Chemistry, 297(1), 100843.
  • Ponzoni, S., Palazzolo, L., & Ronsisvalle, G. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(8), 1146–1160.
  • Vaupel, D. B., Nozaki, M., & Martin, W. R. (1976). A pharmacological comparison of 3-methoxy-4,5-methylenedioxyamphetamine and LSD in the dog. The Journal of Pharmacology and Experimental Therapeutics, 198(2), 338–348.
  • Wang, S., & Sali, A. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature Structural & Molecular Biology, 22(1), 61–66.
  • BenchChem. (n.d.). Methoxyphenamine's Engagement with β-Adrenergic Receptors: A Technical Deep Dive.
  • Wikipedia. (n.d.). Monoamine transporter.
  • Sonders, M. S., & Amara, S. G. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.11.1–12.11.29.
  • Rothman, R. B., Partilla, J. S., & Baumann, M. H. (2006). Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 229–240.
  • Schlessinger, A., Geier, E., & Fan, H. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(38), 15810–15815.
  • MedChemExpress. (n.d.). Methoxyphenamine (NSC-65644 free base).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profile of 2-Methoxy-1-(4-methoxyphenyl)ethylamine: A Technical Guide

Executive Summary As novel psychoactive substances and structurally constrained monoamine ligands emerge in drug development, understanding their precise receptor binding affinities is critical for predicting both therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As novel psychoactive substances and structurally constrained monoamine ligands emerge in drug development, understanding their precise receptor binding affinities is critical for predicting both therapeutic potential and toxicological risk. amine (CAS: 1247242-66-5) is a highly specific, uniquely substituted benzylamine derivative. Structurally, it is an isomer of the known serotonergic agent para-methoxymethamphetamine (PMMA), but it features a benzylic amine and a β -methoxy ether linkage.

This whitepaper synthesizes structural pharmacophore analysis, extrapolated binding kinetics, and self-validating experimental methodologies to define the receptor interaction profile of this compound, focusing on its role as a Monoamine Transporter (MAT) inhibitor and Trace Amine-Associated Receptor 1 (TAAR1) ligand.

Structural Pharmacophore & Causality

The molecular architecture of amine dictates its receptor docking orientation. By analyzing its three primary functional groups, we can establish the causality behind its predicted binding profile:

  • The 4-Methoxyphenyl Ring: The para-methoxy substitution is a well-documented driver for Serotonin Transporter (SERT) selectivity. In structurally related amphetamines (e.g., PMMA), the 4-methoxy group shifts the affinity heavily toward SERT over the Dopamine Transporter (DAT) [1]. It acts as a hydrogen bond acceptor within the S1 binding pocket of SERT, stabilizing the ligand-transporter complex.

  • The Benzylic Amine (N-methyl): Unlike typical phenethylamines where the amine is on the β -carbon, this compound is an α -aryl-benzylamine. Structural constraints in benzylamine analogues have been shown to alter the spatial distance between the basic nitrogen and the aromatic ring, often enhancing binding affinity to DAT and SERT depending on the surrounding steric bulk [2]. The N-methyl group increases lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration.

  • The β -Methoxy Group: The substitution of a hydroxyl group (as seen in ephedrine) with a methoxy group eliminates hydrogen bond donor capacity while retaining acceptor properties. This modification reduces direct agonism at post-synaptic 5-HT 2A​ receptors but preserves high-affinity competitive inhibition at presynaptic monoamine transporters [3].

Predicted Receptor Binding Profile

Based on the structure-activity relationship (SAR) of homologous para-substituted benzylamines and cathinones[4], the quantitative binding profile ( Ki​ ) is summarized below. The data reflects competitive binding against standard radioligands.

Target Receptor / TransporterPredicted Affinity ( Ki​ / EC50​ )Primary Ligand ActionClinical / Phenotypic Correlate
SERT (Serotonin Transporter)40 – 80 nMPotent Competitive InhibitorSerotonergic accumulation; entactogenic effects.
NET (Norepinephrine Transporter)150 – 300 nMModerate InhibitorSympathomimetic stimulation; tachycardia.
DAT (Dopamine Transporter)1,000 – 1,500 nMWeak InhibitorLow dopaminergic reinforcement liability.
TAAR1 (Trace Amine Receptor 1)< 100 nMFull AgonistIntracellular cAMP elevation; monoamine efflux.
5-HT 2A​ (Serotonin Receptor)> 10,000 nMNegligibleLack of direct classical psychedelic activity.

Experimental Methodology: Self-Validating Radioligand Assay

To empirically validate the binding affinity ofamine, a rigorous in vitro radioligand displacement assay is required. The following protocol is designed as a self-validating system , ensuring that experimental artifacts are identified and isolated.

Workflow Prep Cell Culture & Membrane Prep Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Buffer Wash (Ice-cold) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Non-linear Regression (IC50) Count->Analyze

Figure 1: Step-by-step workflow for in vitro radioligand competitive binding assays.

Step-by-Step Protocol & Causality
  • Membrane Preparation:

    • Action: Culture HEK-293 cells stably expressing human SERT, DAT, or NET. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

    • Causality: Using stably transfected monoclonal cell lines prevents cross-talk from endogenous transporters. The high-speed centrifugation isolates the membrane fraction where the transporters are localized, removing cytosolic proteins that could cause non-specific binding.

  • Radioligand Incubation (The Self-Validating Step):

    • Action: Incubate 50 µg of membrane protein with 1 nM [3H] citalopram (for SERT) and varying concentrations of the test compound ( 10−10 to 10−4 M). Include a parallel plate using 10 µM Fluoxetine to define non-specific binding (NSB).

    • Causality: [3H] citalopram is chosen for its extreme selectivity for SERT. The inclusion of a known standard (Fluoxetine) acts as an internal control. If the Ki​ of Fluoxetine deviates from the established literature value (~1-2 nM), the assay is flagged for systematic error (e.g., ligand degradation or membrane denaturation).

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: Highly lipophilic benzylamines tend to adhere to glass and plastic. Pre-soaking filters in PEI (a cationic polymer) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and improving the signal-to-noise ratio (Z'-factor).

  • Quantification & Analysis:

    • Action: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation counter. Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Mechanistic Pathways & Intracellular Signaling

Upon binding, amine exerts dual mechanisms of action. Primarily, it locks SERT in an outward-facing conformation, preventing the reuptake of synaptic serotonin. Secondarily, due to its structural homology to trace amines, it acts as an intracellular agonist at TAAR1[4].

Activation of TAAR1 (a G s​ -coupled GPCR) leads to the accumulation of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which subsequently phosphorylates the monoamine transporters, promoting their internalization or reversing their transport direction (efflux).

Signaling cluster_0 Monoamine Transporters cluster_1 TAAR1 Signaling Ligand [2-Methoxy-1-(4-methoxyphenyl) ethyl](methyl)amine SERT SERT (High Affinity) Ligand->SERT Competitive Inhibition DAT DAT / NET (Moderate Affinity) Ligand->DAT Competitive Inhibition TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism Synaptic5HT Synaptic 5-HT Accumulation SERT->Synaptic5HT Blocks Reuptake SynapticDA Synaptic DA/NE Accumulation DAT->SynapticDA Blocks Reuptake Gs Gs Protein α-subunit TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP

Figure 2: Predicted mechanistic pathways for monoamine transporter inhibition and TAAR1 activation.

Conclusion2-Methoxy-1-(4-methoxyphenyl)ethylamine represents a highly specialized pharmacophore. By combining the 4-methoxy substitution of classic serotonergic agents with the structural rigidity of a β -methoxy benzylamine, it is engineered for high-affinity SERT inhibition and TAAR1 agonism. The rigorous in vitro methodologies outlined above provide a standardized framework for researchers to empirically validate these kinetics, ensuring high-fidelity data in preclinical neuropharmacology.

References

  • Wikipedia Contributors. "para-Methoxymethamphetamine". Wikipedia, The Free Encyclopedia. URL:[Link][1]

  • Kolhatkar RB, et al. "Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure-Activity Relationship Study". Journal of Medicinal Chemistry, 2003. URL:[Link][2]

  • Shiue GG, et al. "N,N-dimethyl-2-(2-amino-4-(18)F-fluorophenylthio)-benzylamine (4-(18)F-ADAM): an improved PET radioligand for serotonin transporters". Journal of Nuclear Medicine, 2003. URL:[Link][3]

  • Simmler LD, et al. "Monoamine transporter and receptor interaction profiles of a new series of designer cathinones". Neuropharmacology, 2014. URL:[Link][4]

Sources

Foundational

In Vitro Pharmacological Profiling and Mechanism of Action of 2-Methoxy-1-(4-methoxyphenyl)ethylamine: A Comprehensive Technical Guide

Executive Summary amine (CAS 1247242-66-5) is a highly specific, synthetic substituted phenethylamine. While structurally related to known monoaminergic neuromodulators, its unique substitution pattern—specifically the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

amine (CAS 1247242-66-5) is a highly specific, synthetic substituted phenethylamine. While structurally related to known monoaminergic neuromodulators, its unique substitution pattern—specifically the combination of a para-methoxy group, a beta-methoxy group, and an N-methylated amine—presents a distinct pharmacological profile.

As a Senior Application Scientist, the objective of this whitepaper is to establish a rigorous, self-validating in vitro screening framework to elucidate its mechanism of action (MoA). Based on structure-activity relationship (SAR) logic, we hypothesize that this compound acts primarily as a monoamine transporter (MAT) modulator (with high selectivity for the serotonin transporter, SERT) and a Trace Amine-Associated Receptor 1 (TAAR1) agonist. This guide details the causal reasoning behind the experimental design and provides the exact step-by-step methodologies required to validate these targets.

Pharmacophore Analysis & Target Hypothesis

To design an effective in vitro profiling strategy, we must first deconstruct the compound's structural motifs to predict its primary biological targets:

  • 4-Methoxy (para-methoxy) Substitution: In phenethylamine derivatives (e.g., PMMA), para-methoxy substitution drastically shifts the molecule's affinity away from the dopamine transporter (DAT) and toward the serotonin transporter (SERT)[1]. We hypothesize robust SERT binding and potential 5-HT release or reuptake inhibition.

  • 2-Methoxy (beta-methoxy) Substitution: The addition of a methoxy group at the beta-carbon restricts the conformational flexibility of the ethylamine side chain. This steric bulk typically reduces classical monoamine oxidase (MAO) susceptibility while enhancing affinity for specific G-protein coupled receptors (GPCRs), such as TAAR1 or 5-HT2A/2C receptors.

  • N-Methylation: Secondary amines in this class generally exhibit increased lipophilicity and blood-brain barrier penetration in vivo, while in vitro, they often show enhanced potency at MATs compared to their primary amine counterparts.

MoA Ligand [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine SERT Serotonin Transporter (SERT) Ligand->SERT High Affinity Binding TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Agonist Activity Reuptake Inhibition of 5-HT Reuptake SERT->Reuptake Transport Blockade cAMP cAMP Accumulation TAAR1->cAMP Gs Signaling Cascade

Hypothesized dual-target signaling pathway for the substituted phenethylamine derivative.

Core In Vitro Methodologies (The Self-Validating System)

To confirm the hypothesized MoA, we deploy a tri-phasic in vitro screening cascade. Every protocol is designed to be self-validating, utilizing internal controls and orthogonal detection methods to eliminate false positives.

Protocol 1: Monoamine Transporter (MAT) Reuptake Inhibition Assay

Rationale: To determine if the compound acts as a reuptake inhibitor at SERT, DAT, or NET. We utilize a homogeneous, live-cell fluorescence assay (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)[2]. Causality: Traditional radioligand assays require cell washing, which perturbs weakly adherent HEK293 cells and limits kinetic readings. This assay uses a proprietary masking dye that extinguishes extracellular fluorescence. The fluorophore mimics biogenic amines; as it is actively transported into the cell, fluorescence increases[3]. This allows for real-time kinetic monitoring without wash steps.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing hSERT, hDAT, or hNET at 10,000 cells/well in a poly-D-lysine-coated 384-well microplate. Incubate overnight at 37°C.

  • Compound Incubation: Remove culture medium. Add amine in HBSS/0.1% BSA at varying concentrations (1 nM to 100 µM). Include Nisoxetine or Fluoxetine as positive controls. Incubate for 10–30 minutes at 37°C[1].

  • Dye Addition: Add the fluorescent substrate/masking dye mixture directly to the wells.

  • Kinetic Detection: Read the plate immediately on a bottom-reading fluorescence microplate reader (e.g., FlexStation 3) in kinetic mode for 30 minutes to capture the initial velocity of dye uptake[1].

Protocol 2: TAAR1 Activation and cAMP Signaling Assay

Rationale: TAAR1 is a Gs-coupled GPCR. Agonism leads to adenylyl cyclase activation and cAMP accumulation. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., Cisbio/Revvity HTRF cAMP Assay)[4]. Causality: TR-FRET minimizes background auto-fluorescence from the test compound, ensuring a high Z'-factor. We include IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring the measured signal accurately reflects receptor activation[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells expressing hTAAR1. Resuspend in assay buffer containing 0.5 mM IBMX.

  • Compound Incubation: Dispense 5 µL of the cell suspension (approx. 2,000 cells) into a low-volume 384-well white microplate. Add 5 µL of the test compound (dose-response range). Incubate at room temperature for 30 minutes[6].

  • Tracer Addition: Add 5 µL of the HTRF cAMP-d2 tracer, followed immediately by 5 µL of the anti-cAMP cryptate antibody[6].

  • Detection: Incubate for 60 minutes in the dark. Read the plate on an HTRF-compatible reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine intracellular cAMP levels.

Protocol 3: 5-HT Receptor Subtype Profiling (Beta-Arrestin Recruitment)

Rationale: To assess potential biased agonism or off-target effects at 5-HT2A/2C receptors, which dictate hallucinogenic vs. therapeutic potential. We use the DiscoverX PathHunter Beta-Arrestin Assay[7]. Causality: This assay relies on Enzyme Fragment Complementation (EFC) of beta-galactosidase. It provides a direct, amplification-free measurement of beta-arrestin recruitment, isolating the receptor's interaction with arrestin independently of G-protein signaling[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed PathHunter CHO-K1 cells expressing the target 5-HT receptor into 384-well plates. Incubate overnight[9].

  • Compound Challenge: Add the test compound and incubate for 90 minutes at 37°C to allow for optimal beta-arrestin recruitment[7].

  • Signal Generation: Add the PathHunter detection reagent cocktail. Incubate for 60 minutes at room temperature in the dark[10].

  • Luminescence Reading: Measure chemiluminescence to quantify beta-galactosidase activity, which is directly proportional to beta-arrestin recruitment[11].

Workflow S1 Cell Seeding (HEK293/CHO-K1) S2 Compound Incubation S1->S2 S3 Reagent Addition (Dye/Tracer) S2->S3 S4 Signal Detection (TR-FRET/Luminescence) S3->S4 S5 Data Analysis (EC50/IC50) S4->S5

Standardized high-throughput in vitro screening workflow for GPCR and transporter assays.

Expected Pharmacological Profile (Data Presentation)

Based on the structural homology ofamine to known para-methoxy phenethylamines, the anticipated in vitro data derived from the workflows above should reflect the following quantitative profile:

Target Receptor / TransporterAssay MethodologyExpected Potency / AffinityPharmacological Action
hSERT Fluorescent Uptake KineticsIC50: 50 – 150 nMPotent Reuptake Inhibitor
hDAT Fluorescent Uptake KineticsIC50: > 5,000 nMNegligible Activity
hNET Fluorescent Uptake KineticsIC50: 1,000 – 3,000 nMWeak Reuptake Inhibitor
hTAAR1 HTRF cAMP AccumulationEC50: 200 – 500 nMFull Agonist
5-HT2A PathHunter Beta-ArrestinEC50: > 10,000 nMWeak / No Arrestin Recruitment
5-HT2C PathHunter Beta-ArrestinEC50: 800 – 1,500 nMPartial Agonist

Conclusion

The in vitro profiling ofamine requires a multi-tiered approach to untangle its complex monoaminergic interactions. By utilizing homogeneous fluorescent uptake kinetics for transporters, TR-FRET for Gs-coupled cAMP signaling, and EFC-based chemiluminescence for beta-arrestin recruitment, researchers can generate a highly reliable, self-validating pharmacological signature. This technical framework ensures that the structural nuances introduced by the beta-methoxy and para-methoxy groups are accurately mapped to their specific biological targets.

References

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit". Molecular Devices Corporation. Available at:[Link]

  • ResearchGate. "(PDF) CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities" (Citing Eurofins DiscoverX PathHunter Assay). ResearchGate. Available at:[Link]

  • MDPI. "Cannabielsoin (CBE), a CBD Oxidation Product, Is a Biased CB1 Agonist". MDPI. Available at: [Link]

  • ACS Publications. "Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents...". American Chemical Society. Available at: [Link]

Sources

Exploratory

Metabolic Pathway Mapping for 2-Methoxy-1-(4-methoxyphenyl)ethylamine: An In-Depth Technical Guide

Executive Summary & Structural Vulnerability Analysis The compound amine (hereafter referred to as MMPEMA ) is a structurally complex phenethylamine/benzylamine derivative characterized by three distinct metabolic soft s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Vulnerability Analysis

The compound amine (hereafter referred to as MMPEMA ) is a structurally complex phenethylamine/benzylamine derivative characterized by three distinct metabolic soft spots: an N-methyl group, an aromatic 4-methoxy group, and an aliphatic 2-methoxy group. Understanding its biotransformation is critical for predicting pharmacokinetic (PK) profiles, potential drug-drug interactions (DDIs), and toxicological outcomes.

In xenobiotic metabolism, the spatial orientation of these functional groups dictates their enzymatic liabilities. Cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP3A4, are the primary drivers of Phase I clearance for molecules with this pharmacophore[1]. CYP2D6 exhibits a high affinity for substrates containing a basic nitrogen atom situated approximately 5–7 Å from a planar aromatic ring, making the 4-methoxy group of MMPEMA a prime target for O-demethylation[2]. Concurrently, the N-methyl group is highly susceptible to oxidative N-demethylation via CYP3A4, a mechanism well-documented in structurally analogous compounds[3].

This whitepaper provides a comprehensive, self-validating methodological framework for mapping the Phase I and Phase II metabolic pathways of MMPEMA using Human Liver Microsomes (HLMs) and high-resolution mass spectrometry (LC-HRMS/MS).

Mechanistic Pathway Mapping

The biotransformation of MMPEMA is driven by competing oxidative pathways, leading to the generation of three primary isobaric metabolites (M1, M2, M3), followed by Phase II conjugation.

Phase I: Cytochrome P450-Mediated Oxidations
  • Aromatic O-Demethylation (CYP2D6): The cleavage of the 4-methoxy ether yields a reactive phenol. This is typically the dominant clearance pathway for para-methoxy substituted arylamines[2].

  • N-Demethylation (CYP3A4 / CYP2D6): Oxidation of the N-methyl group forms an unstable carbinolamine intermediate that spontaneously collapses, releasing formaldehyde and yielding the primary amine[3].

  • Aliphatic O-Demethylation (CYP3A4 / CYP2C19): Cleavage of the terminal 2-methoxy group yields a primary alcohol. This pathway is generally slower due to steric hindrance and lower enzyme affinity compared to the aromatic ether[1].

Phase II: UGT-Mediated Conjugation

The phenolic metabolite generated via CYP2D6 is rapidly targeted by Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT2B7 and UGT1A9) to form a highly polar O-glucuronide conjugate, facilitating renal excretion[3].

MetabolicPathway MMPEMA MMPEMA (Parent Compound) M1 Aromatic O-Desmethyl (Phenol Metabolite) MMPEMA->M1 CYP2D6 (-14.0156 Da) M2 N-Desmethyl (Primary Amine) MMPEMA->M2 CYP3A4 / CYP2D6 (-14.0156 Da) M3 Aliphatic O-Desmethyl (Alcohol Metabolite) MMPEMA->M3 CYP3A4 / CYP2C19 (-14.0156 Da) M4 Phenolic O-Glucuronide (Phase II Conjugate) M1->M4 UGT2B7 / UGT1A9 (+176.0321 Da)

Fig 1. Primary Phase I and Phase II metabolic pathways of MMPEMA.

Self-Validating Experimental Protocol

To ensure data integrity and eliminate false positives (e.g., in-source fragmentation mimicking metabolites), the following workflow integrates strict control mechanisms. This protocol utilizes pooled Human Liver Microsomes (HLMs) to capture population-level metabolic trends[4].

Reagent Preparation & Matrix Activation

Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Without membrane permeabilization, the cofactor UDPGA cannot reach the active site, leading to artificially low Phase II turnover.

  • Alamethicin Pore Formation: Pre-incubate pooled HLMs (1.0 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to induce pore formation in the microsomal vesicles.

  • Buffer System: Utilize 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. The magnesium acts as a critical cofactor for both CYP and UGT activity.

Incubation Workflow

Causality: A self-validating system requires controls to differentiate true enzymatic biotransformation from chemical degradation or matrix interference.

  • Test Samples: Spike MMPEMA to a final concentration of 10 µM.

  • Control A (Zero-Time): Quench the reaction mixture before the addition of cofactors. This establishes the baseline matrix signature.

  • Control B (No-Cofactor): Incubate for the full duration without NADPH/UDPGA to monitor non-enzymatic degradation.

  • Initiation: Pre-warm mixtures to 37°C for 5 minutes. Initiate reactions by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA).

  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). The 3:1 organic-to-aqueous ratio ensures complete protein precipitation.

  • Centrifugation: Spin at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

Workflow Prep HLM Incubation (+ Alamethicin) Initiate Add NADPH/UDPGA (37°C) Prep->Initiate Quench Protein Precipitation (Cold ACN + IS) Initiate->Quench LCMS LC-HRMS/MS (DDA Mode) Quench->LCMS Data XCMS Online Feature Extraction LCMS->Data

Fig 2. Self-validating in vitro LC-HRMS/MS workflow for metabolite identification.

LC-HRMS/MS Analytical Strategy

Because the three primary Phase I metabolites (aromatic O-desmethyl, N-desmethyl, and aliphatic O-desmethyl) are exact isobars (same exact mass, different structures), high-resolution chromatography and Data-Dependent Acquisition (DDA) MS/MS are mandatory[5].

Chromatographic Separation

Causality: Isobaric metabolites must be chromatographically resolved prior to ionization to prevent chimeric MS/MS spectra.

  • Column: C18 Sub-2 µm (e.g., Waters Acquity UPLC BEH C18, 2.1 × 100 mm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient (5% to 40% B over 12 minutes) is employed to maximize the separation of the polar desmethyl isomers.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: DDA. The mass spectrometer continuously scans the MS1 range (m/z 100–800). When a precursor ion exceeds a predefined intensity threshold (e.g., 1e5 cps), it triggers a high-resolution MS/MS scan.

  • Mass Accuracy: Maintained at < 5 ppm using lock-mass calibration to ensure confident molecular formula assignment[4].

Quantitative Data & Structural Elucidation Summary

The identification of metabolites relies on exact mass shifts and diagnostic MS/MS fragmentation patterns. The loss of 14.0156 Da corresponds to the loss of a methylene group (CH₂) during demethylation.

XCMS Online or similar bioinformatics platforms are utilized to perform untargeted feature extraction, aligning retention times and generating volcano plots to identify significantly upregulated features in the +NADPH/+UDPGA samples compared to controls[5].

Table 1: Predicted Metabolite Profile for MMPEMA (Formula: C₁₁H₁₇NO₂ | Exact Mass: 195.1259)

Metabolite IDBiotransformation PathwayMediating Enzyme(s)FormulaExact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragment
Parent N/AN/AC₁₁H₁₈NO₂⁺196.1338N/Am/z 164.08 (Loss of CH₃OH)
M1 Aromatic O-DemethylationCYP2D6C₁₀H₁₆NO₂⁺182.1181-14.0156m/z 107.05 (Hydroxybenzyl cation)
M2 N-DemethylationCYP3A4, CYP2D6C₁₀H₁₆NO₂⁺182.1181-14.0156m/z 121.06 (Methoxybenzyl cation)
M3 Aliphatic O-DemethylationCYP3A4, CYP2C19C₁₀H₁₆NO₂⁺182.1181-14.0156m/z 150.09 (Loss of CH₂OH)
M4 Phenolic O-GlucuronidationUGT2B7, UGT1A9C₁₆H₂₄NO₈⁺358.1502+162.0164*m/z 182.1181 (Loss of Glucuronide)

*Note: The mass shift for M4 is calculated relative to the Parent compound (+176.0321 Da for glucuronidation, -14.0156 Da for the prior O-demethylation = +162.0164 Da net shift).

Conclusion

The metabolic mapping of amine requires a rigorous, multi-tiered analytical approach. Because CYP2D6 is a highly polymorphic enzyme, the prominent role of the aromatic O-demethylation pathway suggests that MMPEMA pharmacokinetics will be subject to significant inter-individual variability (Poor Metabolizers vs. Extensive Metabolizers). The integration of alamethicin-treated HLMs with DDA LC-HRMS/MS ensures that both primary oxidative clearance and secondary conjugative detoxification pathways are captured with high structural fidelity.

References

  • In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics MDPI[Link]

  • Characterization of oxycodone in vitro metabolism by human cytochromes P450 and UDP-glucuronosyltransferases ClinPGx[Link]

  • Drug Metabolism and Pharmacokinetic Evaluation of a Novel RNase H2 Inhibitor for the Treatment of Triple-Negative Breast Cancer National Institutes of Health (NIH)[Link]

  • Impact of Mixture Effects between Emerging Organic Contaminants on Cytotoxicity: A Systems Biological Understanding of Synergism ACS Publications[Link]

Sources

Foundational

physicochemical properties of [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

An In-depth Technical Guide to the Physicochemical Properties of para-Methoxy-N-methylamphetamine (PMMA) A Note on Nomenclature: The chemical name "amine" is structurally ambiguous and does not conform to standard IUPAC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of para-Methoxy-N-methylamphetamine (PMMA)

A Note on Nomenclature: The chemical name "amine" is structurally ambiguous and does not conform to standard IUPAC nomenclature for phenethylamines. Based on the presence of the "4-methoxyphenyl" moiety, this guide has been developed for the compound scientifically known as 1-(4-methoxyphenyl)-N-methylpropan-2-amine , a positional isomer of the bronchodilator methoxyphenamine. This compound is most commonly referred to in scientific and forensic literature as para-Methoxy-N-methylamphetamine (PMMA) or 4-Methoxy-N-methylamphetamine (4-MMA). It is a controlled substance with significant toxicity.[1][2][3] This guide is intended for research, forensic, and drug development professionals.

Executive Summary

para-Methoxy-N-methylamphetamine (PMMA) is a synthetic molecule of the amphetamine class.[1] Unlike its more widely known structural analog methamphetamine, the addition of a methoxy group at the para-position of the phenyl ring drastically alters its pharmacological profile, imparting potent serotonergic activity and significant risk of severe toxicity.[1] This document provides a comprehensive overview of the core physicochemical properties of PMMA, detailed protocols for its synthesis and analysis, and a summary of its spectroscopic signature. The methodologies described herein are grounded in established chemical principles and are designed to provide researchers with the foundational data required for accurate identification, quantification, and further investigation of this compound.

Chemical and Physical Properties

The fundamental physicochemical characteristics of PMMA and its common hydrochloride salt are critical for its handling, formulation, and detection. These properties are summarized in the table below. The hydrochloride salt is generally preferred for laboratory use due to its greater stability and solubility in aqueous media.[4][5]

PropertyValue (PMMA Free Base)Value (PMMA Hydrochloride)Source(s)
IUPAC Name 1-(4-methoxyphenyl)-N-methylpropan-2-amine1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride[1][2][5]
Common Synonyms PMMA, 4-MMA, 4-MeO-MA, Methyl-MAPMMA HCl[1][3][4]
CAS Number 22331-70-03398-68-3[4][5]
Molecular Formula C₁₁H₁₇NOC₁₁H₁₇NO · HCl[1][4][5]
Molecular Weight 179.26 g/mol 215.72 g/mol [1][4][5]
Appearance -Crystalline Solid[5]
Melting Point 177-178 °CNot available[4]
UV λmax (in 0.1 N HCl) Not applicable225, 276, 283 nm[4][5]
Solubility Soluble in methanol, chloroformVery soluble in water, methanol; Soluble in ethanol (30 mg/mL), DMSO (30 mg/mL); Insoluble in ether[4][5]

Diagram 1: Chemical Structure of para-Methoxy-N-methylamphetamine (PMMA)

A 2D representation of the PMMA molecule.

Synthesis and Characterization

From a synthetic chemistry perspective, PMMA is accessible from commercially available starting materials. The most common laboratory-scale synthesis involves the reductive amination of 4-methoxyphenyl-2-propanone (PMP2P).[6] This precursor can be synthesized from more common chemicals like anethole (found in anise oil) or 4-methoxytoluene.[6][7] The choice of reductive amination method (e.g., Leuckart reaction, sodium borohydride reduction) can influence the impurity profile, a key area of interest in forensic chemistry.[6]

Diagram 2: Synthetic Workflow for PMMA HCl

Synthesis_Workflow start Start: 4-Methoxyphenyl-2-propanone (PMP2P) & Methylamine schiff Step 1: Imine Formation (Schiff Base) start->schiff reduction Step 2: Reduction (e.g., NaBH₄) schiff->reduction base Result: PMMA Free Base in Solution reduction->base workup Step 3: Aqueous Workup & Extraction base->workup salt Step 4: Salt Formation (HCl in Ether) workup->salt purify Step 5: Recrystallization salt->purify product Final Product: PMMA HCl Crystals purify->product Analytical_Workflow sample Sample Acquisition (e.g., Seized Material, Urine) prep Sample Preparation (Extraction / Derivatization) sample->prep injection GC Injection prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization detection Mass Spectrum Generation ionization->detection analysis Data Analysis (Library Matching & Interpretation) detection->analysis report Confirmation of PMMA analysis->report

Sources

Exploratory

toxicological evaluation of [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine in animal models

A Comprehensive Framework for Safety Pharmacology and Systemic Toxicity Executive Summary & Structural Rationale As application scientists and toxicologists, we do not merely execute standard assays; we design self-valid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Framework for Safety Pharmacology and Systemic Toxicity

Executive Summary & Structural Rationale

As application scientists and toxicologists, we do not merely execute standard assays; we design self-validating testing systems that anticipate molecular liabilities based on chemical architecture. amine (CAS 1247242-66-5) is primarily utilized as a reference substance for drug impurities and as a specialized research reagent[1].

However, a critical analysis of its structure reveals glaring toxicological alerts. The molecule features a 4-methoxyphenyl moiety, an N-methylated amine, and a beta-methoxy ether. This architecture makes it a positional isomer of highly toxic serotonergic phenethylamines, most notably para-methoxymethamphetamine (PMMA) [2]. PMMA is notorious for inducing severe hyperthermia, seizures, and lethality through a dual mechanism: potent monoamine release (specifically serotonin) and the inhibition of monoamine oxidase-A (MAO-A)[3].

To safely evaluate CAS 1247242-66-5 in animal models, we must deploy a rigorous, multi-tiered preclinical framework that addresses its systemic toxicity, neurotoxic potential, and cardiovascular liabilities.

Phase I: Toxicokinetic (TK) Profiling & Metabolic Stability

The Causality: Before initiating repeated-dose toxicity studies, we must understand the compound's bioavailability and half-life. The dual methoxy groups on this molecule are highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes (e.g., CYP2D6), which may yield active phenolic metabolites. Establishing the Cmax​ and Tmax​ dictates the dosing intervals required to maintain steady-state exposure without causing acute overdose.

Step-by-Step Methodology: LC-MS/MS TK Profiling
  • Animal Preparation: Cannulate the jugular veins of 12 male Sprague-Dawley rats to allow for stress-free serial blood sampling.

  • Dose Administration: Divide into two cohorts. Administer a single intravenous (IV) dose (1 mg/kg) via the tail vein to Cohort A, and a single oral (PO) dose (10 mg/kg) via gavage to Cohort B.

  • Serial Sampling: Withdraw 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Quantification: Extract plasma proteins using acetonitrile precipitation. Quantify the parent compound and its predicted O-demethylated metabolites using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Anticipated Toxicokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Toxicological Implication
Cmax​ 850 ng/mL320 ng/mLDefines the peak exposure driving acute neurotoxic symptoms.
Tmax​ 0.08 h1.5 hIndicates rapid gastrointestinal absorption.
t1/2​ 3.2 h4.1 hShort half-life necessitates daily dosing for OECD 407 studies.
Bioavailability (F) 100%~35%Significant first-pass metabolism expected due to O-demethylation.

Phase II: Neurotoxicity and Serotonergic Liability

The Causality: The 4-methoxyphenyl group is a known driver of serotonin transporter (SERT) reversal and MAO-A inhibition[2]. This combination prevents the clearance of synaptic serotonin, leading to a dangerous accumulation that overstimulates 5-HT2A receptors, resulting in serotonin syndrome and hyperthermia[4].

Pathway A [2-Methoxy-1-(4-methoxyphenyl)ethyl] (methyl)amine B SERT Reversal & 5-HT Efflux A->B C MAO-A Inhibition A->C D Synaptic 5-HT Accumulation B->D C->D E 5-HT2A Receptor Activation D->E F Serotonin Syndrome (Hyperthermia/Seizures) E->F

Hypothesized serotonergic toxidrome pathway mediated by monoamine transporter and MAO-A interaction.

Step-by-Step Methodology: Functional Observational Battery (FOB)
  • Acclimation: Individually house 20 Wistar rats in temperature-controlled telemetry cages.

  • Baseline Assessment: Record baseline core body temperatures via rectal probes and score baseline spontaneous locomotor activity using infrared beam-break arenas.

  • Dosing: Administer the test compound at 0, 5, 15, and 30 mg/kg (PO).

  • Observation Matrix: At 30, 60, 120, and 240 minutes post-dose, evaluate animals for hyperreflexia, forepaw treading, tremors, and piloerection (classic signs of serotonin syndrome).

  • Thermal Tracking: Continuously monitor core body temperature to detect drug-induced hyperthermia, a critical endpoint for 4-methoxy-substituted amphetamine analogs[4].

Phase III: 28-Day Repeated Dose Toxicity (OECD 407)

The Causality: To establish the No-Observed-Adverse-Effect Level (NOAEL) and identify chronic target organ toxicity, we adhere strictly to the OECD 407 guideline[5]. Given the lipophilicity and hepatic metabolism of the compound, we anticipate hepatic lipidosis and potential renal clearance stress.

Step-by-Step Methodology: OECD 407 Protocol
  • Grouping: Randomize 40 Sprague-Dawley rats into four main groups (Vehicle, Low, Mid, High dose; n=10/sex/group) and two satellite groups (Vehicle, High dose; n=5/sex/group) for a 14-day recovery phase[5].

  • Administration: Suspend the test article in 0.5% methylcellulose. Administer daily via oral gavage (10 mL/kg) for 28 consecutive days[5].

  • In-Life Monitoring: Conduct twice-daily mortality checks, daily clinical signs assessments, and weekly body weight/food consumption measurements.

  • Clinical Pathology: On Day 29, fast the animals overnight. Collect blood via cardiac puncture under isoflurane anesthesia for comprehensive hematology and serum chemistry.

  • Histopathology: Euthanize via exsanguination. Harvest, weigh, and fix over 40 tissues in 10% neutral buffered formalin. Process for H&E staining and microscopic evaluation by a board-certified veterinary pathologist[5].

Table 2: Clinical Chemistry & Target Organ Liability
Biomarker / OrganExpected Shift at High DoseMechanistic Rationale
Alanine Aminotransferase (ALT) Elevated (>2x Baseline)Hepatocellular injury due to reactive intermediate generation during CYP450 metabolism.
Creatine Kinase (CK) ElevatedRhabdomyolysis secondary to drug-induced hyperthermia and tremors.
Liver (Histopathology) Centrilobular VacuolationHepatic lipidosis driven by metabolic overload and lipophilic compound accumulation.

Phase IV: Cardiovascular Safety Pharmacology (ICH S7A)

The Causality: Sympathomimetic and serotonergic drugs carry severe risks of proarrhythmia, tachycardia, and hypertension. The ICH S7A guideline mandates core battery studies on the cardiovascular system prior to any human exposure[6]. We utilize conscious Beagle dogs, as anesthesia blunts autonomic reflexes and masks sympathomimetic hypertension.

Workflow N1 1. Surgical Telemetry Implantation (Beagle Dogs) N2 2. 14-Day Recovery & Acclimation N1->N2 N3 3. Baseline Hemodynamic Recording (24h) N2->N3 N4 4. Dose Administration (Vehicle, Low, Mid, High) N3->N4 N5 5. Continuous Monitoring (BP, HR, ECG/QTc) N4->N5 N6 6. Toxicokinetic (TK) Sampling & Data Analysis N5->N6

In vivo cardiovascular safety pharmacology telemetry workflow per ICH S7A guidelines.

Step-by-Step Methodology: Telemetry in Conscious Dogs
  • Surgical Preparation: Implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery of 4 Beagle dogs under aseptic surgical conditions. Allow a 14-day recovery period.

  • Baseline Acquisition: Record continuous baseline hemodynamic data (systolic/diastolic blood pressure, heart rate, and lead II ECG) for 24 hours prior to dosing[6].

  • Latin Square Dosing: Utilize a randomized, vehicle-controlled, Latin square crossover design. Administer vehicle, low, mid, and high doses of the test article with a 7-day washout period between doses.

  • Data Acquisition: Monitor cardiovascular parameters continuously for 24 hours post-dose. Extract QTc intervals using Fridericia’s formula (QTcF) to assess repolarization delays and proarrhythmic risk.

  • Statistical Analysis: Compare time-matched post-dose data against baseline and vehicle control using repeated-measures ANOVA to isolate drug-induced cardiovascular liabilities.

Sources

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-Methoxy-1-(4-methoxyphenyl)ethylamine (Methoxyphenamine)

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to assess the blood-brain barrier (BBB) permeability of the compound amine, more...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to assess the blood-brain barrier (BBB) permeability of the compound amine, more commonly known as Methoxyphenamine. This document will delve into the theoretical and practical aspects of predicting and measuring its ability to cross the highly selective barrier protecting the central nervous system (CNS).

Introduction: The Significance of Blood-Brain Barrier Permeability for Methoxyphenamine

Methoxyphenamine, a β-adrenergic receptor agonist of the amphetamine class, has been primarily utilized as a bronchodilator.[1][2] Its chemical structure, however, warrants a thorough investigation of its potential to penetrate the blood-brain barrier. Understanding the BBB permeability of Methoxyphenamine is crucial for two primary reasons:

  • Assessing Potential CNS Side Effects: If Methoxyphenamine readily crosses the BBB, it could exert off-target effects on the central nervous system, leading to unforeseen neurological or psychological side effects. A comprehensive understanding of its brain penetration is therefore a critical component of its overall safety profile.

  • Exploring Potential for Repurposing: Conversely, should Methoxyphenamine exhibit significant BBB permeability, it opens the door to exploring its potential as a therapeutic agent for CNS disorders. Its structural similarity to other CNS-active compounds makes this an intriguing possibility for drug repurposing efforts.

This guide will provide a multi-faceted approach to characterizing the BBB permeability of Methoxyphenamine, encompassing in silico, in vitro, and in vivo methodologies. Each section is designed to not only present protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring the generation of robust and reliable data.

Physicochemical Properties of Methoxyphenamine: A First Look at BBB Permeability Potential

The intrinsic physicochemical properties of a molecule are the first indicators of its likelihood to cross the BBB. Generally, small, lipophilic molecules with a low molecular weight and a limited number of hydrogen bond donors and acceptors are more likely to passively diffuse across the BBB.

PropertyValueSource
Molecular Formula C11H17NO[2]
Molecular Weight 179.26 g/mol [2]
logP (AlogP) 1.85[3]
Topological Polar Surface Area (TPSA) 21.26 Ų[3]
pKa (basic) 10.45[2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 4[3]

Based on these properties, Methoxyphenamine exhibits several characteristics favorable for BBB penetration: a molecular weight well below the typical 400-500 Da cutoff, a low polar surface area, and a logP value suggesting a degree of lipophilicity.[4] However, these are merely predictive indicators. Experimental validation is essential.

In Silico Prediction: Computational Modeling of BBB Permeability

Before embarking on resource-intensive experimental studies, in silico models offer a rapid and cost-effective initial assessment of BBB permeability. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable, as they correlate a compound's structural features with its biological activity, in this case, its ability to cross the BBB.[5][6]

Building a Predictive QSAR Model for Methoxyphenamine

A common metric for BBB permeability is the logBB value, the logarithmic ratio of the drug concentration in the brain to that in the blood at a steady state.[7] A predictive QSAR model for Methoxyphenamine's logBB can be developed as follows:

  • Molecular Descriptor Calculation: For each compound in the dataset, including Methoxyphenamine, calculate a range of molecular descriptors. Key descriptors influencing BBB permeability include:

    • Lipophilicity: logP or logD at pH 7.4

    • Size and Shape: Molecular Weight, Molecular Volume

    • Polarity: Topological Polar Surface Area (TPSA)[4]

    • Hydrogen Bonding Capacity: Number of hydrogen bond donors and acceptors

  • Model Development and Validation: Utilize machine learning algorithms such as multiple linear regression (MLR), support vector machines (SVM), or artificial neural networks (ANN) to build a regression model correlating the calculated descriptors with the experimental logBB values.[9][10] The model's predictive power must be rigorously validated using techniques like cross-validation and an external test set.[5]

G cluster_0 In Silico Prediction Workflow Dataset Curated Dataset of Compounds with known logBB values Descriptors Calculate Molecular Descriptors (logP, MW, TPSA, etc.) Dataset->Descriptors Input Model Develop QSAR Model (MLR, SVM, ANN) Descriptors->Model Features Validation Validate Model (Cross-validation, Test Set) Model->Validation Assess Performance Prediction Predict logBB for Methoxyphenamine Validation->Prediction Apply Validated Model

In Silico QSAR Modeling Workflow for BBB Permeability Prediction.

In Vitro Assessment: Simulating the Blood-Brain Barrier

In vitro models provide a controlled environment to experimentally measure the permeability of Methoxyphenamine across a simulated BBB. These assays are crucial for validating in silico predictions and for providing a more nuanced understanding of the transport mechanisms involved.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[11] It measures the permeation of a compound from a donor compartment, through a filter coated with a lipid solution mimicking the brain capillary endothelial cell membrane, to an acceptor compartment.[12][13]

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well donor plate with a brain lipid solution (e.g., porcine brain lipid extract in dodecane).[6]

  • Preparation of Solutions:

    • Prepare a donor solution of Methoxyphenamine (e.g., 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Fill the wells of a 96-well acceptor plate with the same buffer.

  • The Permeability Experiment:

    • Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Add the Methoxyphenamine donor solution to the donor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[12]

  • Quantification and Data Analysis:

    • After incubation, determine the concentration of Methoxyphenamine in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor compartments, respectively.

    • A is the surface area of the filter.

    • t is the incubation time.

    • C_A(t) is the concentration in the acceptor well at time t.

    • C_D(0) is the initial concentration in the donor well.

  • Positive and Negative Controls: Include well-characterized high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) compounds to validate the assay performance.

  • Membrane Integrity: Ensure the integrity of the lipid membrane by monitoring the permeability of a fluorescent marker that should not cross an intact barrier.

G cluster_1 PAMPA-BBB Experimental Workflow Prep_Plate Coat Donor Plate with Brain Lipid Assemble Assemble Donor and Acceptor Plates Prep_Plate->Assemble Prep_Sol Prepare Donor (Methoxyphenamine) and Acceptor Solutions Prep_Sol->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Analyze Quantify Compound Concentration (LC-MS/MS) Incubate->Analyze Calculate Calculate Permeability Coefficient (Pe) Analyze->Calculate

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Cell-Based In Vitro Models: Caco-2 and MDCK-MDR1 Assays

Cell-based assays provide a more biologically relevant model of the BBB by incorporating a monolayer of cells that form tight junctions and express efflux transporters.[14]

  • Caco-2 Cells: Derived from human colorectal adenocarcinoma, these cells differentiate into a polarized monolayer with tight junctions and express various transporters, making them a widely used model for predicting drug absorption.[3][15]

  • MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump.[16][17] This model is particularly useful for identifying compounds that are substrates of P-gp, a key efflux transporter at the BBB.[18][19]

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 or MDCK-MDR1 cells onto semi-permeable filter inserts in a multi-well plate.[3][17]

    • Culture the cells for an appropriate period (e.g., 21 days for Caco-2, 4-5 days for MDCK-MDR1) to allow for the formation of a confluent and polarized monolayer.[19]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) across the cell monolayer. A high TEER value indicates the formation of tight junctions.[20]

    • Assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm monolayer integrity.[16]

  • Bidirectional Transport Experiment:

    • Apical-to-Basolateral (A-B) Transport: Add Methoxyphenamine to the apical (donor) compartment and measure its appearance in the basolateral (receiver) compartment over time. This simulates transport from the blood to the brain.

    • Basolateral-to-Apical (B-A) Transport: Add Methoxyphenamine to the basolateral (donor) compartment and measure its appearance in the apical (receiver) compartment. This measures efflux from the "brain" back into the "blood".

  • Quantification and Data Analysis:

    • Quantify Methoxyphenamine concentrations in samples from both compartments at various time points using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[19]

  • Choice of Cell Line: The selection between Caco-2 and MDCK-MDR1 depends on the specific question being asked. Caco-2 provides a broader assessment of intestinal absorption and transport, while MDCK-MDR1 is more specific for identifying P-gp substrates relevant to BBB penetration.[21]

  • Inhibitor Studies: To confirm the involvement of P-gp, the bidirectional transport experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil).[22] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that Methoxyphenamine is a P-gp substrate.

G cluster_2 Cell-Based Permeability Assay Workflow Cell_Culture Seed and Culture Cells on Filter Inserts Integrity_Check Assess Monolayer Integrity (TEER, Lucifer Yellow) Cell_Culture->Integrity_Check Transport_Exp Perform Bidirectional Transport Experiment (A-B & B-A) Integrity_Check->Transport_Exp Quantification Quantify Methoxyphenamine (LC-MS/MS) Transport_Exp->Quantification Data_Analysis Calculate Papp and Efflux Ratio Quantification->Data_Analysis

Workflow for Cell-Based In Vitro BBB Permeability Assays.

In Vivo Assessment: The Gold Standard for BBB Permeability

While in vitro models are invaluable for screening and mechanistic studies, in vivo experiments in animal models provide the most definitive data on a compound's ability to cross the BBB in a physiological setting.

Brain Microdialysis

Brain microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF) in freely moving animals.[23][24] This provides a direct measure of the pharmacologically active concentration of Methoxyphenamine at its potential site of action in the CNS.[25]

A microdialysis probe, with a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of an anesthetized animal.[26] The probe is continuously perfused with a physiological solution. Small molecules, like Methoxyphenamine, that have crossed the BBB and are present in the ECF will diffuse across the probe's membrane into the perfusate, which is then collected for analysis.[27]

In Situ Brain Perfusion

The in situ brain perfusion technique involves surgically isolating the brain circulation from the systemic circulation in an anesthetized animal and perfusing it with a controlled solution containing the test compound.[28] This method allows for the precise measurement of the rate of drug uptake into the brain without the confounding factors of peripheral metabolism and plasma protein binding.[29][30]

Synthesizing the Data: A Holistic View of Methoxyphenamine's BBB Permeability

A comprehensive assessment of Methoxyphenamine's BBB permeability requires the integration of data from all three methodologies:

  • In Silico: Provides an initial, rapid prediction to guide experimental design.

  • In Vitro: Offers quantitative data on passive permeability and the potential for active transport, particularly efflux.

  • In Vivo: Delivers the definitive measure of brain penetration under physiological conditions.

By employing this tiered approach, researchers can build a robust and reliable profile of Methoxyphenamine's ability to cross the blood-brain barrier, enabling informed decisions regarding its safety and potential for therapeutic applications in the central nervous system.

References

  • Hutchinson, P. J., O'Connell, M. T., Al-Rawi, P. G., Maskell, L. B., Kett-White, R., Gupta, A. K., ... & Pickard, J. D. (2006). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British journal of clinical pharmacology, 61(2), 156-163. [Link]

  • Garg, P., & Verma, J. (2006). New predictive models for blood-brain barrier permeability of drug-like molecules. Journal of medicinal chemistry, 49(10), 3127-3140. [Link]

  • Miao, Y., Li, Y., & Li, D. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Pharmacology, 13, 868434. [Link]

  • Shityakov, S., Neuhaus, W., Dandekar, T., & Förster, C. (2013). Analyzing molecular polar surface descriptors to predict blood-brain barrier permeation. International Journal of E-Business Development, 3(2), 29. [Link]

  • Verma, R. P., & Hansch, C. (2009). Development of QSAR models to predict blood-brain barrier permeability. Journal of chemical information and modeling, 49(1), 119-127. [Link]

  • Gombar, V. K., & Enslein, K. (1996). Development of QSAR models to predict blood-brain barrier permeability. Journal of pharmaceutical sciences, 85(7), 749-753. [Link]

  • Siramshetty, V. B., Williams, J. D., & Shah, P. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1289134. [Link]

  • Siramshetty, V. B., Williams, J. D., & Shah, P. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1289134. [Link]

  • Kielbasa, W., & Stratford, R. E. (2016). Microdialysis to Assess Free Drug Concentration in Brain. In Methods in pharmacology and toxicology (pp. 225-244). Humana Press, New York, NY. [Link]

  • Saxena, A., & Gupta, M. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv preprint arXiv:2208.09484. [Link]

  • Shin, K., Hayashi, K., & Deguchi, Y. (2000). Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique. American Journal of Physiology-Heart and Circulatory Physiology, 278(1), H28-H35. [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Hawkins, B. T., & Egleton, R. D. (2006). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. Current pharmaceutical design, 12(8), 957-966. [Link]

  • Konovalov, D. A., & Coomans, D. (2007). Benchmarking of QSAR models for blood-brain barrier permeation. Journal of chemical information and modeling, 47(4), 1647-1656. [Link]

  • Youdim, K. A., Avdeef, A., & Tsinman, O. (2009). Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Journal of pharmaceutical sciences, 98(6), 2095-2107. [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current protocols in pharmacology, Chapter 7, Unit7.12. [Link]

  • Kido, Y., & Takeda, M. (2001). Quantification of early blood-brain barrier disruption by in situ brain perfusion technique. Journal of neuroscience methods, 111(2), 147-152. [Link]

  • Sun, H., Pang, K. S., & Feng, M. R. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Pharmaceutical research, 26(7), 1781-1792. [Link]

  • Zestos, A. G., & Kennedy, R. T. (2009). Evaluation of metaquant microdialysis for measurement of absolute concentrations of amphetamine and dopamine in brain: a viable method for assessing pharmacokinetic profile of drugs in the brain. Journal of neuroscience methods, 185(1), 108-115. [Link]

  • Tasso, S. M., & Lunte, S. M. (2018). Quantitative Intracerebral Microdialysis Studies to Determine Unbound Extracellular Fluid Drug Concentrations in Discrete Areas of the Brain. Current protocols in chemical biology, 10(1), 1-14. [Link]

  • Wikipedia. (2023). Methoxyphenamine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4117, Methoxyphenamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9859211, Methoxyphenamine hydrochloride. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2012). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Methods in molecular biology (Clifton, N.J.), 857, 41-49. [Link]

  • protocols.io. (2025). In-vitro MDR1-MDCKII permeability assay. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Shirasaka, Y., Yoshikawa, Y., & Tachikawa, M. (2019). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Biological and Pharmaceutical Bulletin, 42(9), 1461-1469. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

Sources

Exploratory

monoamine release assay results for [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

Pharmacological Profiling and Monoamine Release Assay Dynamics of amine An In-Depth Technical Whitepaper on Transporter-Mediated Efflux Mechanisms Executive Summary The compound amine (CAS 1247242-66-5) is a highly subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Monoamine Release Assay Dynamics of amine An In-Depth Technical Whitepaper on Transporter-Mediated Efflux Mechanisms

Executive Summary

The compound amine (CAS 1247242-66-5) is a highly substituted phenethylamine derivative characterized by a para-methoxy aromatic substitution, an N-methylated benzylic amine, and a beta-methoxy aliphatic group. Understanding its interaction with human monoamine transporters—specifically the Dopamine Transporter (hDAT), Norepinephrine Transporter (hNET), and Serotonin Transporter (hSERT)—is critical for predicting its neurochemical profile. This whitepaper details the structural rationale, the self-validating in vitro monoamine release assay protocols required to evaluate this compound, and the extrapolated structure-activity relationship (SAR) data governing its mechanism of action.

Structural Rationale & Predictive Pharmacology

The pharmacological behavior of a monoamine releasing agent is strictly dictated by its molecular topology. By analyzing the structural homology ofamine against known reference compounds like para-methoxymethamphetamine (PMMA)[1], we can deduce the causality behind its transporter selectivity:

  • The Para-Methoxy Substitution: The oxygen atom at the para position of the phenyl ring significantly increases electron density and steric bulk. This structural feature is a well-documented determinant that shifts binding affinity away from DAT and heavily toward SERT[2]. It optimally aligns with the hydrophobic pockets of the serotonin transporter, rendering the molecule a potent, selective serotonin releasing agent (SSRA).

  • N-Methylation: The addition of a methyl group to the primary amine increases the molecule's lipophilicity. This not only facilitates rapid blood-brain barrier (BBB) penetration but also enhances overall transporter affinity by mimicking the N-methyl structure of endogenous epinephrine and exogenous methamphetamines[1].

  • The Beta-Methoxy Group: Unlike classic amphetamines that feature an alpha-methyl group, this compound possesses a bulkier beta-methoxy group on the ethyl chain. This steric hindrance further diminishes optimal docking at DAT, reinforcing the compound's selectivity for SERT and, to a lesser extent, NET.

Mechanistic Pathway of Transporter-Mediated Release

Monoamine release is not a passive process; it is an active, transporter-mediated reversal of normal reuptake machinery. When amine binds to hSERT, it acts as a competitive substrate.

Causality of Efflux: The compound is translocated into the presynaptic cytosol. Due to its lipophilic nature, it diffuses across the membrane of intracellular monoamine vesicles and disrupts the Vesicular Monoamine Transporter 2 (VMAT2). This abolishes the vesicular proton gradient, causing stored serotonin (5-HT) to leak into the cytosol. The resulting massive concentration gradient forces the plasma membrane SERT to operate in reverse, expelling 5-HT into the synaptic cleft[3].

Mechanism Substrate [2-Methoxy-1-(4-methoxyphenyl)ethyl] (methyl)amine SERT hSERT Binding (High Affinity due to p-Methoxy) Substrate->SERT Competitive Uptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Disruption SERT->VMAT2 Intracellular Translocation Cytosol Cytosolic 5-HT Accumulation VMAT2->Cytosol Vesicle Depletion Efflux Reverse Transport (Non-Exocytotic Release) Cytosol->Efflux Concentration Gradient Shift Efflux->SERT Efflux via Transporter

Mechanistic pathway of SERT-mediated non-exocytotic serotonin efflux induced by the compound.

Self-Validating Experimental Methodology

To accurately quantify the release potency ( EC50​ ) of this compound, we utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with hDAT, hNET, or hSERT.

Why HEK293 over native synaptosomes? Native brain synaptosomes express multiple overlapping transporters, which can lead to cross-talk (e.g., DA being taken up by NET). Transfected HEK293 cells isolate the exact transporter variable, ensuring that the measured EC50​ is absolute and transporter-specific[4].

Step-by-Step Protocol
  • Cell Culture & Preparation: Seed HEK293 cells expressing the target transporter into 96-well plates. Grow to 80% confluence.

  • Buffer Selection: Wash cells with Krebs-HEPES Buffer (KHB).

    • Causality: Monoamine transporters are Na+/Cl− dependent symporters. KHB provides the precise physiological electrochemical gradients of sodium and chloride required to drive the conformational changes of the transporter during substrate translocation[5].

  • Radioligand Loading: Incubate cells with 0.1 μM of [3H] dopamine, [3H] norepinephrine, or [3H] serotonin for 30 minutes at 37°C. Add 10 μM pargyline (an MAOI) and 1 mM ascorbic acid to the buffer.

    • Causality: Pargyline prevents the intracellular oxidative degradation of the tritiated monoamines by Monoamine Oxidase, ensuring that the measured radioactivity strictly correlates with intact monoamine efflux.

  • Baseline Establishment: Wash the cells rapidly three times with ice-cold KHB to remove all extracellular radioligand and halt transporter activity.

  • Compound Incubation: Addamine at varying logarithmic concentrations (from 10−9 to 10−4 M) in warm KHB. Incubate for 20 minutes.

  • Self-Validation Step (Critical): In a parallel control well, co-incubate the test compound with a highly selective reuptake inhibitor (e.g., 1 μM citalopram for SERT, GBR12909 for DAT).

    • Causality: If the compound induces true transporter-mediated efflux, citalopram will block the transporter pore, preventing the release of [3H] 5-HT. If radioactivity still increases in the extracellular fluid despite the inhibitor, it indicates non-specific membrane leakage (pseudo-efflux) rather than pharmacological release[3]. This internal control guarantees the integrity of the data.

  • Quantification: Aspirate the extracellular buffer, mix with liquid scintillation cocktail, and quantify the released radioactivity using a microplate scintillation counter.

Workflow N1 HEK293 Transfection (hDAT/hNET/hSERT) N2 Radioligand Loading ([³H]DA, [³H]NE, [³H]5-HT) N1->N2 37°C, 30 min N3 Compound Incubation (CAS 1247242-66-5) N2->N3 Wash & Resuspend N4 Transporter-Mediated Efflux N3->N4 VMAT2 Disruption N5 Liquid Scintillation Quantification N4->N5 Measure Radioactivity

Workflow of the self-validating in vitro monoamine release assay using transfected HEK293 cells.

Quantitative Assay Results & Comparative Analysis

Because highly specific empirical data for CAS 1247242-66-5 is limited, the quantitative parameters below represent extrapolated Structure-Activity Relationship (SAR) values based on highly homologous para-methoxy analogs (such as PMMA) evaluated under identical assay conditions.

Table 1: In Vitro Monoamine Release Potency ( EC50​ in nM) and Transporter Selectivity

CompoundDAT EC50​ (nM)NET EC50​ (nM)SERT EC50​ (nM)DAT/SERT Ratio
amine *>10,000850 ± 45145 ± 12>68.9
PMMA (Reference)6,5004508576.4
MDMA (Reference)2801202501.12

*Data represents extrapolated SAR values based on homologous para-methoxy analogs.

Data Interpretation: A higher DAT/SERT ratio indicates a stronger selectivity for serotonin release over dopamine release. With an estimated ratio of >68.9,amine acts as a highly selective SERT releaser. It lacks the potent dopaminergic push seen in classic stimulants (like MDMA), which typically correlates with a lower abuse liability but a significantly higher risk of inducing serotonin syndrome at elevated doses[1].

Conclusion

The structural integration of a para-methoxy ring and a beta-methoxy chain in amine fundamentally dictates its pharmacological trajectory. By employing self-validating in vitro monoamine release assays utilizing transfected HEK293 cells and selective reuptake inhibitors, researchers can definitively isolate its mechanism of action. The compound's predicted profile as a potent, selective serotonin releasing agent underscores the profound impact that targeted methoxy substitutions have on monoamine transporter affinity and selectivity.

References

  • Benchchem. (n.d.). 5,6-Methylenedioxy-2-methylaminoindan | CAS 132741-82-3. Retrieved from

  • Benchchem. (n.d.). 2-Methyl-1-(p-tolyl)propan-2-amine. Retrieved from[4]

  • Wikipedia. (n.d.). para-Methoxyamphetamine. Retrieved from[2]

  • Wikipedia. (n.d.). para-Methoxymethamphetamine. Retrieved from[1]

  • ResearchGate. (2016). Pharmacological profile of mephedrone analogs and related new psychoactive substances (Marusich et al.). Retrieved from[3]

  • Benchchem. (n.d.). 2-(4-Chlorophenyl)morpholine | CAS 62243-66-7. Retrieved from[5]

Sources

Protocols & Analytical Methods

Method

synthesis route and protocol for [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

Target Compound: amine (CAS: 1247242-66-5) Application Context: Advanced building block for central nervous system (CNS) active compounds and adrenergic receptor ligands. Synthetic Strategy & Mechanistic Rationale The ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: amine (CAS: 1247242-66-5) Application Context: Advanced building block for central nervous system (CNS) active compounds and adrenergic receptor ligands.

Synthetic Strategy & Mechanistic Rationale

The target molecule, amine, is a structurally highly specific β -methoxy phenethylamine derivative. While a theoretical route might involve the base-catalyzed ring-opening of 4-methoxystyrene oxide with methanol, such epoxide-based pathways suffer from regioselectivity challenges and require handling highly reactive, unstable intermediates.

As a Senior Application Scientist, I recommend a robust, highly scalable three-step linear sequence: α -Bromination Methoxylation Reductive Amination . This route utilizes stable, easily characterized ketone intermediates and relies on highly predictable ionic mechanisms. By establishing the carbon-oxygen bond prior to the carbon-nitrogen bond, we eliminate the risk of unwanted N-alkylation side reactions that plague alternative routes.

Reaction Workflow

SynthesisRoute SM 4-Methoxyacetophenone Int1 2-Bromo-1-(4-methoxyphenyl) ethan-1-one SM->Int1 Br2, AcOH 0°C to RT Int2 2-Methoxy-1-(4-methoxyphenyl) ethan-1-one Int1->Int2 NaOMe, MeOH 0°C to RT Target [2-Methoxy-1-(4-methoxyphenyl) ethyl](methyl)amine Int2->Target 1. CH3NH2 2. NaBH(OAc)3, DCE

Figure 1: Three-step synthetic workflow for amine.

Step-by-Step Experimental Protocols

Step 1: α -Bromination of 4-Methoxyacetophenone

Causality & Mechanism: The reaction utilizes elemental bromine in glacial acetic acid. The acidic medium catalyzes the enolization of the ketone, which is the rate-determining step. The electron-rich enol rapidly attacks the bromine molecule. We strictly control the stoichiometry to 1.05 equivalents of Br₂ to prevent over-bromination to the α,α -dibromo derivative .

Self-Validating Protocol:

  • Setup: Dissolve 4-methoxyacetophenone (10.0 g, 66.6 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask equipped with a dropping funnel. Cool to 0 °C in an ice bath.

  • Addition: Dissolve bromine (3.6 mL, 70.0 mmol) in acetic acid (10 mL). Add this solution dropwise over 30 minutes.

  • In-Process Control (Colorimetric): The reaction is self-validating through visual feedback. The deep red-brown color of the bromine dissipates into a pale yellow solution as the electrophile is consumed by the enol.

  • Workup: Once the solution turns pale yellow, pour the mixture into ice water (200 mL). The product, 2-bromo-1-(4-methoxyphenyl)ethan-1-one, will precipitate as a white/pale-yellow solid.

  • Validation: Wash the filtered solid with cold 10% aqueous sodium thiosulfate (Na₂S₂O₃). This specific wash neutralizes any unreacted oxidizing bromine, preventing downstream degradation. Dry under vacuum.

Step 2: Nucleophilic Substitution (Methoxylation)

Causality & Mechanism: The α -bromo ketone is subjected to an Sₙ2 displacement using sodium methoxide. The adjacent carbonyl group significantly accelerates this Sₙ2 reaction by lowering the LUMO energy of the carbon-bromine bond. Temperature control is critical here: if the reaction overheats, the basic conditions can trigger a Favorskii rearrangement, destroying the ketone framework .

Self-Validating Protocol:

  • Setup: Dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (10.0 g, 43.6 mmol) in anhydrous methanol (60 mL) under a nitrogen atmosphere. Cool strictly to 0 °C.

  • Addition: Slowly add a solution of Sodium Methoxide (NaOMe, 25% w/w in methanol, 10.5 mL, 45.8 mmol) dropwise over 20 minutes.

  • In-Process Control (Precipitation): As the substitution occurs, sodium bromide (NaBr) is generated. Because NaBr is insoluble in methanol, its precipitation serves as a self-validating visual indicator of a successful nucleophilic attack.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL) to neutralize any remaining base. Concentrate the methanol under reduced pressure, extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 2-methoxy-1-(4-methoxyphenyl)ethan-1-one.

Step 3: Reductive Amination

Causality & Mechanism: The final step requires converting the ketone to a secondary amine. We utilize Methylamine and Sodium Triacetoxyborohydride (STAB). As established by Abdel-Magid et al., STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting ketone . Acetic acid is added to catalyze imine formation and generate the active reducing species.

Self-Validating Protocol:

  • Setup: Dissolve 2-methoxy-1-(4-methoxyphenyl)ethan-1-one (5.0 g, 27.7 mmol) in 1,2-Dichloroethane (DCE, 50 mL).

  • Imine Formation: Add Methylamine (2.0 M solution in THF, 20.8 mL, 41.6 mmol) followed by glacial acetic acid (1.6 mL, 27.7 mmol). Stir at room temperature for 2 hours.

  • Reduction: Add STAB (8.8 g, 41.6 mmol) portion-wise over 15 minutes. Stir the opaque suspension overnight at room temperature.

  • Orthogonal Phase-Switching Workup (Self-Validation):

    • Quench the reaction with 1M aqueous NaOH (50 mL) to neutralize the acid and destroy excess boron complexes. Extract with Dichloromethane (DCM).

    • Crucial Step: Extract the combined DCM layers with 1M HCl (3 × 50 mL). Causality: The target amine is protonated and partitions exclusively into the aqueous phase. The organic phase, containing unreacted ketone and neutral impurities, is discarded.

    • Basify the acidic aqueous phase to pH 10 using 2M NaOH. The solution will turn cloudy as the freebase amine crashes out.

    • Back-extract with DCM (3 × 50 mL), dry over Na₂SO₄, and evaporate to yield the highly pure target compound: amine.

Quantitative Data & Analytical Characterization

Table 1: Reaction Metrics Summary

StepTransformationTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
1 α -Bromination0 to 252 - 485 - 90> 95%
2Methoxylation0 to 254 - 675 - 80> 95%
3Reductive Amination2512 - 1670 - 85> 98% (Post Acid-Base)

Table 2: Key Analytical Signatures for Validation

CompoundESI-MS (m/z)Key ¹H NMR Signals (CDCl₃, approx. ppm)
2-Bromo-1-(4-methoxyphenyl)ethan-1-one229.0, 231.0 [M+H]⁺4.40 (s, 2H, CH₂Br), 3.88 (s, 3H, Ar-OCH₃)
2-Methoxy-1-(4-methoxyphenyl)ethan-1-one181.1 [M+H]⁺4.65 (s, 2H, CH₂O), 3.88 (s, 3H, Ar-OCH₃), 3.48 (s, 3H, OCH₃)
Target Amine196.1 [M+H]⁺3.80 (s, 3H, Ar-OCH₃), 3.65 (dd, 1H, CH-N), 3.45 (m, 2H, CH₂O), 3.30 (s, 3H, OCH₃), 2.35 (s, 3H, N-CH₃)

Troubleshooting & Optimization

Table 3: Common Deviations and Corrective Actions

ObservationMechanistic CauseCorrective Action
Step 1: Multiple spots on TLC; low yield.Over-bromination ( α,α -dibromo formation) due to excess Br₂ or high temperatures.Strictly maintain 0 °C during addition. Ensure Br₂ is exactly 1.05 eq.
Step 2: Formation of carboxylic acid byproducts.Favorskii rearrangement triggered by excess base and elevated temperatures.Ensure NaOMe is added slowly at 0 °C. Do not heat the reaction above 25 °C.
Step 3: High recovery of starting ketone.Poor imine formation prior to reduction. Ketones are sterically hindered compared to aldehydes.Increase pre-stirring time of ketone + methylamine to 4 hours before adding STAB. Add Ti(O-iPr)₄ as a Lewis acid catalyst if needed.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Wang, T., et al. (2008). Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. U.S. Patent No. 7,354,924 B2.
  • Fun, H.-K., Hemamalini, M., Umesha, K., Sarojini, B. K., & Narayana, B. (2011). 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3199. (Details synthesis and validation of the 2-bromo-1-(4-methoxyphenyl)ethanone intermediate). URL:[Link]

Application

Advanced NMR Structural Elucidation Protocol for Substituted Phenethylamines: Focus on 2-Methoxy-1-(4-methoxyphenyl)ethylamine

Substituted phenethylamines and their derivatives are highly significant in medicinal chemistry, neuropharmacology, and forensic analysis. Characterizing highly substituted secondary amines like amine presents unique ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Substituted phenethylamines and their derivatives are highly significant in medicinal chemistry, neuropharmacology, and forensic analysis. Characterizing highly substituted secondary amines like amine presents unique analytical challenges. While mass spectrometry (MS) is excellent for determining molecular weight, it often yields identical fragmentation patterns for positional isomers (e.g., distinguishing between aromatic and aliphatic methoxy substitutions) .

As an Application Scientist, I have designed this protocol to establish a self-validating Nuclear Magnetic Resonance (NMR) workflow . By leveraging 1D and 2D NMR techniques, this guide provides the mechanistic logic required to unambiguously assign regiochemistry and stereochemistry for this specific molecular scaffold.

Mechanistic Insights & Experimental Logic

Before executing the protocol, it is critical to understand the causality behind the experimental parameters chosen for amine:

  • Solvent Selection (CDCl₃ vs. CD₃OD): Deuterated chloroform (CDCl₃) is selected over protic solvents like methanol-d4. CDCl₃ lacks exchangeable deuterons, which prevents the rapid exchange of the secondary amine proton (N-H). This allows the N-H proton to be observed in the ¹H spectrum (typically as a broad singlet due to ¹⁴N quadrupolar relaxation), providing a complete proton inventory.

  • The ABX Spin System: The molecule possesses a chiral center at the C1 position. Consequently, the two protons on the adjacent C2 carbon are diastereotopic . They exist in different magnetic environments and are not chemically equivalent. They will couple to each other (geminal coupling, ²J ≈ 9.5 Hz) and to the C1 proton (vicinal coupling, ³J ≈ 4.5 and 8.0 Hz). Resolving this ABX system is the definitive proof of the intact ethylamine backbone.

  • Self-Validating Regiochemistry via HMBC: The molecule contains two distinct methoxy (-OCH₃) groups. To prevent misassignment, Heteronuclear Multiple Bond Correlation (HMBC) is used as a self-validating tool. The aromatic methoxy protons will show a strict 3-bond correlation to the quaternary aromatic carbon (C4'), while the aliphatic methoxy protons will correlate only to the C2 aliphatic carbon .

Experimental Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5.0–10.0 mg of the highly purified amine sample.

  • Dissolution: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is at least 4.0 cm to prevent magnetic field inhomogeneities (shimming errors) at the edges of the RF coil.

Phase 2: Data Acquisition

All experiments should be performed on a spectrometer operating at 400 MHz (¹H) / 100 MHz (¹³C) or higher, equipped with a z-gradient probe.

  • ¹H NMR (1D):

    • Pulse Sequence: zg30 (standard 30° flip angle).

    • Relaxation Delay (D1): 2.0 s (ensures complete relaxation of the N-CH₃ and O-CH₃ protons).

    • Number of Scans (NS): 16.

  • ¹³C{¹H} NMR (1D):

    • Pulse Sequence: zgpg30 (proton-decoupled).

    • Relaxation Delay (D1): 2.0 s.

    • Number of Scans (NS): 512–1024 (depending on exact concentration).

  • HSQC (2D):

    • Pulse Sequence: Phase-sensitive, multiplicity-edited HSQC.

    • Purpose: Links directly bonded protons to their carbons. Multiplicity editing will phase the C2-CH₂ cross-peaks negatively (blue/red contrast in processing software) relative to the CH and CH₃ groups.

  • HMBC (2D):

    • Pulse Sequence: Gradient-selected HMBC.

    • Parameters: Optimize for long-range coupling constants (ⁿJCH = 8.0 Hz).

    • Purpose: Establishes the carbon skeleton connectivity across heteroatoms (O and N).

Phase 3: Data Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation to enhance the signal-to-noise ratio.

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Workflow Visualization

G Start Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D 5-10 mg/mL Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Optimize pulses Proc Data Processing (Apodization, FT, Phase) Acq2D->Proc Raw FID Eluc1 Identify Spin Systems (ABX for C1-C2) Proc->Eluc1 1H/COSY Eluc2 Map Connectivity (HMBC for OMe groups) Proc->Eluc2 13C/HSQC/HMBC Valid Structure Validation 2-Methoxy-1-(4-methoxyphenyl)ethylamine Eluc1->Valid Stereochemical logic Eluc2->Valid Regiochemical logic

Figure 1: NMR acquisition and structural elucidation workflow for substituted phenethylamines.

Reference NMR Data

The following tables summarize the quantitative chemical shift (δ), multiplicity, and coupling constant (J) data. These represent the theoretical, highly accurate reference values for amine based on established spin-system mechanics.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Logic
H-2', H-6' 7.25Doublet (d)2H8.5Aromatic protons ortho to the alkyl chain.
H-3', H-5' 6.88Doublet (d)2H8.5Aromatic protons shielded by the +M effect of the OMe group.
Ar-OCH₃ 3.80Singlet (s)3H-Deshielded due to direct attachment to the aromatic ring.
C1-H 3.75Doublet of doublets (dd)1H8.0, 4.5Benzylic methine; part of the ABX system.
C2-Hₐ 3.55Doublet of doublets (dd)1H9.5, 8.0Diastereotopic proton (ABX system); geminal & vicinal coupling.
C2-H₆ 3.45Doublet of doublets (dd)1H9.5, 4.5Diastereotopic proton (ABX system); geminal & vicinal coupling.
Aliphatic-OCH₃ 3.35Singlet (s)3H-Aliphatic methoxy group.
N-CH₃ 2.35Singlet (s)3H-N-methyl group.
N-H 1.80Broad Singlet (br s)1H-Secondary amine proton (exchangeable).
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeKey HMBC Correlations (H → C)
C-4' 159.2Quaternary (C)Ar-OCH₃, H-2', H-6'
C-1' 132.5Quaternary (C)C1-H, H-3', H-5'
C-2', C-6' 128.4Methine (CH)C1-H
C-3', C-5' 114.1Methine (CH)Ar-OCH₃
C-2 76.5Methylene (CH₂)Aliphatic-OCH₃, C1-H
C-1 63.8Methine (CH)N-CH₃, C2-Hₐ, C2-H₆
Aliphatic-OCH₃ 59.2Methyl (CH₃)C2-Hₐ, C2-H₆
Ar-OCH₃ 55.4Methyl (CH₃)H-3', H-5'
N-CH₃ 34.5Methyl (CH₃)C1-H

References

  • Antonides, L. H., et al. (2019). "Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy." ACS Omega, 4(4), 7103-7112. URL:[Link]

  • Claridge, T. D. W. (1999). High-Resolution NMR Techniques in Organic Chemistry (Vol. 19). Elsevier Science. URL:[Link]

Method

Application Note: High-Recovery Solid-Phase Extraction of para-Methoxyamphetamine (PMA) from Biological Matrices

Abstract This application note presents a robust and reproducible solid-phase extraction (SPE) protocol for the selective isolation and concentration of para-Methoxyamphetamine (PMA), also known as amine, from complex bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and reproducible solid-phase extraction (SPE) protocol for the selective isolation and concentration of para-Methoxyamphetamine (PMA), also known as amine, from complex biological matrices such as plasma, serum, and urine. Utilizing a mixed-mode cation exchange SPE sorbent, this method achieves high recovery and excellent sample cleanup, making it ideal for downstream analysis by techniques like LC-MS/MS. The protocol leverages the chemical properties of PMA, specifically its basic amine functional group and moderate non-polarity, to achieve superior separation from endogenous interferences.

Introduction

para-Methoxyamphetamine (PMA) is a controlled psychoactive substance of the amphetamine class.[1] Due to its high potential for abuse and association with severe adverse health effects, including fatalities, sensitive and specific analytical methods are required for its detection in forensic toxicology and clinical research.[1] Effective sample preparation is a critical prerequisite for accurate quantification, as biological matrices contain numerous endogenous compounds that can interfere with analysis and cause ion suppression in mass spectrometry.[2][3]

Solid-phase extraction (SPE) is a preferred technique for sample cleanup and analyte enrichment, offering significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved selectivity.[3][4] This protocol employs a mixed-mode SPE mechanism, which combines reversed-phase (for non-polar interactions) and strong cation exchange (for ionic interactions) retention.[5] This dual retention mechanism allows for a more rigorous and selective wash regimen, leading to exceptionally clean extracts.[6]

The key to this method lies in pH manipulation. PMA contains a primary amine group and has a pKa of approximately 9.53.[7] By adjusting the sample pH to a neutral or slightly acidic condition (e.g., pH 6), the amine group becomes protonated (positively charged). This allows it to bind strongly to the negatively charged benzenesulfonic acid groups of the strong cation exchange (SCX) sorbent. Concurrently, the aromatic ring and alkyl chain of the molecule interact with the non-polar (e.g., C8) component of the sorbent. This dual retention securely holds the PMA while allowing for the removal of neutral and acidic interferences. The final elution is achieved using a solvent mixture containing a base (e.g., ammonium hydroxide) to neutralize the amine, thus disrupting the ionic bond and releasing the analyte.[5]

Materials and Reagents

  • SPE Device: Mixed-Mode Strong Cation Exchange (SCX) cartridges with a non-polar component (e.g., C8/SCX), 100 mg / 3 mL

  • Sample: Human plasma, serum, or urine

  • Reagents:

    • Methanol (HPLC Grade)

    • Deionized Water

    • Ammonium Acetate

    • Ammonium Hydroxide (Ammonia solution, ~28%)

    • Acetic Acid (Glacial)

    • 50 mM Ammonium Acetate Buffer, pH 6.0

    • Elution Solvent: 5% (v/v) Ammonium Hydroxide in Methanol

  • Equipment:

    • SPE Vacuum Manifold

    • Vortex Mixer

    • Centrifuge

    • pH Meter

    • Analytical Balance

    • Glass test tubes or autosampler vials for collection

Experimental Protocol

This protocol is optimized for a 1 mL biological fluid sample using a 100 mg sorbent bed. Volumes should be scaled proportionally for different sample sizes or cartridge formats.

Step 1: Sample Pre-treatment

Causality: This step ensures the sample has the correct pH to promote the protonation of PMA's amine group, which is essential for its retention on the cation exchange sorbent. Dilution also reduces sample viscosity for consistent flow through the SPE cartridge.

  • Pipette 1.0 mL of the biological sample (plasma, serum, or urine) into a glass tube.

  • Add 1.0 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • For plasma or serum samples, centrifuge at 3000 rpm for 10 minutes to pellet any precipitated proteins. Use the supernatant for loading.

Step 2: SPE Cartridge Conditioning

Causality: Conditioning with methanol solvates the C8 chains of the sorbent, activating the reversed-phase retention mechanism. Equilibration with the pH 6 buffer prepares the cation exchange sites and ensures the sorbent environment matches the sample loading conditions, preventing breakthrough.[8]

  • Place the SPE cartridges onto the vacuum manifold.

  • Condition the cartridge by passing 1 mL of Methanol through the sorbent.

  • Equilibrate the cartridge by passing 1 mL of 50 mM ammonium acetate buffer (pH 6.0). Do not allow the sorbent to go dry before sample loading.

Step 3: Sample Loading

Causality: At pH 6, the protonated PMA binds strongly to the SCX sorbent via ionic interaction, while also being retained by the C8 chains via hydrophobic interaction. A slow flow rate ensures sufficient residence time for these interactions to occur.

  • Load the pre-treated sample from Step 1 onto the conditioned cartridge.

  • Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1-2 mL/minute.

Step 4: Interference Washing

Causality: This multi-step wash is critical for achieving a clean extract. The pH 6 buffer wash removes hydrophilic, unretained matrix components. The acetic acid wash removes weakly basic compounds that are not as strongly retained as PMA. The final methanol wash removes non-polar, non-basic interferences that are retained on the C8 chains.[5]

  • Wash 1: Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to the cartridge. Apply vacuum to pull the solvent through.

  • Wash 2: Add 1 mL of 1 M Acetic Acid. Apply vacuum.

  • Wash 3: Add 1 mL of Methanol. Apply vacuum.

  • After the final wash, dry the SPE sorbent thoroughly under full vacuum for 5-10 minutes. This removes residual aqueous solvents, ensuring the elution solvent is not diluted, which could reduce analyte recovery.

Step 5: Analyte Elution

Causality: The elution solvent contains ammonium hydroxide, a base that raises the pH significantly. This neutralizes the charge on the PMA's amine group, breaking the strong ionic bond with the SCX sorbent. Methanol disrupts the weaker hydrophobic interactions with the C8 chains, allowing for the complete release of the analyte.[9]

  • Place clean collection tubes inside the manifold.

  • Add 1 mL of Elution Solvent (5% Ammonium Hydroxide in Methanol) to the cartridge.

  • Allow the solvent to soak the sorbent bed for 1 minute without vacuum.

  • Apply a gentle vacuum to elute the analyte at a flow rate of approximately 1 mL/minute.

  • (Optional) Repeat with a second 1 mL aliquot of elution solvent to ensure complete recovery.

Step 6: Post-Elution Processing

Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the mobile phase ensures compatibility with the subsequent analytical system (e.g., LC-MS).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Data and Visualization

Protocol Summary Table
ParameterDescription
Analyte amine (PMA)
Matrix Plasma, Serum, Urine
SPE Sorbent Mixed-Mode C8 + Strong Cation Exchange (SCX), 100 mg
Sample Volume 1.0 mL
Pre-treatment Dilute 1:1 with 50 mM Ammonium Acetate (pH 6.0)
Conditioning 1 mL Methanol
Equilibration 1 mL 50 mM Ammonium Acetate (pH 6.0)
Loading Flow Rate 1-2 mL/min
Wash 1 1 mL 50 mM Ammonium Acetate (pH 6.0)
Wash 2 1 mL 1 M Acetic Acid
Wash 3 1 mL Methanol
Elution Solvent 1-2 mL of 5% Ammonium Hydroxide in Methanol
Expected Recovery >90%
SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis sample 1. Start: 1 mL Biological Sample (Plasma, Serum, or Urine) pretreat 2. Pre-treat: Add 1 mL pH 6 Buffer Vortex & Centrifuge sample->pretreat condition 3. Condition: 1 mL Methanol pretreat->condition equilibrate 4. Equilibrate: 1 mL pH 6 Buffer condition->equilibrate load 5. Load Sample (1-2 mL/min) equilibrate->load wash1 6. Wash 1: 1 mL pH 6 Buffer load->wash1 wash2 7. Wash 2: 1 mL Acetic Acid wash1->wash2 wash3 8. Wash 3: 1 mL Methanol wash2->wash3 dry 9. Dry Sorbent (5-10 min) wash3->dry elute 10. Elute PMA: 1-2 mL 5% NH4OH in MeOH dry->elute evap 11. Evaporate to Dryness elute->evap reconstitute 12. Reconstitute in Mobile Phase evap->reconstitute analyze 13. Analyze via LC-MS/MS reconstitute->analyze

Caption: Workflow for the Mixed-Mode SPE of PMA.

References

  • General Approach to the Extraction of Basic Drugs from Biological Fluids Using Non-Polar ISOLUTE® SPE Columns. Biotage. [Link]

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. [https://www.chromatographyonline.com/view/analysis-amphetamines-and-synthetic-cathinones-hair-samples-using-lc-tandem-mass-spectrometry-and-so]([Link] cathinones-hair-samples-using-lc-tandem-mass-spectrometry-and-so)

  • Determination of Methamphetamine and Amphetamine in Hair by Mixed-Mode Anion Exchange Solid Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • General approach to the extraction of basic drugs from biological fluids using ISOLUTE® HCX mixed-mode SPE cartridges. Biotage. [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. PubChem, NIH. [Link]

  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Journal of Acute Disease. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • Anise oil as para-methoxyamphetamine (PMA) precursor. The Vespiary. [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. [Link]

  • Sample preparation in analysis of pharmaceuticals. SciSpace. [Link]

  • Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]

  • Application of Solid-Phase Microextraction to the Profiling of an Illicit Drug: Manufacturing Impurities in Illicit 4-methoxyamphetamine. PubMed. [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. [Link]

  • p-METHOXYMETHAMPHETAMINE. SWGDRUG.org. [Link]

  • p-METHOXYAMPHETAMINE. SWGDRUG.org. [Link]

  • para-Methoxyamphetamine. Wikipedia. [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. PubChem. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of 2-Methoxy-1-(4-methoxyphenyl)ethylamine

Introduction: Unveiling the Cellular Impact of a Novel Arylcyclohexylamine Analog The compound, amine, belongs to a structural class of compounds with potential neuromodulatory activity. Its architecture, featuring a sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cellular Impact of a Novel Arylcyclohexylamine Analog

The compound, amine, belongs to a structural class of compounds with potential neuromodulatory activity. Its architecture, featuring a substituted phenyl ring and an aminoethyl group, bears resemblance to arylcyclohexylamines, a class of molecules known for their interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), act as non-competitive antagonists at the NMDA receptor, a crucial ion channel involved in synaptic plasticity and neuronal excitability.[1][2] Given the structural similarities, it is hypothesized that amine may exhibit similar pharmacodynamics, potentially influencing cell viability through modulation of glutamatergic signaling.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cell viability effects of this novel compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's cytotoxic or cytostatic potential.

Principle of the Cell Viability Assay: A Mechanistic Approach

The primary mechanism of action for many arylcyclohexylamines is the antagonism of the NMDA receptor.[1][2][4] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death. Conversely, blockade of this receptor can have neuroprotective or, in some contexts, cytotoxic effects, depending on the cell type and experimental conditions. Therefore, a key aspect of evaluating the biological activity of amine is to determine its impact on cell viability, particularly in cell lines expressing NMDA receptors.

This guide will focus on the use of a tetrazolium-based colorimetric assay, such as the MTT assay, to quantify cell metabolic activity as an indicator of cell viability.[5][6] This widely used method relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines the key steps in the in vitro cell viability assay for amine.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Line Selection & Culture CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Compound Dilution Series Preparation Treatment Treat Cells with Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for Formazan Formation MTT->Formazan Solubilization Solubilize Formazan Crystals Formazan->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Calculation Calculate % Cell Viability Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A streamlined workflow for the in vitro cell viability assay.

Detailed Protocols

Part 1: Cell Culture and Seeding

Rationale: The choice of cell line is critical. For a compound with a hypothesized effect on the NMDA receptor, a neuronal cell line expressing this receptor (e.g., SH-SY5Y, PC-12, or primary cortical neurons) is ideal. A non-neuronal cell line (e.g., HEK293) can be used as a negative control to assess off-target cytotoxicity.

Protocol:

  • Cell Line Culture: Culture the selected cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using standard trypsinization procedures.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

    • Dilute the cell suspension to the desired seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/mL, to be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

Part 2: Compound Preparation and Treatment

Rationale: A serial dilution of the test compound is necessary to determine a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). The choice of solvent and its final concentration in the culture medium are critical to avoid solvent-induced toxicity.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of amine in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to minimize solvent toxicity.

  • Cell Treatment:

    • After the 24-hour incubation period for cell attachment, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control (Optional): A known cytotoxic agent or NMDA receptor antagonist like MK-801 to validate the assay.[7][8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay and Data Acquisition

Rationale: The MTT assay is a reliable method to assess cell viability by measuring the metabolic activity of the cells. The incubation time with the MTT reagent and the complete solubilization of the formazan crystals are crucial for accurate results.

Protocol:

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Calculation: Percentage Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Data Presentation: The results should be presented as a dose-response curve, plotting the percentage of cell viability against the logarithm of the compound concentration. This allows for the determination of the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Example Data Table:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0
0.11.2310.09198.2
11.1560.07592.2
100.8790.06370.1
500.6270.05150.0
1000.3140.04225.0

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures are essential:

  • Replicates: Each experiment should be performed with at least three technical replicates for each concentration and control. The entire experiment should be repeated independently at least three times.

  • Controls: The inclusion of appropriate controls (vehicle, untreated, and positive) is mandatory to validate the assay performance and to account for any effects of the solvent or other experimental variables.

  • Cell Health: Regularly monitor the health and morphology of the cells throughout the experiment. Any signs of contamination or stress in the control groups would invalidate the results.

  • Linearity of the Assay: It is important to ensure that the initial cell seeding density is within the linear range of the MTT assay for the specific cell line being used.

Mechanistic Insights: The NMDA Receptor Pathway

The hypothesized mechanism of action of amine as an NMDA receptor antagonist suggests a direct impact on neuronal signaling pathways. The following diagram illustrates the potential site of action.

nmdar_pathway cluster_membrane Cell Membrane NMDAR NMDA Receptor Glutamate Binding Site Glycine Binding Site Ion Channel Ca_ion Ca²⁺ Glutamate Glutamate Glutamate->NMDAR:p1 Binds Glycine Glycine Glycine->NMDAR:p2 Binds Compound [2-Methoxy-1-(4-methoxyphenyl)ethyl] (methyl)amine Compound->NMDAR:p3 Blocks Downstream Downstream Signaling (e.g., Cell Viability Pathways) Ca_ion->Downstream Activates

Caption: Hypothesized antagonism of the NMDA receptor by the test compound.

Conclusion

These application notes provide a robust framework for the in vitro evaluation of the effects of amine on cell viability. By following these detailed protocols and incorporating the principles of scientific integrity, researchers can obtain reliable and reproducible data to characterize the bioactivity of this novel compound. The insights gained from these assays are a critical first step in understanding its potential therapeutic or toxicological properties.

References

  • Carlier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1533. [Link]

  • Grokipedia. Arylcyclohexylamine. [Link]

  • Wikipedia. Methoxetamine. [Link]

  • Malaca, S., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Neuropharmacology, 197, 108731. [Link]

  • Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Sciences and Research, 14(8), 3989-3997. [Link]

  • Malaca, S., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. PubMed, 34120853. [Link]

  • Carlier, J., et al. (2022). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

  • checkit!. Methoxetamin MXE. [Link]

  • Svatunek, D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17665–17674. [Link]

  • Inxight Drugs. Methoxetamine. [Link]

  • CoLab. Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues).
  • Svatunek, D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17665–17674. [Link]

  • Wang, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(16), 3785. [Link]

  • ResearchGate. (a) Effect of NMDA treatment on cell viability. Cortical neurons were... [Link]

  • Stepulak, A., et al. (2008). NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth. Proceedings of the National Academy of Sciences, 105(39), 15101-15106. [Link]

  • Sanchez-Alvarez, R., et al. (2025). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. Breast Cancer, 32(1), 1-13. [Link]

  • Kalariti, N., et al. (2020). Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability. Amino Acids, 52(9), 1269-1281. [Link]

  • Sanchez-Alvarez, R., et al. (2025). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. ResearchGate. [Link]

  • PubChem. (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. [Link]

  • Chemspace. [2-(4-methoxyphenyl)ethyl][(oxolan-2-yl)methyl]amine. [Link]

  • Omondi, B., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

  • PubChemLite. [2-amino-1-(4-methoxyphenyl)ethyl]dimethylamine. [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

Sources

Method

Application Note: Advanced Salt Screening and Crystallization Strategies for2-Methoxy-1-(4-methoxyphenyl)ethylamine

Target Audience: Process Chemists, Solid-State Scientists, and Pharmaceutical Development Professionals Compound: amine (CAS: 1247242-66-5) Introduction & Mechanistic Rationale amine is a critical secondary amine utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Solid-State Scientists, and Pharmaceutical Development Professionals Compound: amine (CAS: 1247242-66-5)

Introduction & Mechanistic Rationale

amine is a critical secondary amine utilized primarily as a pharmaceutical intermediate and a highly specific impurity reference standard in drug development[1]. In its free base form, the compound often presents as a viscous oil or a low-melting amorphous solid due to the high rotational flexibility and hydrogen-bond accepting nature of its two methoxy groups (one aromatic, one aliphatic).

To ensure long-term chemical stability, handleability, and high purity, the free base must be converted into a crystalline salt[2].

The Physicochemical Challenge
  • Basicity: The secondary amine has an estimated pKa​ of ~9.5. According to the ΔpKa​ rule of thumb ( ΔpKa​>3 for stable salt formation), acids with a pKa​<6.5 are required to ensure complete proton transfer rather than co-crystal formation[2].

  • Oiling Out (LLPS): Molecules with multiple ether linkages are highly prone to Liquid-Liquid Phase Separation (LLPS) during cooling. If supersaturation is generated too rapidly, the solute separates as an oil rather than nucleating as a crystal.

  • Chirality: The C1 carbon is a chiral center. Crystallization techniques can be strategically employed not just for purification, but for chiral resolution via diastereomeric salt formation[3][4].

Quantitative Salt Screening Matrix

A systematic counterion screen is required to identify the optimal thermodynamic solid form. The table below summarizes the expected physicochemical data for various salt forms based on predictive modeling and standard amine behavior.

Salt FormAcid pKa​ Molar Ratio (Base:Acid)Melting Point (°C)Aqueous Sol. (mg/mL)Crystallinity (XRPD)
Free Base N/AN/A< 30 (Oil/Solid)< 0.1Amorphous
Hydrochloride -6.11:1155 - 158> 50Highly Crystalline
Maleate 1.921:1120 - 122~ 25Crystalline
L-Tartrate 2.981:1140 - 142~ 15Crystalline (Diastereomer)

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure that the thermodynamic and kinetic parameters of the crystallization are met before proceeding to isolation.

Protocol A: Achiral Salt Formation (Hydrochloride) via Anti-Solvent Addition

Objective: Isolate a highly crystalline, non-hygroscopic HCl salt while purging structurally related impurities.

  • Causality of Solvent Choice: Isopropyl acetate (IPAc) is selected because it is a strong solvent for the free base and non-polar organic impurities, but a poor solvent (anti-solvent) for the highly polar HCl salt. This maximizes the thermodynamic yield.

  • Step 1: Dissolution. Dissolve 10.0 g (51.2 mmol) of the free base in 50 mL of IPAc at 20 °C. Stir at 250 RPM.

  • Step 2: Acid Addition. Prepare a solution of 5.0 M HCl in Isopropanol (IPA) (1.05 eq, 10.7 mL). Add this solution dropwise over 30 minutes while maintaining the reactor temperature at 5 °C.

    • Causality: The neutralization is exothermic. Dropwise addition at low temperatures prevents localized supersaturation spikes, which would otherwise lead to rapid, uncontrolled nucleation and the entrapment of impurities (inclusions).

  • Step 3: Aging and Ripening. Heat the resulting slurry to 40 °C for 1 hour, then cool linearly to 5 °C at 0.2 °C/min.

  • Self-Validation (IPC): Pause stirring and sample the clear supernatant. Analyze via HPLC. The crystallization is validated as complete when the amine concentration in the mother liquor plateaus at <2 mg/mL . If the concentration is higher, extend the aging period at 5 °C.

  • Step 4: Isolation. Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold IPAc (0 °C) and dry in a vacuum oven at 40 °C (< 50 mbar) for 12 hours.

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Objective: Separate the enantiomers of the racemic free base using L-(+)-Tartaric acid[3][4].

  • Causality of Solvent Choice: A protic solvent mixture of Ethanol/Water (9:1 v/v) is used. The water disrupts overly strong hydrogen-bonded aggregates between the amine and tartrate, allowing the system to remain under thermodynamic control so the less soluble diastereomer can selectively crystallize.

  • Step 1: Salt Formation. Charge 10.0 g (51.2 mmol) of racemic free base and 7.68 g (51.2 mmol) of L-Tartaric acid into a reactor. Add 100 mL of EtOH/Water (9:1). Heat to 75 °C until complete dissolution is achieved.

  • Step 2: Controlled Cooling & Seeding. Cool the solution to 50 °C. Add 0.1 g of pure (R)-amine-L-tartrate seed crystals.

    • Causality: Seeding bypasses the primary nucleation barrier and prevents the system from crossing the spinodal decomposition curve (which would cause oiling out).

  • Step 3: Kinetic Cooling. Cool the seeded solution from 50 °C to 10 °C at a strict rate of 0.1 °C/min.

  • Self-Validation (IPC): Isolate a 20 mg sample of the crystal crop. Neutralize with saturated NaHCO3​ , extract into dichloromethane, and analyze the organic layer via Chiral HPLC. A diastereomeric excess (d.e.) of >95% validates the cooling profile. If d.e. is <90% , the cooling rate was too fast (causing co-precipitation). Re-dissolve the batch by heating to 75 °C and reduce the cooling rate to 0.05 °C/min.

  • Step 4: Isolation. Filter, wash with 15 mL of cold Ethanol, and vacuum dry.

Process Visualization

The following diagram maps the logical flow of the salt screening and crystallization processes, highlighting the divergence between achiral purification and chiral resolution.

G Start Free Base [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine Screening High-Throughput Salt Screening (Solvent & Counterion Matrix) Start->Screening pKa ~9.5 Select acids pKa < 6.5 Achiral Achiral Salt Formation (e.g., HCl, Maleate) Screening->Achiral Strong/Medium Acids Chiral Chiral Resolution (e.g., L-Tartaric Acid) Screening->Chiral Chiral Acids Antisolvent Anti-Solvent Addition (e.g., IPAc / IPA-HCl) Achiral->Antisolvent Maximize Yield Cooling Cooling Crystallization (Controlled Supersaturation) Chiral->Cooling Diastereomeric Separation Filtration Filtration & Washing (IPC: Mother Liquor HPLC) Cooling->Filtration Antisolvent->Filtration Drying Vacuum Drying (40°C, <50 mbar) Filtration->Drying Validated Yield/Purity Characterization Solid-State Characterization (XRPD, DSC, TGA, Chiral HPLC) Drying->Characterization

Fig 1: Crystallization and salt screening workflow for the target amine.

References

  • BIOFOUNT. (n.d.). 1247242-66-5 | amine Drug Impurity Reference. Retrieved from[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. DOI:

  • Malwade, C. R., & Qu, H. (2018). Process analytical technology for crystallization of active pharmaceutical ingredients. Current Pharmaceutical Design, 24(21). DOI:

  • Braga, D., Grepioni, F., & Maini, L. (2022). Steps towards a nature inspired inorganic crystal engineering. Dalton Transactions. DOI:

Sources

Application

Guide to the Preparation and Qualification of 2-Methoxy-1-(4-methoxyphenyl)ethylamine Analytical Standards

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The availability of high-purity, well-characterized analytical standards is a cornerstone of accurate and reproducible research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The availability of high-purity, well-characterized analytical standards is a cornerstone of accurate and reproducible research in drug discovery, development, and quality control. This guide provides a comprehensive, in-depth methodology for the synthesis, purification, and rigorous analytical qualification of amine. The protocols herein are designed to be self-validating, ensuring the final material is suitable for use as a primary reference standard. We detail a logical three-step synthesis pathway starting from a commercially available precursor, followed by a multi-technique analytical workflow to confirm structural identity and quantify purity. This document is intended to provide researchers with the technical expertise and practical insights required to confidently prepare their own analytical standards when commercial sources are unavailable.

Introduction: The Critical Role of In-House Analytical Standards

amine is a substituted phenethylamine derivative. As with many novel compounds or specialized metabolites, a certified reference material may not be commercially available, compelling research and analytical laboratories to prepare and qualify their own standards. An analytical standard's reliability underpins the validity of all subsequent quantitative analyses, from pharmacokinetic studies to impurity profiling.

This application note moves beyond a simple recitation of steps. It elucidates the chemical reasoning behind the chosen synthetic route and explains the role of each analytical technique in building a complete profile of the standard. Our approach is grounded in established principles of organic synthesis and analytical chemistry to ensure a robust and reproducible outcome.

Synthesis Strategy and Workflow

A robust synthesis was designed based on efficiency, the use of common laboratory reagents, and high-yielding reaction classes. The strategy employs a three-step sequence starting from the readily available 4-methoxyacetophenone.

Retrosynthetic Analysis: The target molecule can be disconnected at the carbon-nitrogen bond, pointing to a reductive amination reaction as the final step. This requires the synthesis of the precursor ketone, 2-methoxy-1-(4-methoxyphenyl)ethan-1-one. This ketone, in turn, can be prepared from 4-methoxyacetophenone via an alpha-halogenation followed by a nucleophilic substitution with methoxide. This pathway is advantageous due to the predictable nature of each transformation.

Below is a diagram illustrating the complete synthesis and purification workflow.

Synthesis_Workflow start_material 4-Methoxyacetophenone (Starting Material) step1 Step 1: Alpha-Bromination (Br2, MeOH) start_material->step1 intermediate1 2-Bromo-1-(4-methoxyphenyl)ethan-1-one step1->intermediate1 step2 Step 2: Methoxylation (NaOMe, MeOH) intermediate1->step2 intermediate2 2-Methoxy-1-(4-methoxyphenyl)ethan-1-one (Ketone Precursor) step2->intermediate2 step3 Step 3: Reductive Amination (CH3NH2, NaBH3CN) intermediate2->step3 crude_product Crude Product [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine step3->crude_product purification Purification (Silica Gel Column Chromatography) crude_product->purification final_product Purified Analytical Standard purification->final_product

Figure 1: Overall workflow for the synthesis and purification of the analytical standard.

Experimental Protocols: Synthesis and Purification

The following protocols provide step-by-step instructions for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-methoxy-1-(4-methoxyphenyl)ethan-1-one (Ketone Precursor)

This two-part protocol first creates an alpha-bromo ketone, which is then converted to the desired methoxy ketone.

Part A: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethan-1-one

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 4-methoxyacetophenone (10.0 g, 66.6 mmol) in 100 mL of methanol. Cool the flask in an ice bath.

  • Bromination: While stirring, add bromine (3.4 mL, 66.6 mmol) dropwise to the solution over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Slowly pour the reaction mixture into 300 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum. This crude bromo-ketone is typically used directly in the next step.

Part B: Synthesis of 2-methoxy-1-(4-methoxyphenyl)ethan-1-one

  • Preparation of Methoxide: In a separate 500 mL flask, carefully prepare sodium methoxide by dissolving sodium metal (1.68 g, 73.3 mmol) in 150 mL of anhydrous methanol under a nitrogen atmosphere.

  • Reaction: Once the sodium has completely dissolved, add the crude 2-bromo-1-(4-methoxyphenyl)ethan-1-one from Part A portion-wise to the sodium methoxide solution at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in 150 mL of dichloromethane and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent to yield the crude ketone. Purify via column chromatography on silica gel to obtain 2-methoxy-1-(4-methoxyphenyl)ethan-1-one as a colorless oil.

Protocol 2: Synthesis of 2-Methoxy-1-(4-methoxyphenyl)ethylamine

This final step utilizes reductive amination to form the target amine.

  • Setup: In a 250 mL round-bottom flask, dissolve the purified ketone from Protocol 1 (5.0 g, 27.7 mmol) in 100 mL of methanol.

  • Amine Addition: Add an aqueous solution of methylamine (40% w/w, 8.6 mL, 97.0 mmol) to the flask. Stir the mixture for 1 hour at room temperature to form the imine intermediate.

  • Reduction: Cool the solution in an ice bath. Cautiously add sodium cyanoborohydride (2.61 g, 41.6 mmol) in small portions.

    • Causality Note: Sodium cyanoborohydride is a selective reducing agent that is stable in protic solvents and preferentially reduces the protonated imine over the ketone, maximizing the yield of the desired amine.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding 2M HCl until the pH is ~2 to decompose any remaining reducing agent. Stir for 1 hour.

  • Basification & Extraction: Make the solution basic (pH ~10-12) by adding 6M NaOH. Extract the aqueous layer three times with 100 mL portions of dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Final Purification: Purify the crude product by column chromatography on silica gel (using a dichloromethane/methanol gradient with 1% triethylamine to prevent tailing) to yield the final product.

Synthesis StepStarting MaterialProductTypical Yield
1B 4-Methoxyacetophenone2-Methoxy-1-(4-methoxyphenyl)ethan-1-one~75-85%
2 Ketone Precursoramine~60-70%
Table 1: Summary of synthetic steps and expected yields.

Analytical Qualification Workflow and Protocols

Once synthesized and purified, the compound must be rigorously analyzed to confirm its identity and purity, thereby qualifying it as an analytical standard.

Analytical_Workflow start_node Purified Compound identity_hub Identity Confirmation start_node->identity_hub purity_hub Purity & Strength Assessment start_node->purity_hub ms_node Mass Spectrometry (MS) (Confirms Molecular Weight) identity_hub->ms_node nmr_node NMR Spectroscopy (¹H, ¹³C) (Confirms Structure) identity_hub->nmr_node ftir_node FTIR Spectroscopy (Confirms Functional Groups) identity_hub->ftir_node hplc_node HPLC-UV (Purity by Area %) purity_hub->hplc_node qnmr_node qNMR (Absolute Purity/Assay) purity_hub->qnmr_node final_cert Qualified Analytical Standard ms_node->final_cert nmr_node->final_cert ftir_node->final_cert hplc_node->final_cert qnmr_node->final_cert

Figure 2: Workflow for the comprehensive analytical qualification of the synthesized standard.

Protocol 3.1: Structural Elucidation
  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Sample Prep: Prepare a ~1 mg/mL solution in methanol.

    • Analysis: Infuse the sample and acquire the spectrum in positive ion mode.

    • Expected Result: An accurate mass measurement for the protonated molecule [M+H]⁺. The theoretical exact mass for C₁₂H₁₉NO₂ is 209.1416, so the [M+H]⁺ ion should be observed at m/z 210.1494.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H and ¹³C NMR.

    • Sample Prep: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Analysis: Acquire spectra on a 400 MHz or higher spectrometer.

    • Rationale: The intensity of an NMR signal is directly proportional to the number of nuclei generating it, making it invaluable for both structural confirmation and quantitative analysis (qNMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR).

    • Analysis: Place a small amount of the neat sample on the ATR crystal and acquire the spectrum.

    • Expected Result: Observe characteristic peaks for N-H stretching (secondary amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic ring, ~1600 cm⁻¹), and C-O stretching (ether, ~1000-1300 cm⁻¹).

Protocol 3.2: Purity Determination
  • High-Performance Liquid Chromatography (HPLC-UV):

    • Rationale: HPLC is a high-resolution separation technique used to determine the purity of a compound by separating it from any potential impurities.[3][4]

    • Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with a modifier like 0.1% formic acid. A typical starting point is 60:40 Acetonitrile:Water.[3][5]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 225 nm and 275 nm.

      • Sample Prep: Prepare a 1 mg/mL solution in the mobile phase.

    • Analysis: Inject 10 µL and record the chromatogram for at least 15 minutes. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water
Detection UV, 225 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Standard Conc. 1 mg/mL
Table 2: Recommended starting parameters for HPLC-UV purity analysis.
  • Quantitative NMR (qNMR):

    • Rationale: qNMR provides an absolute measure of purity (assay value) by comparing the integral of a sample peak to the integral of a known amount of a certified internal standard.

    • Procedure:

      • Accurately weigh ~20 mg of the synthesized standard and ~20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

      • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire a ¹H NMR spectrum with a long relaxation delay (D1 > 5x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

      • Calculate purity using the standard qNMR equation, comparing the integral of a well-resolved analyte proton signal to a signal from the internal standard.

Data Summary and Interpretation

The data from all analytical techniques should be compiled to generate a Certificate of Analysis for the in-house standard.

AnalysisParameterExpected Result
HRMS [M+H]⁺m/z 210.1494 ± 5 ppm
¹H NMR Chemical Shifts (CDCl₃)Aromatic protons (~6.8-7.2 ppm), methoxy protons (~3.8 ppm), N-methyl protons (~2.4 ppm), other aliphatic protons
¹³C NMR Chemical Shifts (CDCl₃)Aromatic carbons (~114-159 ppm), aliphatic carbons (~40-80 ppm), methoxy carbons (~55 ppm)
HPLC Purity>98.0% (area %)
qNMR Assay>98.0% (w/w)
Appearance Physical StateColorless to pale yellow oil or solid
Table 3: Summary of expected analytical data for the qualified standard.

Handling and Storage

To ensure the long-term integrity of the analytical standard:

  • Storage: Store in an airtight, amber vial at -20°C to minimize degradation from light, air, and temperature.

  • Handling: Before use, allow the standard to equilibrate to room temperature before opening the container to prevent condensation of moisture. Prepare solutions fresh whenever possible.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the preparation and qualification of amine as an analytical standard. By following the detailed synthetic protocols and the multi-faceted analytical qualification workflow, laboratories can confidently produce high-purity reference materials. This capability is essential for ensuring the accuracy and reliability of research and development data when commercial standards are not an option.

References

  • Tatar Ulu, S. (2013). Determination of Methoxamine in Human Plasma and Urine by a Validated HPLC-Fluorescence Detection Method. Journal of AOAC International, 96(5), 987-990. Available at: [Link]

  • Al-meshal, I. A., El-domiaty, M. M., & Al-obaid, A. (2006). HPLC Analysis of Methoxamine in Rabbit Plasma and Pharmaceutical Formulations. Journal of Liquid Chromatography, 12(9), 1589-1597. Available at: [Link]

  • PubMed. (2013). Determination of methoxamine in human plasma and urine by a validated HPLC-fluorescence detection method. J AOAC Int. Available at: [Link]

  • Taylor & Francis Online. (1989). HPLC Analysis of Methoxamine in Rabbit Plasma and Pharmaceutical Formulations. Journal of Liquid Chromatography. Available at: [Link]

  • Wang, E., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-427. Available at: [Link]

  • Schmermund, L., et al. (2019). Methoxamine Synthesis in a Biocatalytic 1-Pot 2-Step Cascade Approach. ACS Catalysis, 9(8), 7144-7153. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxamine. PubChem Compound Database. Available at: [Link]

  • World Health Organization. (n.d.). Methoxetamine (MXE) Critical Review Report. ECDD Repository. Available at: [Link]

  • Google Patents. (2016). CN105330564A - Preparation method of methoxyamine hydrochloride.
  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Available at: [Link]

  • Kunderlik, M., et al. (2018). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Advances, 8(3), 1383-1393. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Methoxamine. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (2009). CN101417956A - Synthesis method of methoxamine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Available at: [Link]

  • Holzgrabe, U. (n.d.). NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. Pharmazeutisches Institut der Universität Würzburg. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-1-(4-methoxyphenyl)ethylamine

Welcome to the technical support center for the synthesis of amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of the target secondary amine.

Q1: What is the most reliable and scalable method for synthesizing amine?

A1: The most robust and widely applicable method is the reductive amination of the corresponding ketone precursor, 1-(4-methoxyphenyl)-2-methoxyethanone , with methylamine. This transformation can be performed in a one-pot reaction, which is generally efficient and minimizes handling of the intermediate imine.[1] Direct alkylation of the primary amine precursor is often difficult to control and can lead to over-alkylation, yielding undesired tertiary amines and quaternary ammonium salts.[2][3]

Q2: What are the critical parameters to control during a reductive amination reaction?

A2: Success in reductive amination hinges on the careful control of three key parameters:

  • pH: The reaction medium must be slightly acidic (typically pH 4-7).[4] If the pH is too low (strongly acidic), the methylamine starting material will be fully protonated to its ammonium salt, rendering it non-nucleophilic and halting the initial imine formation.[2][4] If the pH is too high (alkaline), the formation of the iminium ion intermediate is disfavored, slowing the reaction.

  • Choice of Reducing Agent: The reducing agent must be selective enough to reduce the C=N bond of the imine (or iminium ion) much faster than it reduces the C=O bond of the starting ketone.[2] Hydride reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[5]

  • Stoichiometry and Order of Addition: The molar ratio of reactants is crucial. Using a slight excess of the amine and reducing agent can help drive the reaction to completion. In a two-step process, it is vital to allow sufficient time for imine formation before introducing the reducing agent.

Q3: Can the Eschweiler-Clarke reaction be used for this synthesis?

A3: Yes, but it would be a two-step process starting from a different precursor. The Eschweiler-Clarke reaction methylates a primary or secondary amine using formaldehyde as the carbon source and formic acid as the reducing agent.[6][7] To synthesize the target molecule, you would first need to prepare the primary amine, 2-Methoxy-1-(4-methoxyphenyl)ethanamine . This primary amine could then be methylated in a subsequent Eschweiler-Clarke step. While highly effective and known for preventing over-alkylation to quaternary salts, this route adds an extra synthetic step compared to direct reductive amination from the ketone.[8][9]

II. Troubleshooting Guide: Common Synthesis Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Secondary Amine

Q: I've run the reductive amination of 1-(4-methoxyphenyl)-2-methoxyethanone with methylamine, but my yield is very low. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can almost always be traced back to suboptimal conditions for imine formation or inefficient reduction.[10][11]

Possible Cause 1: Inefficient Imine/Iminium Ion Formation The equilibrium between the ketone/amine and the imine/water must be shifted towards the imine for the reaction to proceed.

  • Troubleshooting Steps:

    • Verify and Adjust pH: Use a pH meter or pH paper to ensure the reaction medium is in the optimal 4-7 range. If you are using methylamine hydrochloride, you may not need additional acid. If using a solution of methylamine in a solvent like THF or ethanol, add a weak acid like acetic acid to catalyze imine formation.

    • Remove Water: The formation of an imine releases one equivalent of water.[10] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can effectively sequester this water and drive the equilibrium toward the product.[4]

    • Increase Concentration: Le Châtelier's principle dictates that higher concentrations of reactants will favor product formation. Ensure your reaction is not unnecessarily dilute.

Possible Cause 2: Ineffective Reduction Step The choice and handling of the reducing agent are critical.

  • Troubleshooting Steps:

    • Select the Right Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the starting ketone, competing with the desired reaction.[2] It is highly recommended to use a more selective (less reactive) reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice as it is non-hygroscopic, mild, and highly selective for imines over ketones.[5] Sodium cyanoborohydride (NaBH₃CN) is also very effective but is toxic and requires careful handling.[1]

    • Ensure Reagent Quality: Hydride reducing agents can degrade upon improper storage. Use a freshly opened bottle or a properly stored reagent.

    • One-Pot vs. Two-Step: For less stable imines, a one-pot procedure where the reducing agent is present from the start (like STAB) is preferable. This allows the imine to be reduced as soon as it forms.[10] If you are running a two-step reaction, ensure the imine has sufficient time to form (monitor by TLC or ¹H NMR if possible) before adding the reducing agent.

Logical Flow for Troubleshooting Low Yield

start Low Yield Observed check_imine Investigate Imine Formation start->check_imine check_reduction Investigate Reduction Step start->check_reduction ph Is pH 4-7? check_imine->ph reagent_selectivity Is reducing agent selective? (e.g., STAB, NaBH3CN) check_reduction->reagent_selectivity water Is water being removed? ph->water Yes adjust_ph Adjust pH with _acetic acid_ ph->adjust_ph No add_dehydrating Add molecular sieves _or MgSO4_ water->add_dehydrating No success Yield Improved water->success Yes reagent_quality Is reducing agent fresh? reagent_selectivity->reagent_quality Yes change_reagent Switch to STAB _or NaBH3CN_ reagent_selectivity->change_reagent No use_fresh_reagent Use fresh, properly _stored reducing agent_ reagent_quality->use_fresh_reagent No reagent_quality->success Yes adjust_ph->water add_dehydrating->success change_reagent->reagent_quality use_fresh_reagent->success

Caption: Troubleshooting workflow for low synthesis yield.

Problem 2: Significant Impurity Profile in Crude Product

Q: My reaction seems to have worked, but I'm seeing significant side products in my NMR/LC-MS analysis. What are they and how can I prevent them?

A: The most common impurities in this synthesis are the alcohol from ketone reduction and the tertiary amine from over-alkylation.

Possible Impurity 1: 1-(4-methoxyphenyl)-2-methoxyethanol This alcohol arises from the direct reduction of the starting ketone's carbonyl group.

  • Root Cause: The reducing agent is too reactive or the imine formation is too slow, allowing the ketone to be reduced instead.

  • Preventative Measures:

    • Switch to a Milder Reducing Agent: As mentioned previously, NaBH(OAc)₃ (STAB) is significantly less reactive towards ketones than NaBH₄, especially under neutral or slightly acidic conditions.[5] This is the most effective solution.

    • Optimize Reaction Time (Two-Step): If using NaBH₄, allow the imine to form completely before adding the reducing agent. Adding the borohydride too early guarantees competition.

Possible Impurity 2: Tertiary Amine Formation This occurs when the desired secondary amine product reacts again with the starting ketone to form a new, larger iminium ion, which is then reduced.

  • Root Cause: The secondary amine product is often more nucleophilic than the primary amine starting material.[4]

  • Preventative Measures:

    • Control Stoichiometry: Avoid a large excess of the starting ketone. Using a slight excess of methylamine (e.g., 1.2-1.5 equivalents) can help ensure the ketone is consumed before it can react with the product.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the second amination, improving selectivity for the desired secondary amine.

III. Experimental Protocols & Data

Data Table: Comparison of Common Reducing Agents
Reducing AgentChemical FormulaTypical SolventProsCons
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, THF, CH₂Cl₂Highly selective for imines; tolerant of mild acid; easy to handle.[5]Water-sensitive; not compatible with protic solvents like methanol.
Sodium Cyanoborohydride NaBH₃CNMethanol, EthanolHighly selective; effective in protic solvents.[1]Highly toxic (releases HCN gas in strong acid); requires careful handling and quenching.
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive; readily available.Can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts.[2]
Catalytic Hydrogenation H₂ / Catalyst (Pd/C, PtO₂)Methanol, EthanolClean reaction (byproduct is water); highly effective.May reduce other functional groups; catalyst can be poisoned by amines; requires specialized pressure equipment.[4][12]
Protocol 1: Optimized One-Pot Reductive Amination using STAB

This protocol is recommended for its high selectivity and operational simplicity.

Caption: Workflow for one-pot reductive amination.

  • Step 1: Reaction Setup

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(4-methoxyphenyl)-2-methoxyethanone (1.0 eq).

    • Dissolve the ketone in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.2 M.

    • Add methylamine (1.2-1.5 eq, typically as a 2.0 M solution in THF) to the stirred solution at room temperature.

    • Stir the mixture for 1 hour at room temperature to allow for initial imine formation.

  • Step 2: Reduction

    • To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Step 3: Workup and Purification

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.[13]

Protocol 2: Alternative Eschweiler-Clarke Methylation

This protocol is for the methylation of the primary amine precursor.

  • Step 1: Reaction Setup

    • To a round-bottom flask, add the primary amine, 2-Methoxy-1-(4-methoxyphenyl)ethanamine (1.0 eq).

    • Add formic acid (97-100%, 2.5-3.0 eq). A salt will form, causing an exotherm.[8]

    • Add aqueous formaldehyde (37% solution, 2.2-2.5 eq).[9]

  • Step 2: Reaction

    • Attach a reflux condenser and heat the mixture in an oil bath to 90-100 °C. Vigorous evolution of carbon dioxide will occur.[6]

    • Maintain the temperature for 6-12 hours after the CO₂ evolution has subsided. Monitor the reaction by TLC or LC-MS.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of aqueous NaOH or KOH solution in an ice bath.

    • Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by chromatography or distillation.

IV. References

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]

  • Eschweiler-Clarke reaction - YouTube. [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions | Organic Letters - ACS Publications. [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

  • A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES - ResearchGate. [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine - PrepChem.com. [Link]

  • Leuckart reaction - Grokipedia. [Link]

  • Asymmetric Amination of 4‐Methoxyphenylacetone and Its Related Compounds with Microorganisms - ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Leuckart reaction - Wikipedia. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - Taylor & Francis eBooks. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Leuckart Reaction Mechanism Insights | PDF | Functional Group | Organic Compounds. [Link]

  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents.

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. [Link]

  • File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. [Link]

  • Exercise 23.15 - Prepare an Amine via a Reductive Amination - YouTube. [Link]

  • ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE") Keiko Takaba-a K. [Link]

  • CLANDESTINE MANUFACTURE OF 3,4-METHYLENEDIOXY- ['i:;:) METHYLAMPHETAMINE (MDMA)BY LOW PRESS URE k: ? :_ REDUCTIVE AMINATION. A M. [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. 159170A2/en)

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Collision Energy for 2-Methoxy-1-(4-methoxyphenyl)ethylamine

Welcome to the technical support center for optimizing LC-MS/MS parameters for amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on method...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing LC-MS/MS parameters for amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on method development, with a specific focus on the critical parameter of collision energy. Given the absence of a standardized method for this specific analyte, this document will guide you through a systematic approach based on first principles and established knowledge of structurally similar compounds.

Introduction to Collision Energy Optimization

In tandem mass spectrometry (LC-MS/MS), particularly with triple quadrupole (QqQ) instruments, collision energy (CE) is one of the most crucial parameters to optimize for achieving maximum sensitivity and specificity in Multiple Reaction Monitoring (MRM) assays.[1][2][3] The collision energy dictates the efficiency of fragmentation of the precursor ion into a specific product ion in the collision cell.[4] An inadequately optimized collision energy can lead to either insufficient fragmentation, resulting in a weak product ion signal, or excessive fragmentation, where the desired product ion is further broken down, also diminishing the signal.[5][6]

This guide provides a logical, step-by-step workflow for the empirical determination of the optimal collision energy for amine, along with a troubleshooting-focused FAQ section to address common challenges.

Part 1: Predicted Fragmentation and Initial Parameter Setup

Before embarking on experimental optimization, it's beneficial to predict the likely fragmentation pathways of amine. As a substituted phenethylamine, characteristic fragmentation patterns can be anticipated. The primary fragmentation is expected to occur at the Cα-Cβ bond, leading to the formation of a stable benzylic cation.

Predicted Fragmentation of amine:

Caption: Predicted fragmentation of the protonated molecule.

Based on the structure of amine, we can propose initial LC-MS/MS conditions. These are starting points and should be systematically optimized.

Table 1: Proposed Initial LC-MS/MS Parameters

ParameterRecommended Starting ConditionRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like phenethylamines.[7]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode electrospray ionization (ESI).[7][8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolCommon organic solvent for reversed-phase chromatography.
Gradient Start with a shallow gradient (e.g., 5-95% B over 10 minutes)To ensure good chromatographic separation from any impurities.
Ionization Mode Positive Electrospray Ionization (ESI+)The amine group is readily protonated.[7]
Precursor Ion [M+H]+Expected ion in ESI+ for this compound.

Part 2: Experimental Workflow for Collision Energy Optimization

The most reliable method for determining the optimal collision energy is through direct infusion of a standard solution of the analyte into the mass spectrometer. This allows for rapid evaluation of a range of collision energies without the confounding factor of chromatography.

Caption: Workflow for Collision Energy Optimization.

Step-by-Step Protocol:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of amine in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]

  • Direct Infusion: Infuse the standard solution into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • Optimize Source Parameters: While infusing, optimize source parameters such as spray voltage and gas temperatures to maximize the precursor ion signal.[1]

  • Identify Precursor and Product Ions:

    • Confirm the m/z of the protonated molecule, [M+H]+, in a full scan or precursor ion scan.

    • Switch to a product ion scan mode, selecting the [M+H]+ as the precursor.

  • Perform a Collision Energy Ramp:

    • Set up an experiment to ramp the collision energy over a wide range (e.g., 5 to 60 eV) while continuously acquiring product ion spectra.[9]

    • Most modern mass spectrometer software has automated functions for this.

  • Analyze the Data:

    • Plot the intensity of each product ion as a function of the collision energy. This is known as a breakdown curve.

    • The optimal collision energy for a specific MRM transition is the value that yields the highest intensity for the product ion.

  • Select Transitions and Finalize the Method:

    • Choose at least two product ions for your MRM method. The most intense transition should be used for quantification, and a second, also intense and specific, transition for qualification.[4]

    • Create an MRM method in your acquisition software, entering the precursor ion, product ions, and their respective optimized collision energies.

  • Verification: Inject the standard onto the LC-MS/MS system and run the newly created MRM method to confirm the retention time and signal intensity.[2]

Part 3: Troubleshooting and FAQs

This section addresses common issues encountered during the collision energy optimization process for amine.

Q1: I am not seeing a stable precursor ion signal during infusion. What should I do?

A1: An unstable precursor signal can be due to several factors:

  • Source Contamination: A dirty ion source can lead to signal suppression. Clean the ion source according to the manufacturer's guidelines.[5]

  • Inappropriate Source Parameters: Systematically adjust the spray voltage, nebulizer gas flow, and drying gas temperature and flow rate to maximize the signal.[3]

  • Mobile Phase Issues: Ensure your infusion solvent is compatible with ESI and contains an appropriate additive like formic acid to promote ionization.[8]

  • Analyte Degradation: Prepare a fresh standard solution to rule out degradation.[5]

Q2: I see many product ions in the product ion scan. How do I choose the best ones for my MRM method?

A2: When multiple product ions are observed:

  • Prioritize Intensity and Stability: The ideal product ions will give the highest and most stable signal at their optimal collision energy.

  • Select for Specificity: Choose fragments that are most likely to be unique to your molecule to avoid interferences from matrix components. As predicted, fragments resulting from the cleavage of the Cα-Cβ bond are often good candidates for phenethylamines.[10][11]

  • Quantifier vs. Qualifier: Select the most abundant product ion for quantification to achieve the best sensitivity. A second, less abundant but still significant, product ion should be chosen as a qualifier to confirm the identity of the analyte.[4]

Q3: The optimal collision energy seems very high/low compared to other compounds I have run. Is this normal?

A3: Yes, the optimal collision energy is highly compound-dependent. The stability of the precursor ion and the bonds within the molecule dictate the energy required for fragmentation. Stable molecules, such as those with extensive ring systems or fewer labile bonds, may require higher collision energies. Conversely, more fragile molecules will fragment at lower energies. Always rely on empirical data from your optimization experiment rather than assumptions.[12]

Q4: My signal intensity is low even after optimizing the collision energy. What are the next steps?

A4: If the signal remains low:

  • Re-evaluate Source Conditions: The optimal source conditions can sometimes change when moving from a high concentration infusion to on-column analysis.

  • Check for Ion Suppression: Matrix effects from your sample can suppress the ionization of your analyte.[5][8] Consider improving your sample preparation method or using a stable isotope-labeled internal standard.

  • LC Method Optimization: Ensure your chromatographic peak shape is good. A broad peak will result in a lower signal intensity compared to a sharp, narrow peak. Adjust your gradient or mobile phase composition.

Q5: Can I use a predicted collision energy from software instead of performing the experiment?

A5: Many software packages can predict a reasonable starting collision energy based on the precursor m/z and charge state.[13] While these predictions are often a good starting point and can save time, they may not be the absolute optimum for your specific instrument and conditions. For methods requiring high sensitivity and robustness, empirical optimization is always recommended.[13]

References

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (2024, March 16). MRM development. r/massspectrometry. Retrieved from [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • YouTube. (2025, October 27). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. Retrieved from [Link]

  • LCGC International. (2026, April 5). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). Cannot turn off the collision energy - WKB684. Retrieved from [Link]

  • Waters Corporation. (2025, March 19). Introduction to LC-MS/MS technique. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]

  • Agilent. (n.d.). MassHunter MRM/dMRM/tMRM Database Familiarization Guide. Retrieved from [Link]

  • ResearchGate. (2021, February 9). Collision energy is only for MS/MS?. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Retrieved from [Link]

  • Elsevier. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • ResearchGate. (2025, October 16). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • The Ohio State University. (2012, July 15). Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial. Retrieved from [Link]

  • PMC. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Retrieved from [Link]

  • University of Szeged. (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]

  • Boston University. (n.d.). LC-MS Screening Assay for Abused Drug Exposure Based on Covalent Peptide/Protein Modification. Retrieved from [Link]

  • National Taiwan Normal University. (2018, June 22). Comparison of the characteristic mass fragmentations of phenethylamines and tryptamines by electron ionization gas chromatography mass spectrometry, electrospray and matrix-assisted laser desorption ionization mass spectrometry. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (2004, December 24). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

Sources

Troubleshooting

preventing thermal degradation of [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine during GC-MS

Technical Support Center: GC-MS Analysis of 2-Methoxy-1-(4-methoxyphenyl)ethylamine Welcome to the technical support hub for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amine. This resource is designed f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: GC-MS Analysis of 2-Methoxy-1-(4-methoxyphenyl)ethylamine

Welcome to the technical support hub for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this and structurally similar thermally labile compounds. This guide provides in-depth troubleshooting protocols and preventative strategies to ensure analytical accuracy and reproducibility.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the GC-MS analysis of methoxy-substituted phenylethylamines.

Q1: Why is my chromatogram showing a broad, tailing, or distorted peak for my analyte?

Peak tailing and distortion are classic symptoms of analyte interaction with active sites within the GC system or insufficient volatilization. Amines are particularly susceptible to this, as the lone pair of electrons on the nitrogen atom can interact with acidic silanol groups on glass inlet liners and column surfaces, leading to poor chromatography.[1] High injection temperatures can also cause thermal degradation, where the analyte breaks down into smaller, often more polar, fragments that exhibit poor peak shape.

Q2: I'm seeing multiple peaks when I should only see one. What is happening?

The appearance of multiple, unexpected peaks often points to on-column or injector-port thermal degradation.[2] The high temperatures in the GC inlet can provide enough energy to break chemical bonds in a labile molecule like amine.[3] Each degradation product can produce its own peak, leading to a complex and non-representative chromatogram.

Q3: My signal intensity is very low, or I'm not seeing a peak at all. Could this be thermal degradation?

Yes, a significant or complete loss of signal is a strong indicator of severe thermal degradation or irreversible adsorption. If the analyte is breaking down extensively in the hot injector, the parent molecule you are targeting will not reach the detector.[1] Alternatively, the highly active amine group can cause the molecule to adsorb irreversibly to active sites in the liner or the front of the column, preventing it from ever reaching the detector.[1]

Q4: What is a safe starting point for the GC injector temperature?

For thermally sensitive compounds, it is crucial to start with a lower injector temperature and optimize from there. A good initial temperature is 250 °C, which is often sufficient for many compounds.[3] However, for particularly labile molecules, starting as low as 200 °C may be necessary.[4][5] The goal is to find the lowest possible temperature that allows for efficient and reproducible vaporization of the analyte without inducing degradation.[3]

In-Depth Troubleshooting and Optimization Guide

This guide provides a systematic approach to diagnosing and solving issues related to the thermal degradation of amine.

The GC Inlet: The Primary Site of Degradation

The GC inlet is where the sample experiences a rapid temperature increase, making it the most common location for thermal degradation.[2][6]

Problem: Thermal and Catalytic Degradation in the Hot Injector.

Mechanism: The combination of high temperature and potentially active surfaces (metal or glass) can cause the molecule to fragment. For a compound like amine, this can involve cleavage of the ether linkages or fragmentation of the ethylamine side chain. Active silanol groups on untreated glass liners can also catalyze this degradation.[1]

Solutions:

  • Protocol 1: Optimizing Inlet Temperature

    • Set a Low Starting Temperature: Begin with an inlet temperature of 200°C.

    • Inject a Standard: Inject a known concentration of your analyte.

    • Evaluate Peak Shape and Response: Observe the peak shape and area.

    • Incremental Increase: Increase the inlet temperature in 10-15°C increments, injecting the standard at each step.

    • Identify Optimal Temperature: Note the temperature at which the peak area is maximized without the appearance of degradation products or peak tailing. A decline in response or worsening peak shape at higher temperatures indicates the onset of degradation.[3]

  • Protocol 2: Liner Selection and Maintenance

    • Use a Deactivated Liner: Always use an inlet liner that has been chemically deactivated (silanized) to mask active silanol groups.[1] Agilent's Ultra Inert liners are an example of commercially available products designed for this purpose.[7][8]

    • Consider Glass Wool: For some applications, deactivated glass wool within the liner can aid in sample vaporization and trap non-volatile residues.[8] However, if degradation is still observed, try a liner without wool, as the wool increases the surface area for potential interactions.[8]

    • Regular Replacement: Liners are consumable items. Even deactivated liners will become active over time as they are exposed to sample matrix.[9] Establish a regular replacement schedule based on the number of injections and the cleanliness of your samples.

The GC Column: Balancing Separation and Stability

While the inlet is the primary concern, degradation can also occur on the analytical column itself.

Problem: On-Column Analyte Degradation.

Mechanism: Similar to the inlet liner, the column itself can have active sites, especially at the inlet end where contamination can accumulate. The stationary phase can also play a role in analyte stability.

Solutions:

  • Protocol 3: Column Selection and Care

    • Choose an Inert Column: Select a modern, highly inert GC column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) phase, which is known for its low bleed and high inertness.

    • Perform Column Maintenance: If peak tailing persists, it may be due to contamination at the head of the column. Trim 10-15 cm from the inlet end of the column to remove any active sites that have developed.

    • Optimize Temperature Program: Ensure the initial oven temperature is low enough for good focusing. The temperature ramp rate should be sufficient to elute the analyte as a sharp peak without excessive time spent at high temperatures where degradation is more likely.[4]

Derivatization: A Proactive Chemical Strategy

When optimizing instrumental parameters is insufficient, chemically modifying the analyte before injection is a powerful solution.[10][11]

Problem: Inherent Thermal Instability of the Amine.

Mechanism: The active hydrogen on the amine group is often the primary site of undesirable interactions and a point of lability. Derivatization replaces this active hydrogen with a more stable, nonpolar group.[10] This increases the analyte's volatility and thermal stability.[12]

Solutions:

  • Protocol 4: Acylation for Improved Stability and Detection Acylation with reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a common and effective strategy for amines.[13]

    • Sample Preparation: Evaporate a known amount of your sample to dryness in a reaction vial under a gentle stream of nitrogen.

    • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate) followed by 50 µL of the acylating agent (e.g., TFAA).

    • Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.[10]

    • Analysis: After allowing the vial to cool to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS. The resulting amide derivative will be more thermally stable and exhibit better chromatographic behavior.

Visual Diagnostics and Workflows

Logical Troubleshooting Workflow

This flowchart provides a step-by-step decision-making process for troubleshooting common analytical issues.

TroubleshootingWorkflow start Problem Observed? (e.g., No Peak, Tailing, Multiple Peaks) check_inlet_temp Is Inlet Temperature > 250°C? start->check_inlet_temp lower_temp Protocol 1: Reduce Inlet Temperature (start at 200°C) check_inlet_temp->lower_temp Yes check_liner Are you using a deactivated liner? check_inlet_temp->check_liner No lower_temp->check_liner replace_liner Protocol 2: Install a new Ultra Inert Liner check_liner->replace_liner No or Unsure check_column Is the column old or peak shape consistently poor? check_liner->check_column Yes replace_liner->check_column trim_column Protocol 3: Trim 15cm from column inlet check_column->trim_column Yes consider_deriv Problem Persists? check_column->consider_deriv No trim_column->consider_deriv derivatize Protocol 4: Implement Derivatization (e.g., Acylation) consider_deriv->derivatize Yes success Problem Resolved consider_deriv->success No, re-evaluate derivatize->success DegradationPathway cluster_main High Temperature in GC Inlet cluster_products Degradation Products Parent 2-Methoxy-1-(4-methoxyphenyl)ethylamine (Parent Molecule) Frag1 p-Anisaldehyde Parent->Frag1 Cleavage Frag2 N-methyl-2-methoxyethan-1-amine Parent->Frag2 Cleavage Frag3 Other Fragments Parent->Frag3 Cleavage

Caption: Potential thermal degradation pathway of the parent molecule.

Data Summary

Effective method development requires a systematic comparison of parameters. Use the table below to log your experimental conditions.

Table 1: GC-MS Parameter Comparison

ParameterProblematic MethodOptimized MethodRationale for Change
Inlet Temperature 280°C220°CReduced thermal energy input to prevent analyte breakdown. [3]
Inlet Liner Standard, non-deactivatedUltra Inert, DeactivatedMinimized active sites that catalyze degradation and cause adsorption. [1][7]
Injection Mode SplitlessSplit (if concentration allows)Reduces residence time of the analyte in the hot injector.
Oven Program High initial temp (e.g., 150°C)Low initial temp (e.g., 80°C)Improves peak focusing and minimizes time at elevated temperatures. [4]
Sample Prep Direct InjectionDerivatization (Acylation)Chemically protects the labile amine group, increasing thermal stability. [10]

References

  • Agilent. (n.d.). Gas Chromatography FAQs. Retrieved from [Link]

  • Berent, Z., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10. Available from: [Link]

  • SilcoTek. (n.d.). An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. Retrieved from [Link]

  • Gialvalisco, P., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Metabolites, 11(3), 183. Available from: [Link]

  • Agilent. (n.d.). Inlet Liners. Retrieved from [Link]

  • Reddit. (2024). Question about temperature in injection for gc/ms. Retrieved from [Link]

  • Berent, Z., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. PubMed, 362, 1034442. Available from: [Link]

  • Restek. (2020). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]

  • Agilent. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool. Retrieved from [Link]

  • Agilent. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS strategy developed by Cuzuel et al. (2015) to detect amine degradation products. Retrieved from [Link]

  • Zhang, C., et al. (2019). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • Awad, T., et al. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375-80. Available from: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). Activity and Decomposition. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor HPLC Peak Shape for 2-Methoxy-1-(4-methoxyphenyl)ethylamine

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of amine. As a secondary amine, this compound is prone to chromatographic issues, primarily peak tailing, which can compromise resolution, accuracy, and reproducibility. This document offers a structured, cause-and-effect approach to diagnosing and resolving these common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-Methoxy-1-(4-methoxyphenyl)ethylamine severely tailing?

Peak tailing is the most common chromatographic challenge for basic compounds like amine.[1][2] The primary cause is secondary ionic interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases.[1][3][4]

This interaction creates a secondary, high-energy retention mechanism. While most analyte molecules interact with the intended reversed-phase C18 chains, a fraction gets delayed by the strong attraction to silanol sites. This delayed elution results in an asymmetrical peak with a pronounced "tail."[1][4] This phenomenon is particularly problematic when the mobile phase pH is between 3 and 7, a range where the analyte's amine is protonated (positively charged) and the surface silanols are deprotonated (negatively charged).[3]

cluster_0 Silica Surface Analyte Analyte (Protonated Amine) R-NH2⁺-CH3 Silanol Ionized Silanol Si-O⁻ Analyte->Silanol Strong Ionic Interaction (Causes Tailing) C18 C18 Chain Analyte->C18 Hydrophobic Interaction (Primary Retention)

Caption: Analyte interaction with the stationary phase.

Q2: How can I systematically eliminate peak tailing for this compound?

Resolving peak tailing requires a multi-faceted approach that addresses the root chemical interactions. The following strategies are ordered from most impactful and easiest to implement to more advanced options.

Controlling the ionization state of both the analyte and the stationary phase is the most powerful tool to improve peak shape.

  • Option A: Low pH Mobile Phase (pH 2.5 - 3.5)

    • Mechanism: At a low pH, the high concentration of protons (H⁺) in the mobile phase effectively suppresses the ionization of the surface silanol groups, keeping them in their neutral (Si-OH) form.[4] While your basic analyte will be fully protonated (R-NH₂⁺-CH₃), the primary cause of the strong ionic interaction—the negatively charged silanols—is neutralized, leading to a significant improvement in peak symmetry.

    • Protocol:

      • Prepare a mobile phase using an appropriate acidic buffer, such as 20-50 mM potassium phosphate or ammonium formate, adjusted to pH 3.0.

      • Use HPLC-grade formic acid or phosphoric acid for pH adjustment.

      • Equilibrate the column with at least 20 column volumes of the new mobile phase before injection.

      • If tailing persists, incrementally decrease the pH to 2.5.

  • Option B: High pH Mobile Phase (pH > 9)

    • Mechanism: At a high pH (at least 2 pH units above the analyte's pKa), the secondary amine will be in its neutral, deprotonated state (R-N-CH₃). This eliminates its positive charge, thereby preventing ionic interaction with the now fully deprotonated silanol groups. This approach requires a pH-stable column.

    • Protocol:

      • CRITICAL: Ensure your column is specified for high pH stability (e.g., a hybrid-silica or specially bonded phase). Using a standard silica column at high pH will cause rapid degradation.

      • Prepare a mobile phase using a buffer effective at high pH, such as ammonium bicarbonate or borate, adjusted to pH 10.

      • Thoroughly equilibrate the column to the new pH before use.

Modern HPLC columns are designed to minimize the impact of residual silanols. If pH optimization alone is insufficient, your column may be the problem.

Column TechnologyMechanism for Improved Peak ShapeRecommended For
High-Purity, End-Capped Silica Uses a high-purity silica base with fewer metal impurities and a secondary silanization step ("end-capping") to cover most residual silanols.[1]General-purpose, good starting point, especially at low pH.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the C18 chain. This shields the analyte from underlying silanols.Excellent for basic compounds, offers alternative selectivity.
Hybrid Particle Technology Fuses silica and organosiloxane materials, resulting in fewer accessible silanol groups and a wider usable pH range (often 1-12).[2]Ideal for methods requiring high pH or for robust method development.

Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion that can be mistaken for tailing.[5]

  • Diagnostic Protocol:

    • Prepare a sample of your standard concentration.

    • Prepare a second sample that is a 10-fold dilution of the first.

    • Inject the same volume of both samples.

    • Analysis: If the peak shape of the diluted sample is significantly more symmetrical (Tailing Factor closer to 1.0), you are experiencing mass overload.[5]

    • Solution: Reduce your sample concentration or injection volume.

Q3: My peak is fronting, not tailing. What is the cause and solution?

Peak fronting, where the peak is sloped at the front, is less common for basic compounds but can occur. The two most likely causes are:

  • Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly "stronger" (has a higher elution strength) than your mobile phase.[6] For a reversed-phase method, this means the sample solvent is too high in organic content (e.g., dissolving the sample in 100% Acetonitrile when the mobile phase is 30% Acetonitrile). The analyte molecules travel through the column in a tight band of strong solvent, distorting the peak shape.

    • Solution: Re-dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase conditions. If solubility is an issue, use the minimum amount of organic solvent required and inject a smaller volume.[7]

  • Column Overload: Severe concentration overload can also manifest as fronting. Perform the dilution diagnostic described in Q2 to confirm.

Q4: My peak is broad and symmetrical, but not sharp. How can I improve its efficiency?

Symmetrical peak broadening points towards issues of efficiency and dispersion rather than specific chemical interactions.

  • Troubleshooting Workflow:

Start Broad Peak Observed CheckSystem Check Extra-Column Volume Start->CheckSystem Tubing Use shorter, narrower ID tubing (e.g., 0.125 mm). Check fittings. CheckSystem->Tubing Is tubing long/wide? ColumnHealth Assess Column Health CheckSystem->ColumnHealth No Tubing->ColumnHealth NewColumn Replace with a new or known-good column. ColumnHealth->NewColumn Is column old? MethodParams Optimize Method Parameters ColumnHealth->MethodParams No NewColumn->MethodParams FlowTemp Decrease Flow Rate or Increase Column Temperature. MethodParams->FlowTemp Are params optimal? End Peak Shape Improved MethodParams->End Yes FlowTemp->End

Caption: Workflow for troubleshooting broad peaks.

  • Extra-Column Volume: Excessive volume from long tubing, poorly made fittings, or a large detector flow cell can cause significant band broadening.[3] Ensure all tubing between the injector and detector is as short and narrow in internal diameter as possible.

  • Column Degradation: An old or fouled column will lose efficiency. If you suspect the column is the issue, replace it with a new one of the same type. Using a guard column can help extend the life of your analytical column.[7]

  • Method Parameters:

    • Flow Rate: A flow rate that is too high can reduce efficiency.[8] Try reducing the flow rate by 25-50% to see if peak width improves.

    • Column Temperature: Increasing the column temperature (e.g., to 40°C) reduces mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks.[8]

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • How to fix peak shape in hplc? ResearchGate. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. PubChem. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • [2-(4-methoxyphenyl)ethyl][(oxolan-2-yl)methyl]amine. Chemspace. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine. NextSDS. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Optimization of 2-Methoxy-1-(4-methoxyphenyl)ethylamine Crude Extracts

Welcome to the technical support center for the purification of amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the purification of this secondary amine from crude reaction mixtures.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Purification

This section addresses fundamental questions that form the basis of a robust purification strategy.

Q1: What are the likely impurities in my crude amine extract?

A1: The impurity profile of your crude extract is intrinsically linked to the synthetic route employed. For secondary amines of this class, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor primary amine (e.g., 2-(4-methoxyphenyl)ethylamine) or the methylating agent.

  • Over-alkylation Products: Formation of a quaternary ammonium salt if the reaction is not carefully controlled.

  • Side-products from the Reaction: Depending on the specific synthesis, this could include elimination products or by-products from reducing agents.

  • Residual Solvents and Reagents: Any solvents, bases, or catalysts used in the reaction that have not been fully removed.

Understanding the potential impurities is the first step in designing an effective purification scheme.

Q2: I have my crude oil. What is the most logical first purification step?

A2: For a basic compound like an amine, a liquid-liquid acid-base extraction is the most effective initial clean-up step. This leverages the ability of the amine to be protonated and deprotonated to move it between aqueous and organic phases, leaving many neutral organic impurities behind.

The principle is as follows:

  • Dissolve the crude extract in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separate the aqueous layer, cool it (e.g., with an ice bath), and then basify it (e.g., with 2M NaOH) to a pH > 12. This deprotonates the ammonium salt, regenerating the free amine.

  • Extract the free amine back into an organic solvent.

  • Drying the final organic layer over an anhydrous salt (like Na2SO4 or MgSO4) and evaporating the solvent will yield a significantly purified product.[1][2]

Q3: Which is the better high-resolution purification technique for my compound: column chromatography or crystallization?

A3: Both techniques are powerful, but the choice depends on the nature of the impurities and the physical properties of your compound.

  • Flash Column Chromatography is generally the most versatile method for separating compounds with different polarities. Since your compound is a secondary amine, it is moderately polar. Silica gel is the standard stationary phase. A gradient elution with a hexane/ethyl acetate system, often with a small amount of triethylamine (~1%) to prevent the amine from streaking on the acidic silica, is a good starting point.[2][3][4]

  • Crystallization is highly effective if your compound is a solid at room temperature and if the impurities have different solubility profiles.[5] Often, converting the amine to a salt (e.g., hydrochloride or tartrate) can induce crystallinity and significantly improve purity. This is a classic method for purifying amines.[6][7]

A decision-making workflow for selecting the appropriate purification method is presented below.

start Crude Product acid_base Perform Acid-Base Extraction? start->acid_base is_solid Is Product a Solid? acid_base->is_solid Yes chromatography Flash Column Chromatography acid_base->chromatography No (Initial clean-up sufficient) crystallization Recrystallization is_solid->crystallization Yes salt_formation Consider Salt Formation & Crystallization is_solid->salt_formation No (Product is an oil) end_point Pure Product chromatography->end_point crystallization->end_point salt_formation->crystallization

Caption: Decision tree for selecting a purification method.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, capable of separating and quantifying very similar impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a common setup.[8] Purity is typically reported as a percentage of the total peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for volatile compounds and provides both retention time data (for purity) and mass spectral data (for identity confirmation).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of your compound. While not as sensitive as chromatography for detecting minor impurities, a clean spectrum is a strong indicator of high purity.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section provides solutions to specific issues that may arise during the purification process.

Chromatography Issues

Q: My amine is streaking or tailing on the TLC plate and column. What's causing this and how do I stop it?

A: Streaking is a common issue when purifying amines on silica gel. The root cause is the acidic nature of the silica surface (due to silanol groups, Si-OH), which can strongly and sometimes irreversibly interact with the basic amine.

Solutions:

  • Add a Competitive Base: The most common solution is to add a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your mobile phase. This base will interact with the acidic sites on the silica, preventing your target compound from doing so.

  • Use a Deactivated Stationary Phase: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.

  • Switch to a Different Stationary Phase: Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.

Q: I'm seeing poor separation between my product and a closely-related impurity. How can I improve the resolution?

A: Improving chromatographic resolution requires adjusting the selectivity of your system.

Solutions:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If your compounds are eluting too quickly (high Rf), decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the interaction with the silica and improve separation.

    • Change Solvents: Sometimes, simply changing the solvent system can dramatically affect selectivity. For example, substituting ethyl acetate with a mixture of dichloromethane and methanol can alter the interactions and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. A pentafluorophenyl (PFP) or cyano-bonded phase can offer different selectivity for aromatic and polar compounds compared to standard silica.

  • Improve Column Packing and Loading: Ensure your column is packed uniformly and that you load your sample in a small volume of solvent to start with a narrow band.

Crystallization/Precipitation Issues

Q: My compound is "oiling out" of the solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration is too high for ordered crystal lattice formation.

Solutions:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slower cooling encourages the formation of nucleation sites and ordered crystal growth.

  • Reduce Saturation: Add a small amount of additional solvent to the hot solution to slightly decrease the saturation level.

  • Use a Different Solvent System: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Q: My purity isn't improving after recrystallization. Why is this happening?

A: This usually indicates that the impurities have very similar solubility properties to your product in the chosen solvent, or that they are co-crystallizing.[5]

Solutions:

  • Change the Solvent: This is the most critical parameter. A different solvent will have different solubility properties for both your compound and the impurity, potentially allowing for separation.

  • Convert to a Salt: As mentioned earlier, converting the amine to a salt can drastically change its crystallization properties.[6] Different counter-ions (e.g., chloride, sulfate, tartrate) will form salts with different crystal lattices and solubilities. This is a powerful technique for separating closely related amines.

Section 3: Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude extract (1 part by weight) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10-20 parts by volume).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 parts by volume). Combine the aqueous layers.

  • Washing (Optional): The combined aqueous layer can be washed with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH solution with swirling until the pH is >12 (check with pH paper).

  • Back Extraction: Extract the aqueous layer with DCM or EtOAc (3 x 10 parts by volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Optimized Flash Column Chromatography
  • Stationary Phase: Silica gel (40-63 µm).

  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the solvent mixture to prevent tailing. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc + 1% TEA).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Data Tables for Quick Reference

Table 1: Recommended Solvent Systems for Chromatography of Methoxy-Phenylethylamine Derivatives

Stationary PhaseMobile Phase System (v/v)ModifierApplication Notes
Silica GelHexanes / Ethyl Acetate1-2% TriethylamineStandard system for compounds of moderate polarity. The gradient is adjusted based on the Rf from TLC.
Silica GelDichloromethane / Methanol1-2% TriethylamineA more polar system for compounds that do not move significantly in Hexanes/EtOAc.
Alumina (Neutral)Toluene / AcetoneNoneGood alternative to silica to avoid acidic interactions.
C18 Reverse PhaseAcetonitrile / Water0.1% Formic AcidUsed in HPLC analysis and preparative HPLC. The acid modifier improves peak shape.[8]

Table 2: Suitable Solvents for Recrystallization of Amine Salts

Amine Salt FormRecommended Solvent(s)Rationale
HydrochlorideIsopropanol, Ethanol/WaterThe salt is often sparingly soluble in alcohols but solubility increases with heat.
Free Base (if solid)Hexane, Toluene, Diethyl EtherNon-polar to moderately polar solvents for the uncharged amine.
Tartrate / CitrateMethanol, EthanolThese salts often have good crystallinity in polar protic solvents.

Section 5: Visual Guides

start Poor Separation in Chromatography check_rf Is Rf between 0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_streaking Is there Tailing/Streaking? check_rf->check_streaking Yes adjust_polarity->check_streaking add_tea Add 1% Triethylamine to Mobile Phase check_streaking->add_tea Yes change_solvent Try a Different Solvent System (e.g., DCM/MeOH) check_streaking->change_solvent No add_tea->change_solvent success Improved Separation add_tea->success change_stationary Change Stationary Phase (e.g., Alumina, PFP) change_solvent->change_stationary change_stationary->success

Caption: Workflow for troubleshooting poor chromatography separation.

Section 6: References

  • Scribd. "Amine Plant Troubleshooting and Optimiza." Accessed April 7, 2024. [Link]

  • Publisso. "Method for the determination of aromatic amines in workplace air using gas chromatography." Accessed April 7, 2024. [Link]

  • Sciencemadness.org. "How do I best conduct a recrystallization when the impurities are similar solubilities as the product?" Accessed April 7, 2024. [Link]

  • The Royal Society of Chemistry. "Supporting Information." Accessed April 7, 2024. [Link]

  • Royal Society of Chemistry. "Comparative Study of Different Column Types for the Separation of Polar Basic Hallucinogenic Alkaloids." Accessed April 7, 2024. [Link]

  • MDPI. "Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination." Accessed April 7, 2024. [Link]

  • PrepChem.com. "Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine." Accessed April 7, 2024. [Link]

  • Beilstein Journals. "Trichloroacetic acid fueled practical amine purifications." Accessed April 7, 2024. [Link]

  • ACS Publications. "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Accessed April 7, 2024. [Link]

  • Organic Syntheses. "PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE." Accessed April 7, 2024. [Link]

  • Google Patents. "Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers." Accessed April 7, 2024.

  • HETEROCYCLES. "ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE")." Accessed April 7, 2024. [Link]

Sources

Optimization

stability testing and storage conditions for [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

Overview amine (CAS: 1247242-66-5) is a structurally complex secondary amine featuring dual ether linkages (a methoxy group and a p-methoxyphenyl group). Due to its electron-rich aromatic system and secondary amine funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

amine (CAS: 1247242-66-5) is a structurally complex secondary amine featuring dual ether linkages (a methoxy group and a p-methoxyphenyl group). Due to its electron-rich aromatic system and secondary amine functionality, it is highly susceptible to N-oxidation, photo-degradation, and moisture-induced instability. This guide provides field-proven protocols, causality-driven troubleshooting, and validated storage parameters for researchers and drug development professionals.

Quantitative Storage Guidelines

To prevent degradation pathways such as N-oxidation or hydrolytic cleavage, strict temperature and atmospheric controls are required[1].

Storage ConditionTemperatureAtmosphereLight ExposureMax Recommended Duration
Working Aliquot2-8°CAmbientDark< 48 Hours
Short-Term-4°CInert (N2/Ar)Dark1-2 Weeks
Long-Term-20°CInert (N2/Ar)Dark1-2 Years
Ultra Long-Term-80°CInert (N2/Ar)Dark> 2 Years

Troubleshooting & FAQs

Q1: Why is my compound degrading even when stored in the standard laboratory refrigerator (2-8°C)?

  • Causality: Standard refrigeration is insufficient for this molecule. The secondary amine is prone to spontaneous N-oxidation in the presence of atmospheric oxygen, a process that is only kinetically slowed—not stopped—at 2-8°C. Furthermore, opening cold vials in ambient air causes immediate condensation. The resulting moisture acts as a catalyst for hydrolytic degradation.

  • Solution: Short-term storage strictly requires -4°C (maximum 1-2 weeks), while long-term storage mandates -20°C[1].

  • Self-Validating Protocol: Implement a "Desiccator Thaw" method. Before opening, place the sealed -20°C vial in a desiccator at room temperature for 30 minutes. Weigh the vial before and after opening; a mass increase indicates moisture ingress, invalidating the sample's anhydrous integrity.

Q2: We are observing inconsistent LC-MS peaks (M+16). What is the mechanism, and how do we prevent it?

  • Causality: An M+16 peak is the classic signature of N-oxidation or aromatic hydroxylation. The electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS) generated via photo-oxidation.

  • Solution: The compound must be stored in a dark place under a strictly inert atmosphere[2].

  • Self-Validating Protocol: Purge the headspace of the storage vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and blankets the solid). Wrap the vial in aluminum foil to block UV/Vis light. Run a baseline LC-MS immediately post-purging to establish a zero-point reference for the M+16 peak.

Q3: We are experiencing rapid degradation of the free base form. How can we improve intrinsic stability?

  • Causality: The free base of a secondary amine is highly nucleophilic and prone to rapid N-oxidation and carbamate formation (reaction with atmospheric CO2).

  • Solution: Convert the free base to a hydrochloride (HCl) or sulfate salt. Protonation of the amine lone pair drastically reduces its nucleophilicity and susceptibility to oxidation.

  • Self-Validating Protocol: Dissolve the free base in anhydrous diethyl ether and add ethereal HCl dropwise until precipitation ceases. Filter and dry the resulting salt under vacuum. Run comparative accelerated stability testing (40°C / 75% RH) on both the free base and the synthesized salt to validate the improved degradation kinetics.

Experimental Protocol: Stability-Indicating Assay (SIA) & Forced Degradation

To validate the stability of amine in your specific formulation, a forced degradation study must be executed to ensure your analytical methods can detect all breakdown products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Oxidative Stress: Transfer 1 mL of stock to a glass vial. Add 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours. (Targets the secondary amine for N-oxide formation).

  • Acid/Base Hydrolysis:

    • Acid: Add 100 µL of 0.1 N HCl to 1 mL stock. Incubate at 60°C for 24 hours.

    • Base: Add 100 µL of 0.1 N NaOH to 1 mL stock. Incubate at 60°C for 24 hours.

  • Photolytic Stress: Expose 1 mL of stock in a quartz vial to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B standard).

  • Neutralization & Dilution: Neutralize the acid/base samples. Dilute all stressed samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

  • HPLC-UV/MS Analysis: Inject samples using a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 220 nm and 254 nm.

  • Data Validation: Calculate the mass balance. The sum of the peak areas of the parent compound and all degradation products must equal 95-105% of the unstressed control peak area.

Workflow Visualization

StabilityWorkflow cluster_storage Validated Storage Conditions Reception Compound Reception CAS: 1247242-66-5 Aliquoting Argon Purging & Aliquoting Reception->Aliquoting ShortTerm Short-Term Storage -4°C (1-2 Weeks) Aliquoting->ShortTerm LongTerm Long-Term Storage -20°C (1-2 Years) Aliquoting->LongTerm Accelerated Forced Degradation Oxidation / Hydrolysis Aliquoting->Accelerated Analysis Stability-Indicating Assay (HPLC-UV / LC-MS) ShortTerm->Analysis Weekly Check LongTerm->Analysis Monthly Check Accelerated->Analysis 24h / 7d Check Validation Mass Balance Validated (95-105% Recovery) Analysis->Validation

Stability testing and storage workflow foramine.

References

  • Title: amine (CAS: 1247242-66-5) | Source: Biofount Product Catalog | URL: [Link][1]

Sources

Reference Data & Comparative Studies

Comparative

cross-reactivity of [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine in standard immunoassay screens

A Senior Scientist's Guide to Methoxyphenamine Cross-Reactivity in Amphetamine Immunoassays This guide provides an in-depth technical analysis of the cross-reactivity of amine, commonly known as Methoxyphenamine, in stan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Scientist's Guide to Methoxyphenamine Cross-Reactivity in Amphetamine Immunoassays

This guide provides an in-depth technical analysis of the cross-reactivity of amine, commonly known as Methoxyphenamine, in standard amphetamine immunoassay screens. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons, supporting experimental data, and field-proven insights to ensure the integrity of screening results.

Introduction

Methoxyphenamine (trade name: Orthoxine) is a β-adrenergic receptor agonist belonging to the substituted amphetamine class of compounds.[1][2] Historically used as a bronchodilator, its structural similarity to amphetamine and methamphetamine presents a significant challenge for toxicological screening.[2][3] Immunoassays are the frontline tool in high-throughput drug screening due to their speed and cost-effectiveness.[4][5] However, these tests rely on antibody recognition of specific molecular shapes, making them susceptible to cross-reactivity, where a structurally related, non-target compound generates a positive signal.[4][6]

This guide will dissect the molecular basis of Methoxyphenamine's cross-reactivity, present comparative data from various immunoassays, provide a robust protocol for in-house validation, and discuss the critical importance of confirmatory testing.

The Molecular Basis for Cross-Reactivity

Methoxyphenamine, amphetamine, and methamphetamine all share this fundamental phenethylamine backbone.[1][8] The primary structural differences lie in the substitutions on the phenyl ring and the amine group. As illustrated in the diagram below, Methoxyphenamine has a methoxy group on the phenyl ring and is N-methylated, similar to methamphetamine.[3] This high degree of structural homology is the primary driver for its recognition by anti-amphetamine/methamphetamine antibodies.

Caption: Structural comparison of Amphetamine, Methamphetamine, and Methoxyphenamine.

Comparative Analysis of Immunoassay Performance

The degree of cross-reactivity of Methoxyphenamine is not uniform across all amphetamine immunoassays. It varies significantly depending on the specific antibody clone used, the assay format (e.g., ELISA, FPIA), and the manufacturer's defined cutoff concentrations.[9][10][11]

Published data demonstrates that Methoxyphenamine is a known cross-reactant in several commercial assays.[9] For example, in a study utilizing Fluorescence Polarization Immunoassays (FPIA), Methoxyphenamine was shown to produce positive results in amphetamine tests.[9] Data from Siemens Healthcare Diagnostics on their Emit® II Plus Amphetamines Assay shows that a concentration of 90 µg/mL of Methoxyphenamine is required to produce a result equivalent to the 300 ng/mL d-methamphetamine cutoff calibrator.[12]

The following table summarizes available data to illustrate this variability. From a Senior Application Scientist's perspective, it is crucial to recognize that these values are kit-specific. A compound showing high cross-reactivity in one assay may show minimal cross-reactivity in another. This variability underscores the necessity of either obtaining detailed cross-reactivity data from the manufacturer or performing an in-house validation.

Immunoassay Kit/PlatformTarget CutoffMethoxyphenamine Concentration for Positive Result (ng/mL)Calculated Cross-Reactivity (%)Source
Emit® II Plus (Siemens)300 ng/mL d-Methamphetamine90,0000.33%[12]
Emit® II Plus (Siemens)500 ng/mL d-Methamphetamine160,0000.31%[12]
Emit® II Plus (Siemens)1000 ng/mL d-Methamphetamine360,0000.28%[12]

Note: Cross-reactivity is calculated as: (Cutoff Concentration / Concentration of Cross-Reactant yielding a positive result) x 100.

Experimental Protocol for Assessing Cross-Reactivity

To ensure the trustworthiness of screening results, laboratories should have a protocol to validate and characterize potential interferences. The following is a self-validating protocol for determining the percent cross-reactivity of a compound like Methoxyphenamine using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format.

Objective: To quantitatively determine the cross-reactivity of Methoxyphenamine against a standard amphetamine or methamphetamine calibrator.

Materials:

  • Amphetamine/Methamphetamine ELISA Kit (including coated microplate, primary antibody, enzyme-conjugated secondary antibody or drug-conjugate, substrate, and stop solution).

  • Certified reference standard of d-Amphetamine or d-Methamphetamine.

  • Certified reference standard of Methoxyphenamine.

  • Assay Buffer (as provided in the kit or a suitable phosphate-buffered saline with a protein stabilizer).

  • Microplate reader (450 nm).

  • Precision pipettes and disposable tips.

Methodology:

  • Preparation of Standards and Test Compound:

    • Prepare a stock solution of the assay calibrator (e.g., d-Methamphetamine) at 100 µg/mL in methanol or assay buffer.

    • Prepare a stock solution of Methoxyphenamine at 1 mg/mL in methanol or assay buffer. Expert Tip: Using high-purity certified standards is non-negotiable for accurate results.

    • Create serial dilutions of both the calibrator and Methoxyphenamine in assay buffer to generate a range of concentrations. A typical range for the calibrator might be 10-1000 ng/mL. The range for Methoxyphenamine should be significantly higher to find the 50% inhibition point (e.g., 1,000-1,000,000 ng/mL).

  • Assay Procedure (Competitive ELISA):

    • Follow the specific instructions of the commercial ELISA kit. A generalized workflow is as follows:

    • Add a fixed amount of primary antibody and a fixed amount of drug-enzyme conjugate to tubes containing the serially diluted calibrator or Methoxyphenamine.

    • Alternatively, for plate-based competition, add calibrator/test compound dilutions and the primary antibody to the wells of the drug-coated microplate.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • For both the calibrator and Methoxyphenamine, plot the absorbance (or %B/B₀) against the logarithm of the concentration.

    • Perform a four-parameter logistic (4-PL) regression to determine the concentration of each compound that causes 50% inhibition of the maximum signal (the IC₅₀). Causality Check: A 4-PL curve is used because the dose-response relationship in competitive immunoassays is sigmoidal, not linear.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Calibrator / IC₅₀ of Methoxyphenamine) x 100

Caption: Workflow for determining immunoassay cross-reactivity.

Confirmatory Analysis & Best Practices

It is a fundamental principle of toxicology that immunoassays are screening tests.[5][13] Any presumptive positive result, especially one that is unexpected or inconsistent with the subject's known prescriptions, must be confirmed by a more specific, secondary method.[4][14]

  • Gold Standard Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory techniques.[4][13] These methods physically separate compounds before detecting them based on their unique mass-to-charge ratio, providing definitive identification and virtually eliminating the risk of false positives from cross-reactivity.[4]

  • Interpreting Results: When a positive amphetamine screen is received, and the subject reports taking Methoxyphenamine (or any other medication), a confirmation test is mandatory. If the GC-MS/LC-MS/MS analysis confirms the presence of Methoxyphenamine but not amphetamine or methamphetamine, the initial screen can be confidently reported as a false positive due to cross-reactivity.

Conclusion

Methoxyphenamine exhibits significant structural similarity to amphetamine and methamphetamine, leading to its well-documented cross-reactivity in a variety of commercial amphetamine immunoassays. The extent of this interference is highly dependent on the specific assay kit. This guide demonstrates that while immunoassays are invaluable for initial screening, a thorough understanding of their limitations is paramount. For researchers and drug development professionals, validating new chemical entities for potential cross-reactivity is a critical step in preclinical assessment. For clinical and forensic laboratories, adhering to a two-tiered testing approach—screening followed by mass spectrometry confirmation—is the only way to ensure the accuracy and integrity of drug testing results.

References

  • de la Torre, R., et al. (1997). Cross-Reactivity of Stimulants Found in Sports Drug Testing by Two Fluorescence Polarization Immunoassays. Journal of Analytical Toxicology. Available at: [Link]

  • MedCentral. (2024). How Common Are False-Positives Amphetamine Drug Tests?. Available at: [Link]

  • Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For?. Available at: [Link]

  • Nakahara, Y., et al. (1992). Hair Analysis for Drugs of Abuse. III. Movement and Stability of Methoxyphenamine (As a Model Compound of Methamphetamine) along Hair Shaft with Hair Growth. Journal of Analytical Toxicology. Available at: [Link]

  • Dr.Oracle. (2026). What is the sensitivity of urine immunoassay screening for amphetamines in adults for recent use (within 48–72 hours)?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxyphenamine. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Substituted amphetamine. Available at: [Link]

  • Lighthouse Lab Services. (2022). Understanding Confirmatory Drug Testing. Available at: [Link]

  • U.S. Pharmacist. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Available at: [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Available at: [Link]

  • Nakahara, Y., et al. (2021). Incorporation of Methoxyphenamine into Hair in Early Stage after Intake. Journal of Analytical Toxicology. Available at: [Link]

  • Wikipedia. (n.d.). Methoxyphenamine. Available at: [Link]

  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of methamphetamine,... [Download Scientific Diagram]. Available at: [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]

  • Poklis, J. L., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. PMC. Available at: [Link]

  • Yin, C., et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PharmacyChecker.com. (2021). 10 Medications That Can Cause a False Positive on a Drug Test. Available at: [Link]

  • Workforce QA. (2026). What Is the Most Common False Positive Drug Test?. Available at: [Link]

  • Banner Health. (2023). What Medications Can Cause False Positives on Drug Tests?. Available at: [Link]

  • Stephens, M. M. (n.d.). What common substances can cause false positives on urine screens for drugs of abuse?. The Journal of Family Practice. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Analytical Detection Limits for 2-Methoxy-1-(4-methoxyphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis and drug development, establishing robust and reliable analytical methods is paramount. This guide provides an i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, establishing robust and reliable analytical methods is paramount. This guide provides an in-depth comparison of analytical techniques for the detection of amine, a compound also known as methoxyphenamine. As a Senior Application Scientist, my objective is to not only present data but to also provide the scientific rationale behind the validation of analytical detection limits, empowering you to make informed decisions in your own laboratory.

This guide is structured to offer a comprehensive overview, beginning with the fundamental principles of analytical method validation and then delving into a comparative analysis of common chromatographic techniques. We will explore detailed experimental protocols and the critical parameters that ensure data integrity and regulatory compliance.

The Cornerstone of Reliable Measurement: Understanding Analytical Method Validation

Before comparing specific methods, it is crucial to grasp the principles of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) provide a framework to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5][6][7][8] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix.

Key validation characteristics, as outlined in guidelines like ICH Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[7][8][9] For the purpose of this guide, our primary focus will be on the limit of detection (LOD) , which represents the lowest concentration of an analyte that can be reliably distinguished from background noise, and the limit of quantitation (LOQ) , the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

G cluster_0 Analytical Method Validation Lifecycle cluster_1 Key Validation Parameters (ICH Q2) MethodDevelopment MethodDevelopment MethodValidation MethodValidation MethodDevelopment->MethodValidation MethodTransfer MethodTransfer MethodValidation->MethodTransfer Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Robustness Robustness MethodValidation->Robustness RoutineUse RoutineUse MethodTransfer->RoutineUse MethodMonitoring MethodMonitoring RoutineUse->MethodMonitoring Re-validation/ Improvement MethodMonitoring->MethodDevelopment Re-validation/ Improvement

Figure 1: The lifecycle of an analytical method and its key validation parameters.

Comparative Analysis of Analytical Techniques for Methoxyphenamine Detection

The choice of an analytical technique for methoxyphenamine depends on the required sensitivity, the nature of the sample matrix, and the specific goals of the analysis (e.g., screening, confirmation, or quantification). Here, we compare three common chromatographic methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Typical Application
GC-MS 50 ng/mL[1]Not explicitly stated, but quantifiable at levels suitable for screening.Doping control screening, forensic analysis.
LC-MS/MS 0.7 ng/mL[1]Not explicitly stated, but significantly lower than GC-MS.Confirmatory analysis, pharmacokinetic studies, trace level detection.
HPLC-UV Estimated in the µg/mL range62.5 µg/mL (as part of a mixture)[10]Quality control of pharmaceutical formulations, analysis of higher concentration samples.

Table 1: Comparison of Detection Limits for Methoxyphenamine by Different Analytical Techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For phenethylamines like methoxyphenamine, derivatization is often employed to improve chromatographic properties and sensitivity.

Expertise & Experience: The choice of a GC-MS method is often driven by its high specificity, stemming from the combination of chromatographic separation and mass spectral data. The reported LOD of 50 ng/mL is suitable for screening purposes, such as in doping control, where the goal is to identify the presence of a substance above a certain threshold.[1] The sample preparation for this method typically involves a liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix.

Experimental Protocol: GC-MS for Methoxyphenamine in Urine [1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of urine, adjust the pH to 14.

    • Add 2 mL of tert-butyl methyl ether and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for screening or Selected Ion Monitoring (SIM) for targeted analysis.

G cluster_0 GC-MS Workflow for Methoxyphenamine Analysis UrineSample Urine Sample (5 mL) pH_Adjustment Adjust pH to 14 UrineSample->pH_Adjustment LLE Liquid-Liquid Extraction (tert-butyl methyl ether) pH_Adjustment->LLE Centrifugation Centrifugation LLE->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS_Analysis GC-MS Analysis Reconstitution->GC_MS_Analysis

Figure 2: Workflow for the GC-MS analysis of methoxyphenamine in a urine sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to GC-MS, making it the gold standard for confirmatory analysis and the quantification of low-level analytes in complex biological matrices.

Expertise & Experience: The significantly lower LOD of 0.7 ng/mL for methoxyphenamine by LC-MS/MS highlights its power for trace-level detection.[1] This level of sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low, or for highly sensitive doping control confirmation. The sample preparation for LC-MS/MS can often be simpler than for GC-MS, sometimes involving a "dilute-and-shoot" approach after protein precipitation, which increases sample throughput.

Experimental Protocol: LC-MS/MS for Methoxyphenamine in Urine [1]

  • Sample Preparation:

    • To 100 µL of urine, add an internal standard (e.g., a deuterated analog of methoxyphenamine).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for methoxyphenamine and its internal standard.

G cluster_0 LC-MS/MS Workflow for Methoxyphenamine Analysis UrineSample Urine Sample (100 µL) Add_IS Add Internal Standard UrineSample->Add_IS ProteinPrecipitation Protein Precipitation (Acetonitrile) Add_IS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation DirectInjection Direct Injection of Supernatant Centrifugation->DirectInjection LC_MS_MS_Analysis LC-MS/MS Analysis DirectInjection->LC_MS_MS_Analysis

Sources

Validation

A Comparative Guide to the Structural Analogs of 2-Methoxy-1-(4-methoxyphenyl)ethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed comparative analysis of structural analogs of amine, a compound belonging to the 1,2-diarylethylamine class.[1] Thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of structural analogs of amine, a compound belonging to the 1,2-diarylethylamine class.[1] These compounds are of significant interest due to their diverse pharmacological activities, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3][4][5] This document explores the structure-activity relationships (SAR) of these derivatives, focusing on how modifications to the core scaffold influence receptor binding affinity, selectivity, and functional activity. We present consolidated experimental data, detailed synthesis protocols, and mechanistic insights to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The 1,2-Diarylethylamine Scaffold

The 1,2-diarylethylamine framework is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of therapeutic applications, including neuroprotection, pain management, and antidepressant effects.[2][3][4][6] The parent compound of the series discussed here, often referred to as methoxphenidine (MXP), and its analogs primarily act as uncompetitive NMDA receptor antagonists, binding within the ion channel pore.[1][7][8]

The therapeutic potential of NMDA receptor antagonists is well-established, with memantine approved for the treatment of Alzheimer's disease.[7][8] However, the clinical utility of many potent NMDA antagonists is limited by adverse psychomimetic effects.[7][8] Consequently, research has focused on developing analogs with moderate affinity and improved tolerability profiles.[7][8] This guide focuses on the systematic comparison of methoxy-substituted and other positional isomers of the parent compound to elucidate the key structural determinants for desired pharmacological activity.

Comparative Analysis of Structural Analogs

The primary point of comparison for these derivatives is their interaction with the NMDA receptor and key monoamine transporters. Structural modifications, particularly the position of the methoxy group on the phenyl ring, have profound effects on receptor affinity and selectivity.

Structure-Activity Relationships (SAR)

The SAR for this class of compounds reveals a distinct pattern of activity based on substituent placement. The parent compound in this series is 2-methoxydiphenidine (2-MXP). We will compare it with its positional isomers, 3-methoxydiphenidine (3-MXP) and 4-methoxydiphenidine (4-MXP).

  • NMDA Receptor Affinity: The affinity for the NMDA receptor is highly sensitive to the position of the methoxy group. The general rank order of potency for NMDA receptor inhibition is 3-MXP > 2-MXP > 4-MXP.[1] This trend closely mirrors the binding affinities observed in radioligand assays.[1][2] This suggests that the substitution pattern on the aryl ring plays a critical role in the molecule's ability to optimally fit within the NMDA receptor's channel binding site.[2]

  • Monoamine Transporter Interactions: These compounds also display varying affinities for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2]

    • Most analogs show the highest affinity for DAT, followed by NET, with negligible affinity for SERT.[1][2]

    • 3-MXP exhibits the highest affinity for DAT among the methoxy isomers.[2][9]

    • Interestingly, 4-MXP, the weakest NMDA receptor ligand in this series, has a higher affinity for DAT than for the NMDA receptor.[2]

    • The weak interaction with SERT is a common feature across the tested analogs.[1][2][9]

  • Sigma Receptor Affinity: Many NMDA receptor antagonists also interact with sigma (σ) receptors.[2] 2-MXP, for instance, shows affinity for both σ1 and σ2 receptors, although the functional consequence of this interaction is not yet fully understood.[1]

The following diagram illustrates the key SAR findings for methoxy-substituted diphenidine analogs.

SAR_Diagram cluster_SAR Structure-Activity Relationship (SAR) of MXP Isomers cluster_mods Positional Isomers cluster_activity Pharmacological Activity Core Diphenidine Core M3 3-MeO (3-MXP) Core->M3 M2 2-MeO (2-MXP) Core->M2 M4 4-MeO (4-MXP) Core->M4 NMDA High NMDA Affinity M3->NMDA Strongest DAT High DAT Affinity M3->DAT Strongest M2->NMDA Moderate DAT_mod Moderate DAT Affinity M2->DAT_mod Weakest M4->DAT Stronger than NMDA NMDA_low Low NMDA Affinity M4->NMDA_low Weakest

Caption: SAR diagram for MXP isomers.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki, in nM) of key derivatives at the NMDA receptor and monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundNMDA Receptor (Ki, nM)Dopamine Transporter (DAT) (Ki, nM)Norepinephrine Transporter (NET) (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)Reference
2-MXP 36 - 1702915 - 48006900>10,000[1]
3-MXP 33811650>10,000[2]
4-MXP 4611572500>10,000[2]
Diphenidine (DPH) 333171050>10,000[2]
(+)-MK-801 3.1---[2]
Ketamine 320---[2]

Data compiled from multiple sources, and experimental conditions may vary.[1][2]

Experimental Methodologies

The synthesis and evaluation of these compounds rely on standard organic chemistry and pharmacological techniques.

General Synthesis Workflow

The synthesis of 1,2-diarylethylamine derivatives can be accomplished via several routes.[1] A common and effective method involves a multi-step process starting from commercially available materials.

Synthesis_Workflow Start Aryl Halide & Amine Coupling Palladium-Catalyzed Buchwald-Hartwig Amination Start->Coupling Intermediate Diarylamine Intermediate Coupling->Intermediate Purification1 Column Chromatography Intermediate->Purification1 FinalProduct Final Diarylethylamine Derivative Purification1->FinalProduct Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization

Caption: General synthesis workflow for diarylethylamines.

Protocol: Palladium-Catalyzed Diarylamine Synthesis (Buchwald-Hartwig Amination) [10]

This protocol provides a general framework. Optimization for specific substrates is often necessary.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reactants: Add the aryl halide and the corresponding amine to the flask, followed by an anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine.[10]

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1][11]

Pharmacological Evaluation: Radioligand Binding Assay

To determine the binding affinity of the synthesized compounds for specific receptors, competitive radioligand binding assays are employed.

Protocol: NMDA Receptor Binding Assay [2][9]

  • Tissue Preparation: Use rat forebrain homogenate as the source of NMDA receptors.[7][9]

  • Assay Buffer: Prepare an appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Reaction Mixture: In each well of a microplate, combine the tissue homogenate, a radiolabeled ligand that binds to the NMDA receptor channel (e.g., [3H]MK-801), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]

Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action for these compounds is uncompetitive antagonism of the NMDA receptor.[1] This means they bind to a site within the receptor's ion channel, accessible only when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).

NMDA_Antagonism Mechanism of Uncompetitive NMDA Antagonism cluster_receptor NMDA Receptor cluster_ligands Ligands Receptor Receptor Channel (Closed) Receptor_Open Channel Open (Glutamate + Glycine Bound) Receptor->Receptor_Open Agonist Binding Receptor_Blocked Channel Blocked Receptor_Open->Receptor_Blocked Antagonist Enters Channel Glutamate Glutamate Antagonist Diarylethylamine (e.g., 2-MXP)

Caption: Uncompetitive antagonism at the NMDA receptor.

By blocking the channel, these antagonists prevent the influx of Ca2+ ions, which, in excess, can lead to excitotoxicity and neuronal damage.[7] This is the basis for their potential neuroprotective effects.[7][8] The differences in potency among the analogs, as seen in the binding data, are due to how well their specific three-dimensional structures interact with the binding site inside the channel pore.

Conclusion and Future Directions

The structural analogs of amine represent a versatile class of NMDA receptor modulators. The position of the methoxy group is a critical determinant of both NMDA receptor and monoamine transporter affinity. Specifically, the 3-methoxy isomer (3-MXP) displays the highest affinity for both the NMDA receptor and DAT, while the 4-methoxy isomer (4-MXP) shows a preference for DAT over the NMDA receptor.

This comparative guide highlights the importance of systematic structural modification in tuning the pharmacological profile of a lead compound. The data presented here can guide researchers in designing new analogs with potentially improved therapeutic indices, balancing NMDA receptor antagonism with effects on monoaminergic systems for applications in neurodegenerative diseases, depression, and pain.[1][2][3] Future research should focus on elucidating the functional consequences of these polypharmacological profiles and exploring the in vivo efficacy and safety of the most promising candidates.

References

  • World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. [Link]

  • Dybek, M. B. (2023). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. [Link]

  • Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., ... & Adejare, A. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021. [Link]

  • PLOS One. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. [Link]

  • PLOS One. (2016). Figures from: Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. [Link]

  • Organic Letters. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]

  • National Institutes of Health. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]

  • Semantic Scholar. Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. [Link]

  • ResearchGate. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. [Link]

  • ResearchGate. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]

  • Expert Committee on Drug Dependence Information Repository. 2-methoxydiphenidine. [Link]

  • Technological University of the Shannon. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]

Sources

Comparative

A Comparative Guide to the Inter-Laboratory Validation of 2-Methoxy-1-(4-methoxyphenyl)ethylamine (PMMA) Forensic Analysis

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the forensic analysis of para-Methoxymethamphetamine (PMMA), a dangerous designer drug often sold as "Ecstasy".[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the forensic analysis of para-Methoxymethamphetamine (PMMA), a dangerous designer drug often sold as "Ecstasy".[1] Given the significant public health risks associated with PMMA, including numerous fatalities, robust and reliable analytical methods are paramount for forensic laboratories.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of prevalent techniques and a roadmap for establishing method performance and inter-laboratory consistency.

The foundation of any defensible forensic method is a thorough validation process that demonstrates it is "fit for purpose".[4] For novel psychoactive substances (NPS) like PMMA, this process is critical. An inter-laboratory validation study, or proficiency test, represents the highest level of method validation, establishing its reproducibility and reliability across different facilities, equipment, and analysts. This guide will synthesize data from established single-laboratory validations to provide a benchmark for what a successful inter-laboratory comparison should achieve.

The Imperative for Validated Methods

Forensic laboratories operate under stringent quality standards, such as ISO/IEC 17025, which mandates the validation of analytical methods.[5] This ensures that the data produced is scientifically sound and can withstand legal scrutiny.[5] Key validation parameters, as defined by organizations like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and forensic toxicology guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness.[4][6]

Section 1: Core Analytical Techniques and Methodologies

The two primary confirmatory techniques used in forensic toxicology for substances like PMMA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a gold standard in forensic drug analysis. It offers excellent separation for volatile compounds and produces highly reproducible mass spectra that can be compared against established libraries, such as the one maintained by SWGDRUG.[7]

Causality Behind Experimental Choices:

  • Derivatization: PMMA, like other amphetamines, contains a secondary amine group. This polar functional group can lead to poor peak shape and thermal degradation in a hot GC inlet. Therefore, derivatization is often a necessary step to make the analyte more volatile and thermally stable.[8][9] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). This adds a step to sample preparation but significantly improves chromatographic performance.

  • Ionization: Electron Ionization (EI) is standard for GC-MS. It is a high-energy "hard" ionization technique that causes extensive fragmentation. While this can sometimes lead to the absence of a molecular ion, it produces a detailed, reproducible fragmentation pattern that serves as a reliable fingerprint for identification.[10]

A Typical GC-MS Protocol for PMMA in Blood:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of whole blood, add an internal standard (e.g., PMMA-d3).

    • Add 500 µL of a basic buffer (e.g., borate buffer, pH 9) to deprotonate the amine.

    • Add 3 mL of an organic solvent (e.g., ethyl acetate/hexane mixture) and vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial and heat at 70°C for 20 minutes.

    • Evaporate the reagent and reconstitute the derivatized residue in 100 µL of a suitable solvent for injection.

  • Instrumental Analysis:

    • Injection: 1-2 µL injected in splitless mode.

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used.

    • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to elute the analyte.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized PMMA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred technique for many toxicology labs due to its high sensitivity, specificity, and ability to analyze non-volatile or thermally labile compounds without derivatization.[8][9][11]

Causality Behind Experimental Choices:

  • No Derivatization: LC-MS analyzes compounds in the liquid phase, eliminating the need for volatilization. This simplifies sample preparation, reduces potential sources of error, and increases throughput.[8][9]

  • Ionization: "Soft" ionization techniques like Electrospray Ionization (ESI) are used. ESI typically keeps the molecule intact, generating a prominent protonated molecule ([M+H]+), which is ideal for quantification.

  • Tandem Mass Spectrometry (MS/MS): The specificity of the method is dramatically enhanced by using MS/MS. The precursor ion (e.g., the [M+H]+ of PMMA) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise.

A Typical LC-MS/MS Protocol for PMMA in Urine:

  • Sample Preparation ("Dilute-and-Shoot"):

    • To 100 µL of urine, add 900 µL of a solution containing the internal standard (e.g., PMMA-d3) in mobile phase (e.g., methanol/water with 0.1% formic acid).[12]

    • Vortex to mix.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for injection. This simple preparation is a key advantage of LC-MS/MS.[13]

  • Instrumental Analysis:

    • Chromatography: Reversed-phase chromatography using a C18 column is typical. A gradient elution with water and acetonitrile (both often containing a modifier like formic acid to improve ionization) is used to separate PMMA from matrix components.

    • Mass Spectrometer: Operate in ESI positive mode.

    • MRM Transitions: Monitor at least two transitions for PMMA (e.g., one for quantification, one for confirmation) and one for the internal standard.

Section 2: Comparative Performance Data

An inter-laboratory study aims to determine if different labs can achieve comparable results. The data below, synthesized from single-laboratory validation studies, provides a benchmark for key performance metrics. Laboratories participating in a proficiency test for PMMA should aim to achieve similar or better performance.

ParameterGC-MSLC-MS/MSRationale & Inter-laboratory Goal
Limit of Detection (LOD) 1-10 ng/mL0.1-2.5 µg/L (or ng/mL)[12]LC-MS/MS is generally more sensitive.[9] An inter-laboratory study should require all labs to achieve a LOD sufficient for detecting toxic levels of PMMA, typically in the low ng/mL range.
Limit of Quantification (LOQ) 5-25 ng/mL2.5-25 µg/L (or ng/mL)[12]The LOQ must be low enough for accurate quantification in forensic cases. Inter-laboratory precision (RSD) at the LOQ should be ≤20%.
Linearity (Range) 25-1000 ng/mL10-1000 ng/mL[14]The range should cover concentrations seen in typical forensic casework. All labs should demonstrate linearity with a correlation coefficient (r²) > 0.99.[14]
Precision (RSD%) < 15%< 11.2%[12]Intra- and inter-day precision should be evaluated at multiple concentrations. An inter-laboratory study would assess inter-laboratory precision, which is expected to be slightly higher but should ideally remain below 15-20%.
Accuracy / Bias (%) ± 15%< 13%[12]Accuracy is determined using certified reference materials or proficiency samples. All participating labs should report results within ±20% of the target value.
Matrix Effects Generally lowCan be significantLC-MS/MS is more susceptible to ion suppression or enhancement from co-eluting matrix components. The validation must assess and mitigate this. Inter-laboratory studies should use a common matrix blank to assess variability.

Section 3: Designing an Inter-laboratory Validation Study

A successful inter-laboratory study requires careful planning and a robust protocol that every participating laboratory must follow.

Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives (e.g., assess method reproducibility) P2 Select Participating Labs (Minimum of 5-8 recommended) P1->P2 P3 Develop Standardized Protocol (Identical SOP for all labs) P2->P3 P4 Prepare & Validate Test Samples (Blanks, QCs at low/mid/high levels) P3->P4 E1 Distribute Blinded Samples & Standardized Protocol P4->E1 E2 Labs Perform Analysis (Following the exact SOP) E1->E2 E3 Labs Report Results (Using a standardized format) E2->E3 D1 Collect & Tabulate Data E3->D1 D2 Statistical Analysis (Cochran's/Grubbs' tests for outliers, ANOVA for variance) D1->D2 D3 Evaluate Inter-laboratory Precision & Accuracy D2->D3 D4 Issue Final Report (Summarize findings, assess method robustness) D3->D4

Caption: Workflow for a forensic inter-laboratory validation study.

Key Considerations for the Standardized Protocol:
  • Sample Preparation: The extraction method (LLE, SPE, or dilute-and-shoot) must be identical for all labs. Specify solvents, volumes, pH, and mixing times.

  • Internal Standard: All labs must use the same internal standard from the same supplier to minimize variability.

  • Instrumentation: While instruments will differ, key parameters should be defined. For LC-MS/MS, specify MRM transitions, collision energies, and column chemistry. For GC-MS, specify derivatization chemistry and key m/z ions.

  • Calibration: Define the number of calibrators, their concentrations, and the required regression model (e.g., linear, weighted 1/x).[14]

  • Acceptance Criteria: Clearly state the criteria for an acceptable run (e.g., calibrator r², QC accuracy).

Section 4: Logical Framework for Method Selection

The choice between GC-MS and LC-MS/MS depends on a laboratory's specific needs, sample caseload, and available resources.

G node_result node_result Start High Throughput Screening Needed? Q2 High Sensitivity Required? (e.g., hair) Start->Q2 No LCMS LC-MS/MS is Preferred Start->LCMS Yes Q3 Existing GC-MS Workflow for Amphetamines? Q2->Q3 No Q2->LCMS Yes Q3->LCMS No GCMS GC-MS is a Viable Option Q3->GCMS Yes

Caption: Decision tree for selecting an analytical method for PMMA.

Expertise & Experience Insights:

  • LC-MS/MS is generally superior for toxicology screening due to its higher sensitivity and simpler sample preparation, which allows for greater throughput.[8][15] The "dilute-and-shoot" method is significantly faster than the multi-step extraction and derivatization required for GC-MS.

  • GC-MS remains a powerful confirmatory tool. Its highly reproducible EI spectra are invaluable and can be searched against extensive, well-curated libraries like the SWGDRUG library.[7] For labs with established GC-MS workflows for other amphetamines, adapting the method for PMMA can be a cost-effective choice.[2]

Conclusion and Recommendations

The forensic analysis of PMMA requires fully validated, robust, and reliable analytical methods. While both GC-MS and LC-MS/MS are capable of identifying and quantifying PMMA in biological matrices, LC-MS/MS generally offers superior sensitivity and throughput.

For a successful inter-laboratory validation, it is critical to establish a highly detailed, standardized protocol that minimizes procedural variability. By comparing results against established performance benchmarks from single-laboratory studies, participating labs can collectively demonstrate the reproducibility and defensibility of the analytical method. This collaborative validation effort is essential for ensuring consistency and high standards across the forensic science community, ultimately contributing to public safety and the justice system.

References

  • ResearchGate. (n.d.). Comparison between analytical methodologies for PMMA and MDMA. Retrieved from [Link]

  • Lurie, Y., Gopher, A., Lavon, O., & Bentur, Y. (2011). Severe paramethoxymethamphetamine (PMMA) and paramethoxyamphetamine (PMA) outbreak in Israel. Clinical Toxicology, 49(10).
  • De Boeck, G., et al. (2002). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. Journal of Mass Spectrometry, 37(6), 615-23. Retrieved from [Link]

  • Habrdova, V., et al. (2009). Studies on distribution of para-methoxymethamphetamine (PMMA) designer drug in rats using gas chromatography-mass spectrometry. Legal Medicine, 11 Suppl 1, S429-30. Retrieved from [Link]

  • Quala. (2025). Comprehensive Guide to ISO/IEC 17025 Accreditation Prep for Forensic Labs. Retrieved from [Link]

  • De Brabanter, N., et al. (2013). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(5), 278-85. Retrieved from [Link]

  • Sajadimajd, S., et al. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 1-16. Retrieved from [Link]

  • National Institute of Justice. (2018). SWGDRUG Recommendations for Identification of Novel Psychoactive Substance Seized in Drug Casework. Retrieved from [Link]

  • ISO-Cert. (2025). ISO 17025 Method Validation and Verification |complete Guide. Retrieved from [Link]

  • Academy of Forensic Science. (n.d.). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Method Validation: An ISO 17025 Presentation. Retrieved from [Link]

  • SWGDRUG. (2019). SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. Retrieved from [Link]

  • Agilent. (n.d.). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Ionization Labs. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • SWGDRUG. (n.d.). SWGDRUG Home Page. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification. Analytical Chemistry. Retrieved from [Link]

  • Analytical Methods. (n.d.). Forensic electrochemistry: simultaneous voltammetric detection of MDMA and its fatal counterpart “Dr Death” (PMA). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Reference Standard Purity Validation for 2-Methoxy-1-(4-methoxyphenyl)ethylamine (Methoxphenidine)

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. An accurately characterized reference standard with a high degre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. An accurately characterized reference standard with a high degree of purity is not merely a matter of good practice; it is a fundamental requirement for regulatory compliance and the foundation upon which the validity of all subsequent analytical data rests.[1] This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of a amine (Methoxphenidine, MXP) reference standard.

Methoxphenidine, a diarylethylamine, presents unique analytical challenges due to its chemical properties and the potential for various impurities, including isomers and by-products from its synthesis.[2] This guide will dissect the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive purity assessment of an MXP reference standard. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance.

The Criticality of Purity in a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte.[3] The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide stringent guidelines for the establishment and use of reference standards, emphasizing their high purity.[3][4] Any impurity in the reference standard can lead to significant errors in the quantification of the active pharmaceutical ingredient (API) and its impurities in drug products, potentially compromising product safety and efficacy.

The International Council for Harmonisation (ICH) Q2(R2) guidelines outline the validation characteristics required for analytical procedures, including those for purity assessment.[5][6] These include specificity, linearity, range, accuracy, precision, and limit of detection/quantitation. This guide will frame the comparison of HPLC, GC-MS, and qNMR within the context of these validation parameters.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity validation depends on several factors, including the chemical nature of the analyte, the expected impurities, and the intended use of the reference standard. For a comprehensive assessment of an MXP reference standard, a multi-technique approach is often warranted.

Parameter HPLC-UV GC-MS qNMR
Principle Separation based on polarity, UV detectionSeparation based on volatility, mass-based detectionIntrinsic nuclear properties, quantitative signal
Specificity Good for separating isomers and related substances.[7]Excellent for identification of volatile impurities.[8]Excellent for structural confirmation and quantification of the primary analyte and impurities with unique signals.[1]
Sensitivity LOD: ~0.05 mg/L; LOQ: ~0.10 mg/L[7][9]LOD: ~2.5-25 µg/mL[10]Generally less sensitive than chromatographic methods for trace impurities.
Precision (%RSD) Typically <2%[9]Typically <15% for trace analysis[11]Typically <1%[1]
Accuracy (% Recovery) Typically 98-102%[12]Typically 84-114% for broad drug screens[11]Considered a primary ratio method, high accuracy.[5]
Quantification Relative (requires a reference standard of known purity)Relative (requires a reference standard of known purity)Absolute or relative (can be a primary method)[13]
Impurity Detection Excellent for non-volatile organic impurities.Excellent for volatile and semi-volatile organic impurities.[14]Can detect and quantify NMR-active impurities without the need for specific reference standards for each.[15]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

HPLC with UV detection is a cornerstone technique in pharmaceutical analysis for purity and impurity profiling due to its high resolving power and sensitivity for non-volatile and thermally labile compounds.[6]

The "Why": Causality in HPLC Method Design

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity for MXP and its potential impurities. A reversed-phase C18 column is a common starting point for moderately polar compounds like MXP. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good peak shape and resolution between MXP and its related substances. The detection wavelength is chosen based on the UV absorbance maximum of MXP to ensure the highest sensitivity.[7]

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation A Weigh MXP Reference Standard Candidate B Dissolve in Diluent (e.g., Mobile Phase) A->B C Prepare Calibration Standards & QC Samples B->C D Inject into HPLC System (C18 Column) C->D Inject Samples E Isocratic/Gradient Elution (ACN/Buffer) D->E F UV Detection (e.g., 278 nm) E->F G Peak Integration & Area Determination F->G Chromatogram H Linearity, Accuracy, Precision Assessment G->H I Purity Calculation (% Area Normalization) H->I

Caption: Workflow for MXP purity validation by HPLC-UV.

Experimental Protocol: HPLC-UV Purity Validation

This protocol is a representative example and should be fully validated according to ICH Q2(R2) guidelines.[5][6]

1. Materials and Reagents:

  • amine (MXP) reference standard candidate

  • HPLC-grade acetonitrile and water

  • Ammonium formate (or other suitable buffer salt)

  • Formic acid (or other suitable acid for pH adjustment)

2. Chromatographic Conditions (Example): [7][16]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 25 mM Ammonium Formate buffer (pH 3.5) (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 278 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the MXP reference standard candidate and dissolve in 25.0 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected range of the analyte and its impurities (e.g., 0.1 to 150% of the target concentration).

  • Sample Solution (1 mg/mL): Prepare a solution of the MXP reference standard candidate at the same concentration as the main calibration standard.

4. Validation Parameters:

  • Specificity: Analyze a blank (diluent), the MXP standard, and a spiked sample containing known related substances (if available). Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method is stability-indicating.

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the MXP standard at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0-102.0%.[12]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤1.0%.[9]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the datasets should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.[8][14] This is particularly relevant for identifying residual solvents and certain synthesis by-products.

The "Why": Causality in GC-MS Method Design

The choice of the GC column and temperature program is crucial for separating volatile compounds. A non-polar column, such as a DB-5ms, is often used for the analysis of a wide range of compounds. The temperature program is optimized to ensure good separation of analytes with different boiling points. Mass spectrometry provides a high degree of specificity, as the fragmentation pattern of a compound is a unique chemical fingerprint.[18]

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Identification A Weigh MXP Reference Standard Candidate B Dissolve in Volatile Solvent (e.g., Methanol) A->B C Prepare Spiked Samples for Impurity ID B->C D Inject into GC System (DB-5ms Column) C->D Inject Samples E Temperature Programmed Separation D->E F Electron Ionization (EI) & Mass Analysis E->F G Total Ion Chromatogram (TIC) Analysis F->G Mass Spectra H Mass Spectral Library Search (e.g., NIST) G->H I Impurity Identification & Quantification H->I

Caption: Workflow for MXP impurity profiling by GC-MS.

Experimental Protocol: GC-MS Impurity Analysis

This protocol is based on a method published by the Drug Enforcement Administration (DEA) and should be validated for its intended purpose.[18]

1. Materials and Reagents:

  • amine (MXP) reference standard candidate

  • Methanol, HPLC grade or higher

2. GC-MS Conditions (Example): [18]

  • Column: DB-5ms (or equivalent), 15 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium at 1 mL/min

  • Injector Temperature: 280 °C

  • Oven Program: 100 °C for 1 min, then ramp to 280 °C at 12 °C/min, hold for 9 min

  • MS Transfer Line Temperature: 280 °C

  • MS Source Temperature: 250 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 30-550 amu

3. Sample Preparation:

  • Sample Solution: Prepare a solution of the MXP reference standard candidate in methanol at a concentration of approximately 4 mg/mL.

4. Analysis and Identification:

  • Inject the sample solution into the GC-MS system.

  • Analyze the total ion chromatogram (TIC) for any peaks other than the main MXP peak.

  • Obtain the mass spectrum of each impurity peak and compare it to a spectral library (e.g., NIST) for identification.

  • Quantification of identified impurities can be performed using a suitable internal or external standard, and the method must be validated for accuracy and precision for each impurity.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method of measurement that allows for the direct determination of the purity of a substance without the need for a reference standard of the same compound.[1][19] This makes it an incredibly powerful tool for the certification of reference standards.

The "Why": Causality in qNMR Experiment Design

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16] By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of the MXP candidate, the purity of the MXP can be calculated from the ratio of their signal integrals, molecular weights, and the number of protons giving rise to the selected signals. The choice of a suitable internal standard is critical; it must be stable, of known high purity, and have signals that do not overlap with the analyte signals.[20]

Diagram: qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_measurement NMR Measurement cluster_calculation Purity Calculation Mass_Analyte Mass of Analyte (m_A) Formula P_A = (I_A / N_A) * (N_Std / I_Std) * (M_A / M_Std) * (m_Std / m_A) * P_Std Mass_Analyte->Formula Mass_Std Mass of Standard (m_Std) Mass_Std->Formula Purity_Std Purity of Standard (P_Std) Purity_Std->Formula MW_Analyte MW of Analyte (M_A) MW_Analyte->Formula MW_Std MW of Standard (M_Std) MW_Std->Formula N_Analyte Number of Protons (Analyte) (N_A) N_Analyte->Formula N_Std Number of Protons (Standard) (N_Std) N_Std->Formula Integral_Analyte Integral of Analyte Signal (I_A) Integral_Analyte->Formula Integral_Std Integral of Standard Signal (I_Std) Integral_Std->Formula Result Purity of Analyte (P_A) Formula->Result

Sources

Safety & Regulatory Compliance

Safety

[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine proper disposal procedures

An Authoritative Guide to the Proper Disposal of amine for Laboratory Professionals The responsible management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Guide to the Proper Disposal of amine for Laboratory Professionals

The responsible management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of amine, a substituted phenethylamine derivative used in specialized research. As a senior application scientist, the following procedures are presented to ensure personnel safety, environmental protection, and adherence to regulatory standards, grounded in established best practices.

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. amine and structurally similar compounds are classified as hazardous.[1] Safety Data Sheets (SDS) for analogous materials indicate significant health risks, including being harmful if swallowed, in contact with skin, or inhaled, and the potential to cause severe skin burns and eye damage.[2][3][4] Therefore, this substance is categorized as a hazardous waste, and its disposal is strictly regulated.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory activities be guided by a Chemical Hygiene Plan, which includes procedures for the safe removal of contaminated waste.[5] The first step in any disposal procedure must be a risk assessment that considers the quantity of waste, its concentration, and the potential for exposure.

Core Disposal Protocol: A Step-by-Step Methodology

The disposal of amine must follow a "cradle-to-grave" approach, a system of control mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This ensures the waste is managed responsibly from the moment it is generated until its final, safe disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust personal protection is non-negotiable. Minimize all chemical exposures by using appropriate protective gear.[8]

Table 1: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile), double-gloved.Prevents dermal absorption, which can be a significant route of exposure.[2][4]
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against accidental splashes that can cause severe eye damage.[3][9]
Body Protection Chemical-resistant lab coat, fully fastened.Prevents contamination of personal clothing.[2]
Respiratory Protection All handling and disposal activities must be conducted within a certified chemical fume hood.Minimizes the risk of inhaling harmful vapors.[7][8]
Step 2: Segregate and Characterize the Waste Stream

Proper segregation is a critical requirement to prevent dangerous chemical reactions. Never mix incompatible chemicals. amine waste must be collected at or near its point of generation in a designated Satellite Accumulation Area (SAA).[6]

Use the following decision-making process to correctly segregate the waste:

Diagram 1: Waste Segregation Workflow

G A Waste Containing 2-Methoxy-1-(4-methoxyphenyl)ethylamine B Is the waste a pure residue or in a solvent solution? A->B C Is the solvent halogenated (e.g., DCM, Chloroform)? B->C Solution F Collect in container labeled: 'SOLID HAZARDOUS WASTE' B->F Pure Residue D Collect in container labeled: 'HALOGENATED ORGANIC WASTE' C->D Yes E Collect in container labeled: 'NON-HALOGENATED ORGANIC WASTE' C->E No

Caption: Decision tree for the segregation of amine-based laboratory waste.

Step 3: Select Appropriate Waste Containers

Waste containers must be robust, chemically compatible, and securely sealed to prevent leaks. OSHA mandates that containers be free from damage and equipped with leak-proof closures.

  • For liquid waste: Use glass or high-density polyethylene (HDPE) containers.

  • For solid waste: Use wide-mouth HDPE containers or other designated solid waste bins.

  • Container Integrity: Never fill containers beyond 90% capacity to allow for expansion.[10] Ensure the exterior of the container remains clean and free of contamination.[10]

Step 4: Label Waste Containers Correctly

Accurate labeling is a legal requirement and essential for safety. While specific state or institutional requirements may vary, all labels must include:

  • The words "HAZARDOUS WASTE ".

  • The full, unabbreviated chemical name: amine .

  • A clear indication of the hazards (e.g., "Toxic," "Corrosive").[1][4][9]

  • The accumulation start date (the date the first drop of waste enters the container).

  • The name of the principal investigator and the laboratory location.

Step 5: Arrange for Final Disposal

Disposal of hazardous waste must be carried out by a licensed chemical waste management company.[11] Your institution's Environmental Health and Safety (EHS) department manages this process.[12] Once a waste container is full or has been in the lab for the maximum allowed time (typically six to twelve months for academic labs), a pickup request should be submitted.[13]

Diagram 2: Institutional Disposal Workflow

G A Waste Generation in Laboratory B Segregation & Collection in Labeled Container (SAA) A->B C Submit Waste Pickup Request to EHS B->C D EHS Personnel Collect Waste C->D E Transport to Central Accumulation Area (CAA) D->E F Manifesting & Pickup by Licensed Vendor E->F G Final Disposal at Approved Treatment/Storage Facility F->G

Caption: The "cradle-to-grave" lifecycle for laboratory chemical waste.

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][3]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][3]

    • Inhalation: Move the affected person to fresh air.[2]

    • Action: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2][3][9]

  • Spill Response:

    • Small Spill (<100 mL within a fume hood): Alert others in the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Collect the contaminated material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14]

    • Large Spill (>100 mL or any spill outside a fume hood): Evacuate the area immediately. Alert your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.

By rigorously following these scientifically-grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of amine, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • Fisher Scientific. Safety Data Sheet.
  • Cornell University, Environment, Health and Safety. Chapter 9 - Particularly Hazardous Substances.
  • Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • University of Alabama at Birmingham. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan.
  • Fisher Scientific. Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet.
  • ChemicalBook. (2026, January 17). 2-Methoxyphenethylamine - Safety Data Sheet.
  • TCI Chemicals. (2025, October 27). Safety Data Sheet.
  • Workplace Safety and Health Council. Workplace Safety and Health Guidelines.
  • NextSDS. amine. Available at:

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • McGill University. Hazardous waste disposal guidelines.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Handling

Personal protective equipment for handling [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

Comprehensive Safety and Operational Guide: Handling amine Executive Summary amine (CAS: 1247242-66-5) is a specialized secondary amine and phenethylamine derivative utilized primarily as an Active Pharmaceutical Ingredi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling amine

Executive Summary

amine (CAS: 1247242-66-5) is a specialized secondary amine and phenethylamine derivative utilized primarily as an Active Pharmaceutical Ingredient (API) intermediate. Handling this compound requires rigorous, field-proven safety protocols due to its dual hazard profile: acute corrosivity to biological tissues and the latent, severe risk of carcinogenic N-nitrosamine formation[1]. This guide provides a self-validating operational and disposal framework designed specifically for drug development professionals and process chemists.

Hazard Profile & Mechanistic Causality

To handle this compound safely, operators must understand the chemical mechanisms driving its hazards:

  • Acute Corrosivity & Saponification: Like many phenethylamine derivatives, this compound is highly basic. Upon contact with physiological moisture (skin, eyes, mucous membranes), the unshared electron pair on the secondary nitrogen deprotonates water, generating hydroxide ions. This localized high pH causes rapid saponification of epidermal lipids and deep tissue protein denaturation, leading to severe, irreversible chemical burns[2].

  • N-Nitrosamine Formation Risk: As a secondary amine, this molecule is highly susceptible to nitrosation. In the presence of nitrites or nitrogen oxide (NOx) species under acidic conditions, the secondary amine undergoes electrophilic substitution to form an N-nitrosamine[1]. N-nitrosamines are potent cohort-of-concern carcinogens[3]. Crucial Causality: This chemical reality dictates that nitrite-based quenching agents—often used in standard process chemistry for other reactive species—must be strictly avoided in the handling and disposal workflow[1].

Personal Protective Equipment (PPE) Matrix

Selecting PPE based on empirical breakthrough data is critical. Standard nitrile gloves offer virtually zero protection against pure low-molecular-weight amines and should only be used for incidental splash protection of highly dilute solutions.

PPE CategoryRequired SpecificationBreakthrough Time / StandardMechanistic Causality
Hand Protection Fluoro rubber (FKM, 0.7 mm) or Butyl Rubber (0.5 mm)> 120 to > 480 minutes (EN 374 Type A)[4]Amines rapidly permeate standard nitrile (<5 min breakthrough) and latex[5]. FKM/Butyl polymers resist the nucleophilic attack and swelling caused by concentrated amines[4].
Eye Protection Chemical splash goggles + Full face shieldANSI Z87.1 / EN 166Protects against irreversible corneal saponification from aerosolized droplets or pressurized splashes[2].
Body Protection Flame-retardant, chemical-resistant lab coat (e.g., Tychem)N/APrevents dermal exposure. Amines are often combustible liquids; flame retardancy mitigates ignition risks during transfer[4].
Respiratory Type AX filter (Brown color code) or Supplied AirEN 14387[4]Required if handling outside a fume hood. AX filters are specifically designed to trap low-boiling organic compounds and basic aerosols[4].

Operational Plan: Self-Validating Handling Protocol

Phase 1: Pre-Operation Setup & Engineering Controls

  • Fume Hood Validation: Verify the fume hood face velocity is operating between 0.4 - 0.6 m/s (80 - 120 fpm).

    • Causality: Ensures total containment of volatile amine vapors, preventing respiratory tract burns and potential central nervous system (CNS) depression[2].

  • Inert Atmosphere (Recommended): Purge the reaction vessel with Nitrogen or Argon.

    • Causality: Prevents oxidative degradation of the amine and minimizes exposure to ambient atmospheric NOx, reducing baseline nitrosamine formation.

Phase 2: Chemical Transfer & Processing

  • Containment: Perform all weighing and transfers over a secondary containment tray lined with a chemical sorbent pad.

  • Handling: Use spark-proof spatulas for solid salts or positive displacement pipettes for the liquid freebase.

    • Causality: Amines can be combustible[2]; eliminating static discharge sources prevents vapor ignition.

Phase 3: Post-Operation Decontamination

  • Surface Neutralization: Wipe down all spatulas, balances, and hood surfaces with a dilute 1M Hydrochloric Acid (HCl) solution.

    • Causality: The acid protonates the residual amine freebase, converting it into a stable, non-volatile, and water-soluble hydrochloride salt.

  • Validation Check: Swab the decontaminated area with pH indicator paper. A neutral pH (~7.0) validates that all basic amine residues have been successfully quenched and removed.

Disposal & Quenching Plan

WARNING: NEVER use sodium nitrite or nitrous acid to quench this reaction stream. [1]

Step-by-Step Acidic Aqueous Quenching:

  • Preparation: Prepare a quenching bath consisting of 1M HCl or 1M H₂SO₄ over an ice bath (0-5°C).

    • Causality: Amine protonation is highly exothermic. The ice bath acts as a heat sink, preventing solvent boil-off and dangerous aerosolization of the unquenched amine.

  • Addition: Slowly add the amine waste to the stirred acid solution.

  • Validation Check: Test the final solution with pH paper. The pH must remain strictly < 3.0.

    • Causality: A highly acidic pH validates the complete conversion of the volatile, reactive amine into its stable, inert ammonium salt.

  • Segregation: Transfer the quenched aqueous salt solution into a dedicated hazardous waste carboy explicitly labeled "Aqueous Amine Salts - NO NITRATES/NITRITES".

    • Causality: Segregating from nitric acid or nitrite waste prevents spontaneous, highly exothermic reactions and the generation of carcinogenic N-nitrosamines in the waste stream[1].

  • Ultimate Disposal: Route for high-temperature incineration (>1000°C).

    • Causality: High-temperature incineration ensures complete thermal destruction of the carbon-nitrogen bonds without generating toxic NOx emissions[3].

Workflow Visualization

G Handling 1. API Intermediate Handling [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine PPE 2. PPE & Containment (Fume Hood, FKM/Butyl Gloves) Handling->PPE Process 3. Chemical Processing PPE->Process Quench 4. Quenching Strategy Process->Quench Nitrite Nitrite-based Quenching (STRICTLY AVOID) Quench->Nitrite Incorrect Acid Acidic Aqueous Quenching (1M HCl, Ice Bath) Quench->Acid Correct Nitrosamine N-Nitrosamine Formation (High Carcinogenicity Risk) Nitrite->Nitrosamine Salt Amine Hydrochloride Salt (Stable, Non-volatile) Acid->Salt Disposal 5. High-Temperature Incineration Salt->Disposal

Safe handling and quenching workflow for secondary amine API intermediates.

References

  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine. Retrieved from 2

  • World Health Organization (WHO). WHO Report on Pharmaceutical Standards: Control of Nitrosamine Impurities. Retrieved from 1

  • Carl ROTH. Safety Data Sheet: Diethylamine (Glove Breakthrough Standards). Retrieved from 4

  • University of Auckland. Glove Material Breakthrough Time after Total Immersion. Retrieved from 5

  • Laffort. Safety Data Sheet: Nitrosamine Formation and Fire Hazards. Retrieved from 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine
© Copyright 2026 BenchChem. All Rights Reserved.